Product packaging for Dotap(Cat. No.:CAS No. 113669-21-9)

Dotap

Cat. No.: B054229
CAS No.: 113669-21-9
M. Wt: 663.1 g/mol
InChI Key: KWVJHCQQUFDPLU-YEUCEMRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DOTAP chloride (1,2-dioleoyl-3-trimethylammonium-propane) is a synthetic, monovalent cationic lipid that serves as a fundamental building block in the formulation of liposomes and lipid nanoparticles (LNPs). Its primary research value lies in its ability to spontaneously form stable, positively charged liposomes that efficiently complex with negatively charged nucleic acids (DNA, RNA, siRNA, mRNA) via electrostatic interactions, forming lipoplexes. This mechanism is crucial for overcoming the significant cellular delivery barriers of nucleic acids, enabling their transfection into a wide range of cell types in vitro. This compound is a critical component in non-viral gene delivery systems, facilitating high transfection efficiency and enhancing the stability of genetic cargo. Beyond basic gene transfection, its applications are central to cutting-edge research areas, including the development of mRNA vaccines, CRISPR-Cas9 gene editing delivery systems, and cancer therapy studies where it can be used to deliver therapeutic genes to target cells. Our high-purity this compound chloride is supplied to ensure consistent, reproducible results in your most demanding formulation and transfection experiments, empowering advancements in genetic medicine and drug delivery technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H80NO4+ B054229 Dotap CAS No. 113669-21-9

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVJHCQQUFDPLU-YEUCEMRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029587
Record name 1,2-Dioleoyloxy-3-(trimethylammonium)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113669-21-9
Record name DOTAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113669-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoyloxy-3-(trimethylammonium)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113669219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyloxy-3-(trimethylammonium)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOTAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR86K0XRQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Principles of DOTAP in Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene delivery, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has established itself as a cornerstone cationic lipid. Its enduring prevalence in research and preclinical studies is a testament to its reliability, versatility, and well-characterized profile. This technical guide provides an in-depth exploration of this compound's core principles, offering a comprehensive resource for professionals engaged in the development of nucleic acid-based therapeutics. We will delve into its mechanism of action, formulation strategies, and provide practical guidance for its application in gene delivery.

This compound: Chemical Structure and Properties

This compound is a cationic lipid characterized by a positively charged trimethylammonium head group linked to two oleoyl fatty acid chains. This amphipathic structure is central to its function in gene delivery. The positive charge facilitates the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). The lipidic tails contribute to the formation of stable liposomal structures and their subsequent interaction with cell membranes.

Mechanism of Gene Delivery

The delivery of genetic material into a target cell using this compound-based formulations is a multi-step process, beginning with the formation of a lipoplex and culminating in the release of the nucleic acid into the cytoplasm.

Lipoplex Formation

The initial and critical step is the spontaneous self-assembly of this compound liposomes and nucleic acids into a condensed, nanoparticle structure known as a lipoplex. The electrostatic interactions between the cationic head of this compound and the anionic phosphate groups of the nucleic acid drive this process, resulting in the encapsulation and protection of the genetic cargo from enzymatic degradation.

Experimental Workflow for Lipoplex Formation

G cluster_0 Preparation of Components cluster_1 Lipoplex Formation cluster_2 Result This compound Liposome Solution This compound Liposome Solution Mixing Mixing This compound Liposome Solution->Mixing Add dropwise Nucleic Acid Solution Nucleic Acid Solution Nucleic Acid Solution->Mixing Add to this compound solution Incubation Incubation Mixing->Incubation 15-30 min at RT This compound-Nucleic Acid Lipoplex This compound-Nucleic Acid Lipoplex Incubation->this compound-Nucleic Acid Lipoplex

Caption: A simplified workflow for the formation of this compound-nucleic acid lipoplexes.

Cellular Uptake and Endosomal Escape

This compound-based lipoplexes primarily enter cells through endocytosis.[1][2][3] The positively charged surface of the lipoplex interacts with the negatively charged proteoglycans on the cell surface, initiating the endocytic process. The predominant pathway for the internalization of this compound lipoplexes is clathrin-mediated endocytosis.[1][3][4]

Once inside the cell, the lipoplex is enclosed within an endosome. For the genetic cargo to be effective, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect, often attributed to polymers, is less prominent for lipids. Instead, the cationic lipids in the lipoplex are thought to interact with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer lipid structures, facilitating the release of the nucleic acid into the cytoplasm.[5][6]

Signaling Pathway of this compound-Mediated Gene Delivery

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular lipoplex This compound Lipoplex (+ charge) cell_surface Cell Surface (- charge) lipoplex->cell_surface Electrostatic Interaction endosome Early Endosome cell_surface->endosome Clathrin-Mediated Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Membrane Destabilization) nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

Formulation Strategies for Enhanced Delivery

While this compound can be used as a sole lipid component, its efficacy is often significantly enhanced by the inclusion of "helper" lipids. These co-lipids can improve lipoplex stability, increase transfection efficiency, and reduce cytotoxicity.

  • Dioleoylphosphatidylethanolamine (DOPE): DOPE is a fusogenic lipid that can promote the destabilization of the endosomal membrane, thereby facilitating the release of the nucleic acid cargo into the cytoplasm. It is thought to adopt a non-bilayer, hexagonal phase under acidic conditions within the endosome, which disrupts the membrane integrity.

  • Cholesterol: The inclusion of cholesterol can modulate the fluidity and stability of the liposome bilayer. It can help to reduce the leakage of encapsulated contents and improve the stability of the lipoplexes in the presence of serum.

The molar ratio of this compound to helper lipids is a critical parameter that must be optimized for each cell type and application.

Quantitative Data on Transfection Efficiency and Cytotoxicity

The performance of this compound-based formulations is highly dependent on the cell type, the nucleic acid being delivered, and the specific formulation parameters. Below is a summary of representative data from the literature.

Cell LineNucleic AcidFormulation (Molar Ratio)Transfection EfficiencyCytotoxicityReference
HeLapDNAThis compound:DOPE:Cholesterol (50:25:25)High>80% viability at optimal ratio[4]
A549pDNAThis compound:DOPE:Cholesterol (50:25:25)High>80% viability at optimal ratio[4]
SPC-A1pDNAThis compound:DOPE:Cholesterol (50:25:25)High>80% viability at optimal ratio[4]
SK-OV-3mRNAThis compound:Cholesterol (1:3)~50% GFP-positive cellsNot specified[7]
Huh7pDNAThis compound:DOPE (3:1)HighNot specified[8]
AGSpDNAThis compound:DOPE (3:1)HighNot specified[8]
COS7pDNAThis compound:DOPE (1:1)HighNot specified[8]
HEK293TmRNAThis compound:DOPE:CholesterolHighNot specified[9]

Note: Transfection efficiency and cytotoxicity are relative and can vary significantly between experiments. The data presented here are for comparative purposes.

Experimental Protocol: In Vitro DNA Transfection

This section provides a generalized protocol for the transfection of plasmid DNA into mammalian cells using a this compound-based formulation. Optimization is crucial for achieving the best results with a specific cell line.

Materials
  • This compound liposome solution (e.g., 1 mg/mL)

  • Helper lipid (e.g., DOPE or Cholesterol) if preparing custom liposomes

  • Highly purified plasmid DNA (1 µg/µL)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Cell Seeding
  • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

Lipoplex Preparation (per well)
  • Dilute DNA: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.

  • Dilute this compound: In a separate sterile microcentrifuge tube, dilute 1-2 µL of the this compound liposome solution in 50 µL of serum-free medium. The optimal this compound:DNA ratio (typically between 2:1 and 6:1 by weight) should be determined empirically.

  • Combine and Incubate: Add the diluted DNA solution to the diluted this compound solution all at once. Mix immediately by gentle vortexing or pipetting.

  • Incubate the lipoplex mixture for 15-30 minutes at room temperature to allow for complex formation.

Transfection
  • Remove the growth medium from the cells.

  • Wash the cells once with serum-free medium.

  • Add 400 µL of serum-free medium to the 100 µL of lipoplex mixture.

  • Add the 500 µL of the final lipoplex-containing medium to the cells in the well.

  • Incubate the cells with the lipoplex mixture for 4-6 hours at 37°C.

  • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Incubate the cells for 24-72 hours before assaying for gene expression.

Experimental Workflow for In Vitro Transfection

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3-4: Analysis seed_cells Seed cells in 24-well plate prepare_lipoplex Prepare this compound-DNA Lipoplex add_to_cells Add lipoplex to cells prepare_lipoplex->add_to_cells incubate_transfection Incubate 4-6 hours add_to_cells->incubate_transfection change_medium Replace with complete medium incubate_transfection->change_medium assay Assay for gene expression change_medium->assay

Caption: A timeline of a typical in vitro transfection experiment using this compound.

Conclusion

This compound remains a vital tool in the field of gene delivery due to its straightforward application and proven efficacy. A thorough understanding of its mechanism of action, the importance of formulation with helper lipids, and the need for empirical optimization are key to harnessing its full potential. This guide provides a foundational understanding for researchers and developers, enabling them to effectively utilize this compound-based systems in their pursuit of novel genetic medicines. As the field of gene therapy continues to evolve, the principles established with foundational lipids like this compound will undoubtedly inform the design of the next generation of delivery vehicles.

References

The Core Mechanism of DOTAP Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for DOTAP (N-(1-(2,3-Dioleoyloxy)propyl)-N,N,N-trimethylammonium methyl-sulfate), a widely utilized cationic lipid for the delivery of nucleic acids into cells. We will delve into the physicochemical principles governing its function, the cellular processes it hijacks for entry, and the critical steps leading to the successful expression of the genetic payload.

Physicochemical Properties and Lipoplex Formation

This compound is an amphiphilic molecule characterized by a positively charged quaternary ammonium headgroup and two unsaturated oleoyl hydrocarbon tails.[1] This structure is fundamental to its role in transfection. The cationic headgroup facilitates the initial interaction and condensation of negatively charged nucleic acids (DNA or RNA) through electrostatic interactions.[2][3]

The spontaneous self-assembly of this compound and nucleic acids in an aqueous environment results in the formation of nano-sized complexes known as lipoplexes .[2] The overall charge of these lipoplexes, determined by the charge ratio of cationic lipid to the phosphate backbone of the nucleic acid (N/P ratio), is a critical parameter for successful transfection. A net positive charge is generally required for efficient binding to the anionic cell surface.[4]

The inclusion of a neutral "helper" lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is a common strategy to enhance transfection efficiency. DOPE's conical shape promotes the formation of an inverted hexagonal phase, which is crucial for the destabilization of the endosomal membrane, a key step for the release of the nucleic acid cargo into the cytoplasm.[5][6]

Quantitative Data on Lipoplex Characteristics

The physicochemical properties of this compound-based lipoplexes are highly dependent on their composition and the conditions of their formation. The following table summarizes typical quantitative data for these complexes.

ParameterValue/RangeKey Influencing Factors
Lipoplex Size (Diameter) 100 - 500 nmN/P ratio, lipid concentration, presence of helper lipids (e.g., DOPE, cholesterol), ionic strength of the buffer.[7]
Zeta Potential +30 to +60 mVN/P ratio, lipid composition. An increase in the N/P ratio generally leads to a higher positive zeta potential.[8]
Transfection Efficiency Highly variable (5% to >80%)Cell type, N/P ratio, lipoplex size, presence of serum, helper lipid composition.[9][10]
Cytotoxicity Increases with higher this compound concentration and N/P ratio.Cell type, exposure time, lipoplex concentration.[11]

Cellular Uptake and Endosomal Escape

The journey of the lipoplex into the cell begins with its electrostatic interaction with the negatively charged proteoglycans on the cell surface. Following this initial binding, the lipoplex is internalized primarily through endocytosis .[3] Several endocytic pathways have been implicated in the uptake of this compound-based lipoplexes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][12][13] The specific pathway utilized can be cell-type dependent.[3]

Once inside the cell, the lipoplex is encapsulated within an endosome. For the transfection to be successful, the nucleic acid must escape the endosome before it is degraded by lysosomal enzymes. This endosomal escape is a critical and often rate-limiting step.[14][15]

The proposed mechanism for endosomal escape of this compound lipoplexes involves the interaction of the cationic lipids of the lipoplex with the anionic lipids of the endosomal membrane. This interaction leads to the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.[6][16]

Intracellular Trafficking and Nuclear Entry

Upon release into the cytoplasm, the nucleic acid must reach its site of action. For plasmid DNA, this requires translocation into the nucleus for transcription to occur. The nuclear envelope presents another significant barrier. While the exact mechanism is not fully elucidated, it is believed that plasmid DNA can enter the nucleus during cell division when the nuclear envelope breaks down. For non-dividing cells, nuclear import is less efficient. For siRNA and mRNA, their site of action is the cytoplasm, so nuclear entry is not necessary.

Experimental Protocols

Preparation of this compound/DOPE Liposomes

Methodology: This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • For a uniform size distribution, subject the MLV suspension to five freeze-thaw cycles.

  • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Store the resulting unilamellar liposomes at 4°C.

Lipoplex Formation and Cell Transfection

Methodology: This protocol provides a general procedure for the transfection of adherent mammalian cells in a 6-well plate format.

Materials:

  • Prepared this compound/DOPE liposomes

  • Plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • Adherent cells (seeded to be 70-90% confluent at the time of transfection)

Procedure:

  • Lipoplex Preparation: a. In a sterile microcentrifuge tube, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute 10 µL of the this compound/DOPE liposome solution into 100 µL of serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture for 20-30 minutes at room temperature to allow for lipoplex formation.

  • Cell Transfection: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add 800 µL of serum-free medium to the lipoplex solution to bring the final volume to 1 mL. c. Add the lipoplex-containing medium to the cells. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add 1 mL of complete growth medium containing 20% serum to each well (for a final serum concentration of 10%). f. Continue to incubate the cells for 24-48 hours before assaying for gene expression.

Signaling Pathways and Experimental Workflows

G_1 cluster_extracellular Extracellular Space cluster_cellular Cellular Environment DOTAP_Liposome This compound Liposome Lipoplex Lipoplex (Positively Charged) DOTAP_Liposome->Lipoplex Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane 1. Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome 2. Endocytosis Released_NA Released Nucleic Acid Endosome->Released_NA 3. Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 4. Nuclear Import (for DNA) Released_NA->Cytoplasm

Caption: Overview of the this compound transfection mechanism.

G_2 start Start prepare_liposomes Prepare this compound/DOPE Liposomes start->prepare_liposomes prepare_dna Dilute Nucleic Acid start->prepare_dna prepare_cells Seed and Culture Cells start->prepare_cells form_lipoplex Mix and Incubate to Form Lipoplex prepare_liposomes->form_lipoplex prepare_dna->form_lipoplex transfect Add Lipoplex to Cells form_lipoplex->transfect prepare_cells->transfect incubate Incubate for 4-6 hours transfect->incubate add_medium Add Complete Medium incubate->add_medium assay Assay for Gene Expression (24-48 hours post-transfection) add_medium->assay end End assay->end

Caption: Experimental workflow for this compound-mediated transfection.

G_3 Lipoplex_in_Endosome Endosome Lipoplex Membrane_Interaction Interaction of Cationic Lipids with Anionic Endosomal Lipids Lipoplex_in_Endosome:f0->Membrane_Interaction Non_Bilayer_Formation Formation of Non-Bilayer Lipid Phases (e.g., HII) Membrane_Interaction->Non_Bilayer_Formation Membrane_Destabilization Endosomal Membrane Destabilization and Pore Formation Non_Bilayer_Formation->Membrane_Destabilization NA_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->NA_Release

Caption: The proposed mechanism of endosomal escape.

References

The Pivotal Role of Cationic Lipids in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipids are essential components in the design of non-viral vectors for drug delivery, particularly for nucleic acid-based therapeutics like mRNA, siRNA, and plasmid DNA. These amphiphilic molecules, characterized by a positively charged headgroup, a hydrophobic tail, and a linker, are instrumental in the formulation of lipid nanoparticles (LNPs). Their primary role is to electrostatically interact with and encapsulate negatively charged drug molecules, protect them from enzymatic degradation, and facilitate their delivery across the cell membrane into the cytoplasm, a critical step for therapeutic action. This technical guide delves into the core principles of cationic lipid-mediated drug delivery, offering a comprehensive overview of their mechanism of action, formulation strategies, and the experimental protocols used for their evaluation.

Mechanism of Action: Overcoming Biological Barriers

The journey of a lipid-nanoparticle-encapsulated drug from administration to its intracellular target is fraught with biological barriers. Cationic lipids are engineered to overcome these challenges through a multi-step process.

1.1. Encapsulation of Therapeutic Cargo:

The formulation process typically involves the rapid mixing of lipids dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at a low pH.[1][2] At this acidic pH, ionizable cationic lipids become protonated, acquiring a positive charge that facilitates strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids.[3][4] This interaction neutralizes the charge and initiates the self-assembly of the lipid-nucleic acid core, around which other lipid components arrange to form the final LNP structure.[1]

1.2. Cellular Uptake through Endocytosis:

Once in the bloodstream, LNPs interact with the negatively charged cell surface, promoting cellular uptake. This process is primarily mediated by endocytosis.[5][6] Depending on the LNP composition and cell type, various endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[6][7] The presence of specific helper lipids and the overall surface charge of the LNP can influence the preferred uptake mechanism.[5]

G LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome EarlyEndosome Endocytosis->EarlyEndosome Vesicle Formation LateEndosome LateEndosome EarlyEndosome->LateEndosome Endosome Maturation & pH Drop Lysosome Lysosome LateEndosome->Lysosome Fusion CargoRelease CargoRelease LateEndosome->CargoRelease Endosomal Escape (Membrane Destabilization)

1.3. Endosomal Escape: The Critical Step:

Following endocytosis, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded. This process, known as endosomal escape, is a major bottleneck in drug delivery, with estimates suggesting that as little as 1-2% of the administered cargo may reach the cytoplasm.[6][8]

Cationic and, more specifically, ionizable lipids are crucial for mediating endosomal escape. As the endosome matures, its internal pH drops from ~6.5 in the early endosome to ~5.5 in the late endosome.[8] This acidic environment protonates the ionizable lipids within the LNP, causing them to become positively charged.[8] These now cationic lipids can interact with the negatively charged lipids of the endosomal membrane, leading to the destabilization of the membrane and the subsequent release of the therapeutic cargo into the cytoplasm.[8]

Types of Cationic Lipids and LNP Components

The efficacy and safety of an LNP formulation are highly dependent on its composition. A typical LNP formulation consists of four main components:

  • Cationic/Ionizable Lipid: This is the key functional component responsible for encapsulating the nucleic acid and facilitating endosomal escape. Common examples include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol), and various proprietary ionizable lipids like DLin-MC3-DMA and SM-102.[9][10]

  • Helper Lipid: These are neutral or zwitterionic lipids that contribute to the structural integrity of the LNP and can aid in endosomal escape. Dioleoylphosphatidylethanolamine (DOPE) is a common fusogenic helper lipid that promotes the transition from a bilayer to a non-bilayer structure, which is thought to facilitate membrane fusion and cargo release.[10][11]

  • Cholesterol: This structural lipid helps to stabilize the lipid bilayer, modulate its fluidity, and can improve circulation stability.[10][12]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer reduces opsonization (the process of being marked for destruction by the immune system) and increases circulation time in the bloodstream.[12]

Quantitative Data on Cationic Lipid Formulations

The choice of cationic lipid and the molar ratios of the different lipid components significantly impact the physicochemical properties and biological activity of the resulting LNPs. The following tables summarize quantitative data from comparative studies.

Formulation (Molar Ratio)Cationic LipidMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE/DC-Chol (1:1)DC-Cholesterol~134.4-31.2[10][13]
DOPE/DOTAP/DC-CholThis compound & DC-Chol~150+2618.6[10]
DOPE/DOTAP/CholThis compound~550+0.53.2[10]
This compound:Cholesterol (1:1)This compound165.7 ± 4.3+45.2 ± 1.5Not Reported[14]

Table 1: Physicochemical properties of various cationic lipid-based LNP formulations.

Cationic LipidCell LineN/P Ratio*Transfection Efficiency (% of cells)Reference
Novel Lipid 1a293T3~55%[2]
DC-Cholesterol293T3~40%[2]
Novel Lipid 1b293T5~45%[2]
DC-Cholesterol293T5~40%[2]
LPHNS (6% this compound)HEK29390:1 (w/w) 48%[3]
LPHNS (24% this compound)HEK29390:1 (w/w)85%[3]

*Table 2: In vitro transfection efficiency of different cationic lipid formulations. *N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid. *w/w ratio of nanospheres to pDNA.

Experimental Protocols

The development and optimization of LNP formulations require a suite of standardized experimental procedures to characterize their physical properties and assess their biological function.

4.1. LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

G PrepLipids 1. Prepare Lipid Stock (Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) Microfluidics 3. Microfluidic Mixing (Controlled, rapid mixing of lipid and RNA solutions) PrepLipids->Microfluidics Ethanolic Phase PrepRNA 2. Prepare RNA Stock (mRNA/siRNA in low pH buffer, e.g., Citrate) PrepRNA->Microfluidics Aqueous Phase Dialysis 4. Dialysis / Buffer Exchange (Remove ethanol, raise pH to ~7.4) Microfluidics->Dialysis FinalLNP 5. Sterile-Filtered LNP Formulation Dialysis->FinalLNP

Protocol:

  • Preparation of Lipid Solution: Prepare a stock solution of the desired lipids (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in 200 proof ethanol.[15]

  • Preparation of Nucleic Acid Solution: Dilute the mRNA or siRNA stock in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[15]

  • Microfluidic Mixing: Prime the microfluidic mixing device (e.g., NanoAssemblr) with ethanol and then with the aqueous buffer.[15] Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a syringe pump connected to the microfluidic cartridge.[15] Initiate mixing at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[16]

  • Purification and Concentration: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, which neutralizes the surface charge of the ionizable lipids.[17] This step is followed by concentration using a centrifugal filter device.

  • Sterilization: The final LNP formulation is sterilized by passing it through a 0.22 µm filter.

4.2. Characterization of Physicochemical Properties

  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS).[18][19]

    • Protocol: Dilute the LNP sample (e.g., 1:100) in 1x PBS.[17] Transfer the diluted sample to a disposable cuvette.[19] Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).[19] Set the dispersant to water and perform the measurement. The instrument reports the Z-average diameter and the PDI, which indicates the width of the size distribution (a PDI < 0.3 is generally considered acceptable).[4]

  • Zeta Potential:

    • Technique: Laser Doppler Velocimetry.[18]

    • Protocol: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for an accurate measurement.[20] Load the sample into a disposable folded capillary cell, ensuring no air bubbles are present.[19][20] Place the cell into the instrument and perform the measurement. The zeta potential provides information about the surface charge of the nanoparticles.

4.3. Determination of mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay.[21][22]

  • Protocol:

    • Prepare a standard curve of the free mRNA in TE buffer.

    • Prepare two sets of LNP samples.

    • To the first set, add the RiboGreen reagent directly. The fluorescence measured corresponds to the amount of unencapsulated ("free") mRNA.[22]

    • To the second set, first add a surfactant like Triton X-100 (to a final concentration of 0.5-1%) to lyse the LNPs, then add the RiboGreen reagent.[21][22] The fluorescence measured corresponds to the total amount of mRNA.

    • Calculate the encapsulation efficiency (EE) using the following formula:[22] EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

G cluster_A Measurement A: Free RNA cluster_B Measurement B: Total RNA LNP_Sample LNP Sample Add_RiboGreen_A 1. Add RiboGreen Reagent LNP_Sample->Add_RiboGreen_A Add_Triton 1. Add Triton X-100 (Lyse LNPs) LNP_Sample->Add_Triton Measure_Fluorescence_A 2. Measure Fluorescence (Fluor_A) Add_RiboGreen_A->Measure_Fluorescence_A Calculate_EE Calculate Encapsulation Efficiency EE% = (Fluor_B - Fluor_A) / Fluor_B * 100 Measure_Fluorescence_A->Calculate_EE Add_RiboGreen_B 2. Add RiboGreen Reagent Add_Triton->Add_RiboGreen_B Measure_Fluorescence_B 3. Measure Fluorescence (Fluor_B) Add_RiboGreen_B->Measure_Fluorescence_B Measure_Fluorescence_B->Calculate_EE

4.4. In Vitro Evaluation

  • Transfection Efficiency:

    • Protocol:

      • Seed cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.[17][23]

      • Dilute the LNP-mRNA (encoding a reporter protein like luciferase or GFP) formulation to the desired concentrations in a complete cell culture medium.[17]

      • Replace the existing medium in the wells with the LNP-containing medium.[17]

      • Incubate for a specified period (e.g., 24-48 hours).[17][24]

      • Assess reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luciferase assay kit.[17] For GFP, measure fluorescence using flow cytometry or a fluorescence microscope.[24]

  • Cytotoxicity Assay:

    • Technique: MTT Assay.[25]

    • Protocol:

      • Seed cells in a 96-well plate as described above.[25]

      • Treat the cells with a range of concentrations of the LNP formulation and incubate for 24-48 hours. Include untreated cells as a control.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

      • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[25]

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Directions

Cationic lipids are the cornerstone of modern LNP-based drug delivery systems, enabling the clinical translation of nucleic acid therapeutics, most notably the COVID-19 mRNA vaccines. Their ability to encapsulate, protect, and facilitate the intracellular delivery of genetic material is unparalleled among non-viral vectors. The continued development of novel ionizable lipids with improved efficacy and safety profiles is a key area of research. Future advancements will likely focus on designing lipids that can target specific tissues or cell types, further enhancing the therapeutic window and minimizing off-target effects. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and developers working to harness the power of cationic lipids for the next generation of medicines.

References

An In-depth Technical Guide to DOTAP Liposomes: Principle and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) liposomes, covering their fundamental principles, formulation methodologies, and key characterization techniques. It is designed to serve as a technical resource for researchers and professionals involved in the development of lipid-based drug and gene delivery systems.

Core Principle of this compound Liposomes

This compound is a cationic lipid that is instrumental in the formation of liposomes, which are spherical vesicles composed of one or more lipid bilayers.[1] The defining characteristic of this compound liposomes is their net positive surface charge, which is central to their function as delivery vehicles for negatively charged molecules such as nucleic acids (DNA and siRNA) and certain drugs.[1][2] This positive charge facilitates the electrostatic interaction with the negatively charged cell membranes of target cells, promoting cellular uptake.[2][3]

The primary mechanism of action involves the condensation of anionic cargo and subsequent interaction with the cell surface. Once associated with the cell membrane, this compound liposomes are typically internalized through endocytosis.[4] A critical step for successful delivery is the subsequent escape of the liposome or its contents from the endosomal pathway into the cytoplasm, thereby avoiding degradation in the lysosomes.[4] The efficiency of this endosomal escape is a key determinant of the overall efficacy of the delivery system.

The Role of Helper Lipids

To enhance the stability and transfection efficiency of this compound liposomes, "helper" lipids are often incorporated into the formulation. The two most common helper lipids are cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

  • Cholesterol: The inclusion of cholesterol into the lipid bilayer modulates its fluidity and stability.[5][6] It can increase the packing density of the phospholipids, reduce the permeability of the membrane, and enhance the overall stability of the liposome structure.[7] This increased stability can lead to improved transfection efficiency by facilitating endosomal escape.[5][6][8]

  • DOPE: DOPE is a neutral lipid known for its propensity to form non-bilayer, inverted hexagonal phases.[9] This characteristic is believed to be crucial for promoting the fusion of the liposomal membrane with the endosomal membrane, a key step in the endosomal escape of the cargo.[9][10] The inclusion of DOPE has been shown to significantly enhance the transfection efficiency of cationic liposomes.[3][9][10]

Formulation of this compound Liposomes

The most widely used method for preparing this compound liposomes is the thin-film hydration technique .[11] This method involves the dissolution of lipids in an organic solvent, evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs), which are then typically downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Experimental Protocol: Thin-Film Hydration Method

Materials:

  • This compound (1,2-dioleoyl-3-trimethylammonium-propane)

  • Helper lipid (e.g., Cholesterol or DOPE)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve this compound and the chosen helper lipid (e.g., cholesterol or DOPE) in an appropriate organic solvent in a round-bottom flask. The molar ratio of this compound to the helper lipid will influence the characteristics of the final liposomes.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure complete removal of the organic solvent.

  • Film Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask containing the dried lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Downsizing (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent overheating and degradation of the lipids.

    • Extrusion: For the formation of more uniformly sized large unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size using a liposome extruder. This process is typically performed 10-20 times.[12]

Characterization of this compound Liposomes

The physicochemical properties of this compound liposomes are critical determinants of their in vitro and in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential.

Experimental Protocol: Characterization by Dynamic Light Scattering (DLS)

Instrumentation:

  • A dynamic light scattering (DLS) instrument capable of measuring particle size, PDI, and zeta potential.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Size and PDI Measurement:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement to obtain the average particle size (hydrodynamic diameter) and the polydispersity index (PDI). The PDI is a measure of the heterogeneity of the particle sizes in the sample, with values below 0.3 generally considered acceptable for liposomal formulations.[13]

  • Zeta Potential Measurement:

    • For zeta potential measurement, dilute the liposome sample in an appropriate low-ionic-strength buffer or deionized water.

    • Perform the measurement to determine the surface charge of the liposomes. For this compound liposomes, a positive zeta potential is expected.

Data Presentation: Comparison of this compound Liposome Formulations

The following tables summarize representative quantitative data for different this compound liposome formulations.

Formulation (Molar Ratio)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound:Cholesterol (1:1)147.5 ± 2.89< 0.2+12.26 ± 0.54[11]
This compound:DOPE (1:1)~150~0.2~+55[3]
This compound:Cholesterol (1:3)~150< 0.2~+49[14]
This compound:DOPE:Cholesterol147.5 ± 2.89< 0.2+12.26 ± 0.54[11]
FormulationEncapsulation Efficiency (%)Reference
This compound:Cholesterol:ATRA (5:4:1)93.7 ± 3.6[15]
This compound/DOPE/HSPC/Cholesterol (siRNA)~98[11]

Cellular Uptake and Endosomal Escape Mechanisms

The delivery of cargo into the cytoplasm by this compound liposomes is a multi-step process involving cellular uptake and subsequent escape from endocytic vesicles.

Cellular Uptake: Clathrin-Mediated Endocytosis

One of the primary pathways for the internalization of this compound liposomes is clathrin-mediated endocytosis.[16] This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles containing the liposomes.[17] These vesicles then traffic into the cell and fuse with early endosomes.[16]

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Liposome This compound Liposome Receptor Cell Surface Receptor Liposome->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Scission EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation (Degradation Pathway) Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape

Cellular uptake of this compound liposomes via clathrin-mediated endocytosis.
Endosomal Escape Mechanisms

For the encapsulated cargo to exert its biological effect, it must be released from the endosome into the cytoplasm. Cationic liposomes employ several mechanisms to achieve this critical step.

The presence of DOPE in the liposome formulation is thought to facilitate endosomal escape through membrane fusion. As the endosome matures, its internal pH drops. This acidic environment can induce a conformational change in DOPE from a bilayer to a non-bilayer hexagonal phase, which destabilizes the endosomal membrane and promotes the release of the liposome's contents into the cytoplasm.[9][18]

Endosomal_Escape_DOPE cluster_endosome Early Endosome (pH ~6.5) cluster_late_endosome Late Endosome (pH ~5.5) cluster_cytoplasm Cytoplasm Liposome_Endosome This compound:DOPE Liposome Destabilized_Membrane Destabilized Endosomal Membrane Liposome_Endosome->Destabilized_Membrane Acidification Induces DOPE Phase Transition Released_Cargo Released Cargo Destabilized_Membrane->Released_Cargo Membrane Fusion & Release

DOPE-mediated endosomal escape of this compound liposomes.

The "proton sponge" hypothesis is another proposed mechanism for endosomal escape. Cationic lipids with buffering capacity, such as those with amine groups, can become protonated as the pH within the endosome decreases. This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The resulting osmotic swelling can eventually lead to the rupture of the endosomal membrane and the release of its contents into the cytoplasm.[19]

Proton_Sponge_Effect cluster_endosome Endosome cluster_cytoplasm Cytoplasm ProtonPump V-ATPase Proton Pump Proton H+ ProtonPump->Proton Pumps H+ into Endosome Liposome Cationic Liposome Proton->Liposome Protonation of Cationic Lipid Chloride Cl- Swelling Osmotic Swelling Chloride->Swelling Increased Osmotic Pressure Liposome->Chloride Influx of Cl- to Maintain Neutrality Rupture Endosomal Rupture Swelling->Rupture Released_Cargo Released Cargo Rupture->Released_Cargo

The proton sponge effect leading to endosomal rupture.

Experimental Protocol: Quantification of Encapsulation Efficiency

Determining the amount of drug or nucleic acid successfully encapsulated within the liposomes is a critical step in formulation development. A common method for this is UV-Vis spectroscopy.

Principle:

This method involves separating the unencapsulated ("free") drug from the liposome-encapsulated drug. The amount of free drug is then quantified using a UV-Vis spectrophotometer, and the encapsulation efficiency is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation.

Materials:

  • Liposome formulation containing the drug of interest

  • UV-Vis spectrophotometer

  • Centrifugal filter units (with a molecular weight cut-off that retains the liposomes but allows the free drug to pass through) or size exclusion chromatography columns

  • Appropriate buffer

Procedure:

  • Separation of Free Drug:

    • Using Centrifugal Filter Units: Place a known volume of the liposome suspension into the upper chamber of the centrifugal filter unit. Centrifuge according to the manufacturer's instructions. The filtrate in the lower chamber will contain the unencapsulated drug.

    • Using Size Exclusion Chromatography: Pass a known volume of the liposome suspension through a size exclusion chromatography column. The liposomes will elute first, followed by the smaller, free drug molecules. Collect the fractions containing the free drug.

  • Quantification of Free Drug:

    • Measure the absorbance of the filtrate or the collected fractions containing the free drug at the wavelength of maximum absorbance (λmax) for the drug.

    • Determine the concentration of the free drug using a pre-established standard curve of the drug in the same buffer.

  • Calculation of Encapsulation Efficiency (EE%):

    EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Conclusion

This compound liposomes represent a versatile and effective platform for the delivery of a wide range of therapeutic agents. Their cationic nature facilitates interaction with target cells, and the incorporation of helper lipids can significantly enhance their delivery efficiency. A thorough understanding of the formulation principles, characterization techniques, and mechanisms of cellular uptake and endosomal escape is essential for the rational design and optimization of this compound-based delivery systems for clinical and research applications. This guide provides a foundational framework for researchers to develop and evaluate novel this compound liposome formulations.

References

The Dawn of Lipofection: Early Applications of DOTAP and its Progenitors in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of cationic lipids revolutionized the field of molecular biology, providing a powerful new tool for introducing nucleic acids into cells. Among the pioneers of this technology was N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a close precursor to the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This technical guide delves into the foundational research that established the utility of these cationic lipids, focusing on the early applications of DOTMA and the subsequent development and adoption of this compound. We will explore the initial key research areas, provide detailed experimental protocols from seminal studies, and present quantitative data comparing these novel methods to the established techniques of the time.

From Concept to Application: The Birth of Cationic Lipid-Mediated Transfection

Prior to the late 1980s, the primary methods for introducing foreign DNA into cultured cells were calcium phosphate precipitation and DEAE-dextran-mediated transfection. While functional, these techniques were often inefficient, cytotoxic, and highly dependent on specific cell types and experimental conditions. The breakthrough came in 1987 when Felgner and colleagues introduced a novel method they termed "lipofection," which utilized liposomes formulated with the synthetic cationic lipid DOTMA.[1][2] This approach was based on the principle that the positively charged headgroup of the cationic lipid would spontaneously interact with the negatively charged phosphate backbone of DNA, forming a lipid-DNA complex, or "lipoplex." This complex could then fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm.

The initial research demonstrated that lipofection was not only a simpler and more reproducible method but also significantly more efficient than its predecessors, showing a 5- to over 100-fold increase in transfection efficiency depending on the cell line.[1][2] This pioneering work with DOTMA laid the groundwork for the development and widespread adoption of other cationic lipids, including this compound, which was first synthesized in 1990.

Key Early Research Applications

The initial applications of DOTMA and early this compound research primarily centered on two groundbreaking areas:

  • DNA Transfection in Eukaryotic Cells: The most immediate and impactful application was the delivery of plasmid DNA into a variety of eukaryotic cell lines for studies of gene expression and function. The ability to efficiently transfect cells that were previously difficult to work with opened up new avenues of research.

  • RNA Transfection: Shortly after the success with DNA, researchers demonstrated that DOTMA-containing liposomes could also efficiently deliver messenger RNA (mRNA) into cells, leading to the expression of the encoded protein.[1][3] This was a significant advancement for studying protein synthesis, function, and for potential therapeutic applications.

Quantitative Comparison of Early Transfection Methods

The seminal 1987 paper by Felgner et al. provided the first quantitative evidence of the superiority of lipofection over existing methods. The following tables summarize the key findings from this and other early studies.

Cell LineTransfection MethodReporter GeneRelative CAT Activity (% Acetylation)Fold Increase over DEAE-Dextran
CV-1DEAE-DextranpSV2cat1.51
CV-1Lipofection (DOTMA)pSV2cat16.010.7
COS-7DEAE-DextranpSV2cat8.01
COS-7Lipofection (DOTMA)pSV2cat48.06.0
HTCDEAE-DextranpSV2cat<0.11
HTCLipofection (DOTMA)pSV2cat1.2>12
Cell LineTransfection MethodReporter GeneStable Transfection Frequency (colonies per 10^5 cells)Fold Increase over Calcium Phosphate
L-M(TK-)Calcium PhosphatepSV2neo31
L-M(TK-)Lipofection (DOTMA)pSV2neo15050
CHOCalcium PhosphatepSV2neo101
CHOLipofection (DOTMA)pSV2neo10010

Detailed Experimental Protocols from Foundational Studies

The following protocols are based on the methods described in the foundational papers by Felgner et al. (1987) and Malone et al. (1989).

Protocol 1: Preparation of DOTMA Liposomes for DNA Transfection

Materials:

  • N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)

  • Dioctadecanoylphosphatidylethanolamine (DOPE)

  • Chloroform

  • Sterile, deionized water

  • Nitrogen gas stream

  • Bath sonicator

Procedure:

  • Dissolve DOTMA and DOPE in chloroform at a 1:1 (wt/wt) ratio.

  • In a glass vial, evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding sterile, deionized water to a final total lipid concentration of 2 mg/mL.

  • Vortex the vial vigorously for 10 minutes to form multilamellar vesicles (MLVs).

  • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes, or until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).

  • The resulting liposome suspension can be stored at 4°C for several weeks.

Protocol 2: DNA Transfection using DOTMA Liposomes (Lipofection)

Materials:

  • Prepared DOTMA liposomes (from Protocol 1)

  • Plasmid DNA of interest

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum)

  • Eukaryotic cells in culture

Procedure:

  • Plate cells in a manner that they will be 50-80% confluent on the day of transfection.

  • For a 60 mm culture dish, dilute 10 µg of plasmid DNA into 1.5 mL of serum-free medium.

  • In a separate tube, dilute 50 µg of DOTMA liposomes into 1.5 mL of serum-free medium.

  • Combine the diluted DNA and diluted liposomes and mix gently.

  • Incubate the DNA-lipid mixture at room temperature for 10-15 minutes to allow for the formation of lipoplexes.

  • While the lipoplexes are forming, wash the cells once with serum-free medium.

  • Aspirate the wash medium and add the 3 mL of the DNA-lipid complex mixture to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add an equal volume of complete medium (containing serum) to the culture dish.

  • Continue to incubate the cells for 24-48 hours before assaying for gene expression.

Protocol 3: RNA Transfection using DOTMA Liposomes

Materials:

  • Prepared DOTMA liposomes (from Protocol 1)

  • in vitro transcribed RNA (e.g., luciferase mRNA)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Eukaryotic cells in culture

Procedure:

  • The day before transfection, plate the cells to be approximately 70% confluent on the day of the experiment.

  • For a 60 mm dish, dilute 5 µg of RNA into 1.5 mL of serum-free medium.

  • In a separate tube, dilute 50 µg of DOTMA liposomes into 1.5 mL of serum-free medium.

  • Gently mix the diluted RNA and diluted liposomes.

  • Incubate at room temperature for 10 minutes.

  • Wash the cells once with serum-free medium.

  • Add the RNA-lipid complex to the cells and incubate for 4 hours at 37°C.

  • Add an equal volume of complete medium and continue to incubate for 12-24 hours before assaying for protein expression.

Visualizing the Workflow and Underlying Principles

To better understand the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.

Liposome_Preparation_Workflow cluster_lipids Lipid Preparation cluster_film Lipid Film Formation cluster_hydration Hydration and Sonication cluster_final Final Product DOTMA DOTMA in Chloroform Mix Mix Lipids DOTMA->Mix DOPE DOPE in Chloroform DOPE->Mix Evaporate Evaporate Chloroform (Nitrogen Stream & Vacuum) Mix->Evaporate Hydrate Hydrate with Sterile Water Evaporate->Hydrate Vortex Vortex to form MLVs Hydrate->Vortex Sonicate Bath Sonicate to form SUVs Vortex->Sonicate Liposomes DOTMA/DOPE Liposomes Sonicate->Liposomes

Caption: Workflow for the preparation of DOTMA/DOPE liposomes.

Lipofection_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Liposome Cationic Liposome (DOTMA/DOPE) Lipoplex Lipoplex (Net Positive Charge) Liposome->Lipoplex DNA Plasmid DNA (Negative Charge) DNA->Lipoplex Cell Target Cell Lipoplex->Cell Fusion/Endocytosis Endosome Endosome Cell->Endosome Released_DNA Released DNA Endosome->Released_DNA Endosomal Escape Nucleus Nucleus Released_DNA->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Expression Translation->Protein

Caption: The mechanism of cationic lipid-mediated gene delivery (lipofection).

Conclusion

The development of DOTMA and its successor, this compound, marked a pivotal moment in the history of molecular and cellular biology. The early applications of these cationic lipids in DNA and RNA transfection provided researchers with a tool that was not only more efficient but also more versatile and less cytotoxic than previous methods. The foundational studies of the late 1980s and early 1990s, with their detailed protocols and quantitative comparisons, paved the way for the widespread use of lipofection in academic and industrial research. This technology continues to be a cornerstone of modern life sciences, underpinning countless discoveries and forming the basis for novel therapeutic strategies.

References

The Formation of DOTAP-Based Lipoplexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the principles and methodologies behind the formation of lipoplexes using the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Designed for researchers, scientists, and drug development professionals, this document details the critical parameters influencing lipoplex formation, experimental protocols for their preparation and characterization, and the cellular mechanisms governing their uptake and subsequent intracellular trafficking.

Introduction to this compound and Lipoplex Formation

Cationic liposomes, particularly those formulated with this compound, are widely utilized non-viral vectors for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The primary driving force behind the formation of a lipoplex—a complex of cationic liposomes and anionic nucleic acids—is the electrostatic interaction between the positively charged headgroup of this compound and the negatively charged phosphate backbone of the nucleic acid.[1] This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid-based nanoparticle, protecting it from degradation and facilitating its entry into target cells.

The efficiency of this compound-based lipoplexes as gene delivery vehicles is not solely dependent on the cationic lipid itself but is significantly influenced by the inclusion of neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol. These helper lipids play crucial roles in stabilizing the liposomal structure and, more importantly, in promoting the release of the nucleic acid from endosomes following cellular uptake.

Physicochemical Principles of Lipoplex Formation

The formation of stable and effective this compound-based lipoplexes is a multifactorial process governed by several key physicochemical parameters. Understanding and controlling these factors is essential for optimizing transfection efficiency.

The Role of Lipid Composition

The choice and ratio of lipids in the liposome formulation are critical determinants of the resulting lipoplex's characteristics and biological activity.

  • This compound: As the primary cationic lipid, this compound's quaternary ammonium headgroup is responsible for the initial binding and condensation of nucleic acids.[1]

  • DOPE: This neutral helper lipid has a cone-shaped molecular structure that promotes the formation of inverted hexagonal (HII) phases. This property is believed to be crucial for destabilizing the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.

  • Cholesterol: The inclusion of cholesterol can enhance the stability of lipoplexes in the presence of serum by increasing lipid packing and reducing non-specific interactions with proteins. It can also influence the cellular uptake pathway of the lipoplexes.[2]

The N/P Ratio

The N/P ratio, which represents the molar ratio of the nitrogen atoms in the cationic lipid (N) to the phosphate groups in the nucleic acid (P), is a critical parameter that dictates the overall charge of the lipoplex. A higher N/P ratio generally leads to a more positive surface charge, which can enhance the interaction with the negatively charged cell membrane. However, excessively high N/P ratios can also lead to increased cytotoxicity. Therefore, optimizing the N/P ratio is a crucial step in developing an effective and safe lipoplex formulation.

Quantitative Analysis of Formulation Parameters

The following tables summarize the impact of key formulation variables on the physicochemical properties of this compound-based lipoplexes.

Table 1: Effect of this compound/Helper Lipid Molar Ratio on Lipoplex Characteristics

This compound:Helper Lipid (Molar Ratio)Helper LipidParticle Size (nm)Zeta Potential (mV)Reference
1:0-VariesHigh positive
3:1DOPEVariesPositive
1:1DOPEVariesPositive[3]
1:3DOPEVariesPositive
1:1Cholesterol~150-250+30 to +50[4]
1:2Cholesterol~150-250+20 to +40[4]
1:3Cholesterol~150-250+15 to +30[4]

Table 2: Effect of N/P Ratio on Lipoplex Size and Zeta Potential

N/P RatioLiposome CompositionParticle Size (nm)Zeta Potential (mV)Reference
0.5This compound~260Negative[5]
1.0This compound~333Slightly Negative[5]
1.5This compound~303Near Neutral[5]
2.0This compound~331Slightly Positive[5]
2.5This compound>1000 (Aggregation)Positive[5]
4This compound/DOPE~179+42.8[6]
8This compound/CholesterolVariesPositive[2]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based lipoplexes.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing multilamellar vesicles (MLVs) which are then sized down to form large unilamellar vesicles (LUVs).

  • Lipid Film Formation: Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation above the lipid transition temperature. This results in the formation of MLVs.

  • Extrusion: Subject the MLV suspension to sequential extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs.

Lipoplex Formation
  • Dilution: Dilute the nucleic acid and the liposome suspension separately in a suitable buffer (e.g., serum-free medium or HBS).

  • Mixing: Gently add the diluted nucleic acid to the diluted liposome suspension while vortexing or pipetting to ensure rapid and uniform mixing. The order of addition can influence the final lipoplex characteristics.

  • Incubation: Incubate the mixture at room temperature for a defined period (typically 15-30 minutes) to allow for the stable formation of lipoplexes.

Characterization Techniques
  • Dynamic Light Scattering (DLS): Used to determine the average particle size and size distribution of the liposomes and lipoplexes.

  • Zeta Potential Measurement: Measures the surface charge of the particles, which is a critical indicator of their stability and interaction with cell membranes.

  • Agarose Gel Retardation Assay: This assay is used to assess the ability of the cationic liposomes to bind and condense the nucleic acid. When the nucleic acid is fully complexed, its migration through the agarose gel is retarded.

Cellular Uptake and Intracellular Trafficking

The successful delivery of the nucleic acid cargo is contingent on the efficient cellular uptake of the lipoplex and the subsequent escape of the nucleic acid from the endosomal pathway.

Cellular Uptake Mechanisms

This compound-based lipoplexes primarily enter cells through endocytosis. The specific endocytic pathway can be influenced by the lipoplex composition and the cell type. Common pathways include:

  • Clathrin-Mediated Endocytosis: A major route for the internalization of many nanoparticles.

  • Caveolae-Mediated Endocytosis: This pathway is often implicated in the uptake of lipoplexes containing cholesterol.

  • Macropinocytosis: A less common, fluid-phase uptake mechanism.

Endosomal Escape

Once inside the cell, the lipoplex is enclosed within an endosome. For the nucleic acid to exert its biological effect, it must be released into the cytoplasm. This process, known as endosomal escape, is a major barrier to efficient gene delivery.

The inclusion of fusogenic lipids like DOPE is critical for this step. As the endosome matures, its internal pH decreases. This acidic environment is thought to trigger a conformational change in DOPE, promoting the transition from a bilayer to a non-bilayer hexagonal phase. This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores and the release of the nucleic acid into the cytoplasm.

Visualizing Workflows and Pathways

Experimental Workflow for Lipoplex Preparation and Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_char Characterization A Lipid Dissolution (this compound + Helper Lipid in Chloroform) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Extrusion (Size Reduction) C->D E Dilution of Liposomes and Nucleic Acid D->E F Mixing E->F G Incubation F->G H Dynamic Light Scattering (Size & PDI) G->H I Zeta Potential Measurement (Surface Charge) G->I J Agarose Gel Retardation (Complexation) G->J

Caption: Workflow for this compound lipoplex preparation and characterization.

Cellular Uptake and Endosomal Escape Pathway

cellular_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway lipoplex This compound Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Endocytosis (Clathrin/Caveolae-mediated) early_endosome Early Endosome (pH ~6.0-6.5) cell_membrane->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (DOPE-mediated membrane destabilization) nucleic_acid Nucleic Acid nucleus Nucleus cytoplasm->nucleus Nuclear Import (for pDNA)

References

biophysical characteristics of DOTAP lipids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biophysical Characteristics of DOTAP Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-trimethylammonium-propane, commonly known as this compound, is a pivotal cationic lipid in the field of non-viral gene delivery and drug formulation.[1] Its prominence stems from its ability to form stable complexes, known as lipoplexes, with negatively charged molecules like DNA and RNA through electrostatic interactions.[] This interaction is foundational for packaging and transporting genetic material into cells, making this compound an indispensable tool in gene therapy research and the development of nucleic acid-based therapeutics, including vaccines.[3][4]

This compound is an amphiphilic molecule characterized by a positively charged quaternary ammonium headgroup and two unsaturated oleoyl hydrocarbon chains.[][5] This structure allows it to self-assemble into liposomes in aqueous solutions. The positive charge of the headgroup is crucial as it does not vary with physiological pH, ensuring a consistent interaction with both nucleic acids and the anionic components of cell membranes.[6][7] This guide provides a comprehensive overview of the core biophysical characteristics of this compound, detailing its structural properties, behavior in formulations, and its interaction with cellular systems.

Core Biophysical Characteristics

The efficacy of this compound in delivery systems is governed by a set of distinct biophysical properties. These characteristics, from molecular structure to thermal behavior and surface charge, dictate the stability of formulations and the efficiency of transfection.

Molecular Structure

The this compound molecule consists of three primary components: a hydrophilic quaternary ammonium headgroup which carries a permanent positive charge, a propane linker, and two hydrophobic oleoyl tails.[][7] This amphiphilic nature drives the formation of lipid bilayers and, subsequently, liposomes in aqueous environments.

DOTAP_Structure cluster_hydrophilic Hydrophilic Head cluster_hydrophobic Hydrophobic Tail Head Quaternary Ammonium (+) (N(CH₃)₃⁺) Linker Propane Linker Head->Linker Tail Two Oleoyl Chains (C18:1) Linker->Tail

Caption: Molecular structure of the this compound lipid.

Quantitative Biophysical Data

The following tables summarize key quantitative data for this compound and its formulations, providing a comparative reference for formulation development.

Table 1: Zeta Potential of this compound-Based Formulations Zeta potential is a critical indicator of the surface charge of liposomes, influencing their stability and interaction with biological membranes. Pure this compound liposomes typically exhibit a high positive charge.[8] The inclusion of other lipids, such as cholesterol, or the encapsulation of charged molecules can modulate this value.[4][8]

FormulationZeta Potential (mV)Reference(s)
Pure this compound Liposomes+40 to +60[8]
This compound:DOPE:Cholesterol Liposomes~ +30[9]
Bare this compound:Cholesterol Liposomes+31.4 ± 2.5[8]
DOPE:this compound (4:1 mass ratio)+10.60[10]
DOPE:this compound (2:1 mass ratio)+25.03[10]
This compound:Cholesterol with ATRA+6.4 ± 1.19[8]

Table 2: Particle Size of this compound-Based Formulations The hydrodynamic diameter of liposomes is a key factor in their biological fate, affecting circulation time and cellular uptake. Size is influenced by the formulation composition and the presence of encapsulated cargo.[4]

FormulationParticle Size (d.nm)Reference(s)
This compound:DOPE:Cholesterol Liposomes~ 150[9]
This compound:Cholesterol:ATRA Liposomes231 ± 2.35[8]
This compound:Cholesterol (2:1) Blank Liposomes415.1 ± 41[11]
This compound:Cholesterol (2:1) with Pterostilbene435.6 ± 50[11]

Note: Complexation with nucleic acids like mRNA or pDNA generally leads to an increase in particle size.[4]

Table 3: Thermal Properties and Binding Constants The phase transition temperature (Tm) reflects the fluidity of the lipid bilayer. This compound has a low transition temperature, and its inclusion in formulations with higher-Tm lipids like DPPC can lower the overall transition temperature of the bilayer.[12][13][14]

ParameterValueCondition/SystemReference(s)
Phase Transition Temp. (Tm)~ 25.3 °CDMTAP:this compound (4:1 molar ratio)[15][16]
Binding Constant (K) with tRNA1.05 (± 0.30) × 10⁵ M⁻¹Aqueous solution[17]

Experimental Protocols and Methodologies

Accurate characterization of this compound liposomes is essential for reproducible research and development. Below are detailed methodologies for key analytical techniques.

Liposome Preparation: Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing this compound-based liposomes.[11]

Protocol:

  • Lipid Dissolution: Dissolve this compound and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Place the flask under a high vacuum for several hours to overnight to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline or Tris buffer) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.[13]

  • Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.

Characterization Techniques

DLS is a non-invasive technique used to measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of liposomes in suspension.[18][19]

Methodology:

  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects. The buffer should be filtered to remove dust and other particulates.

  • Instrument Setup: Use a DLS instrument (e.g., a Zetasizer Nano). Equilibrate the sample to the desired temperature.[4]

  • Size Measurement: The instrument's laser illuminates the sample, and the fluctuations in the intensity of scattered light, caused by the Brownian motion of the liposomes, are measured.[18] The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter from the diffusion coefficient of the particles.[19]

  • Zeta Potential Measurement: For zeta potential, the instrument applies an electric field across the sample. The velocity of the particles under this field (electrophoretic mobility) is measured by laser Doppler velocimetry.[20] The Henry equation is then used to calculate the zeta potential from the mobility.

  • Data Analysis: Report the Z-average diameter, PDI, and zeta potential. Always report the temperature, solvent viscosity, and refractive index used for the measurement.[21]

DSC is a thermoanalytical technique used to determine the phase transition temperature (Tm) of lipids.[22]

Methodology:

  • Sample Preparation: A concentrated liposome suspension is loaded into a DSC sample pan. A reference pan is filled with the same buffer used for the liposome suspension.

  • Thermal Scan: The instrument heats the sample and reference pans at a constant rate (e.g., 0.5 °C/min).[13]

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipid bilayer absorbs heat to transition from the gel (ordered) phase to the liquid-crystalline (disordered) phase.

  • Data Analysis: The temperature at the peak of the endotherm is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition.[15]

Cellular Interaction and Delivery Mechanisms

The ultimate goal of using this compound is to deliver a payload into the cell cytoplasm. This involves a multi-step process, including cellular uptake and subsequent escape from intracellular vesicles.

Lipoplex Formation and Cellular Uptake

The process begins with the spontaneous formation of lipoplexes when positively charged this compound liposomes are mixed with negatively charged nucleic acids.[] These complexes are then introduced to cells.

Lipoplex_Formation cluster_workflow Lipoplex Formation Workflow Lipo This compound Liposomes (+) Mix Mix in Aqueous Buffer Lipo->Mix NA Nucleic Acids (-) (DNA, RNA) NA->Mix Complex Electrostatic Interaction Mix->Complex Lipoplex Lipoplex Formation Complex->Lipoplex

Caption: Workflow for the formation of lipoplexes.

The primary mechanism for the cellular entry of this compound-based lipoplexes is endocytosis.[23] Studies have shown the involvement of multiple endocytic routes, most notably clathrin-mediated and caveolin-mediated pathways.[9] Macropinocytosis has also been identified as a relevant entry mechanism for certain this compound formulations.[24]

Endosomal Escape: The Critical Barrier

Once inside the cell, the lipoplex is encapsulated within an endosome. For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the cargo. This process is known as endosomal escape and is a critical rate-limiting step in transfection.[24]

The "proton sponge" effect, often associated with polymeric vectors, is less pronounced for lipids. Instead, it is believed that the cationic lipids in the lipoplex interact with anionic lipids in the endosomal membrane, causing membrane destabilization and fusion. This disruption allows the nucleic acid cargo to escape into the cytoplasm. To enhance this process, "helper" lipids like DOPE, which has a cone-like geometry and promotes the formation of non-bilayer structures, are frequently included in this compound formulations to facilitate endosomal membrane disruption.[1]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex This compound Lipoplex Membrane Plasma Membrane Endocytosis Endocytosis (Clathrin/Caveolin-mediated) Lipoplex->Endocytosis Cargo Released Nucleic Acid (e.g., mRNA for translation) Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Membrane Fusion/Destabilization) Endosome->Escape    Lysosome Lysosome (Degradation) Endosome->Lysosome    Escape->Cargo

Caption: Cellular uptake and endosomal escape pathway.

Conclusion

This compound remains a cornerstone cationic lipid for non-viral delivery due to its robust and well-characterized biophysical properties. Its permanent positive charge, predictable self-assembly, and capacity for formulation with helper lipids allow for the creation of versatile and efficient delivery systems. A thorough understanding and precise measurement of its biophysical characteristics—including size, zeta potential, and phase behavior—are paramount for the rational design of new formulations. As research progresses, a continued focus on the interplay between these fundamental properties and the complex biological barriers to delivery will be crucial for advancing this compound-based technologies from the laboratory to clinical applications.

References

A Deep Dive into DOTAP: A First-Generation Cationic Transfection Reagent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) stands as a foundational cationic lipid in the development of non-viral gene delivery systems. As a first-generation transfection reagent, its straightforward mechanism, based on electrostatic interactions with nucleic acids, has paved the way for more advanced delivery platforms.[1] This technical guide provides a comprehensive overview of this compound, including its core principles, detailed experimental protocols, and quantitative performance data. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing or exploring lipid-based transfection methods.

Introduction to this compound

This compound is a synthetic, monocationic lipid characterized by a positively charged trimethylammonium headgroup and two unsaturated oleoyl tails.[2] This amphipathic structure is central to its function as a transfection reagent. The positively charged headgroup facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA and siRNA, into nano-sized complexes known as lipoplexes. These lipoplexes, possessing a net positive charge, can then interact with the negatively charged cell membrane, leading to cellular uptake and the intracellular delivery of the genetic cargo.[3][4]

While newer, more complex lipid-based reagents have since been developed, this compound remains a relevant tool in many research applications due to its well-characterized properties, cost-effectiveness, and robust performance in a variety of cell lines.[1] It is often used as a benchmark for evaluating the efficacy of novel transfection agents.

Mechanism of this compound-Mediated Transfection

The process of this compound-mediated transfection can be broken down into three key stages: lipoplex formation, cellular uptake, and endosomal escape.

  • Lipoplex Formation: When this compound liposomes are mixed with nucleic acids in an aqueous solution, they spontaneously self-assemble into lipoplexes. The electrostatic attraction between the cationic lipid headgroups and the anionic phosphate backbone of the nucleic acid is the primary driving force for this process. The resulting complexes protect the nucleic acids from degradation by nucleases.

  • Cellular Uptake: The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface.[3] This interaction triggers cellular internalization, primarily through endocytosis.[3] The specific endocytic pathways involved can vary depending on the cell type and the physicochemical properties of the lipoplexes.

  • Endosomal Escape: Following endocytosis, the lipoplexes are encapsulated within endosomes. For the nucleic acid to be functional, it must be released from the endosome into the cytoplasm. While this compound itself does not possess inherent endosomal escape properties like some newer "helper" lipids, the "proton sponge" effect is a proposed mechanism. As the endosome matures and its internal pH drops, the influx of protons can lead to osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm. For DNA transfection, the genetic material must then be transported to the nucleus for transcription.[3][4]

DOTAP_Mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space DOTAP_Liposome This compound Liposome (+) Lipoplex Lipoplex (+) DOTAP_Liposome->Lipoplex Nucleic_Acid Nucleic Acid (-) Nucleic_Acid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA)

Figure 1: Simplified workflow of this compound-mediated transfection.

Quantitative Performance Data

The efficiency and cytotoxicity of this compound are critical parameters for its successful application. These factors are highly dependent on the cell type, the nature of the nucleic acid being delivered, and the formulation parameters, such as the lipid-to-nucleic acid charge ratio.

Transfection Efficiency

The following table summarizes representative data on the transfection efficiency of this compound in various cell lines. It is important to note that these values can vary between experiments and should be optimized for each specific application.

Cell LineNucleic AcidFormulationTransfection EfficiencyReference
MCF-7siRNAThis compound:Cholesterol (1:1)~50% knockdown at 10nM siRNA[5]
293APlasmid DNAThis compound with Protamine SulfateUp to 70% (serum-free)[6]
CD34+ HSCssiRNAThis compound>60%[7]
BM-DCsmRNAThis compound:CholesterolHigher than this compound:DOPE[8]
Cytotoxicity

While generally considered less toxic than some other transfection methods, this compound can exhibit dose-dependent cytotoxicity. The following table provides an overview of cytotoxicity data.

Cell LineAssayFormulationObservationsReference
HSCsTrypan BlueThis compound≥85% viability[7]
A549Cell ViabilityLipo-ATRASignificant decrease in viability at 48h[9]
HeLaCytotoxicityION-DOTAPIncreased cytotoxicity with higher this compound[10]

Detailed Experimental Protocols

Reproducible results in transfection experiments hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for key steps in this compound-mediated transfection.

Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing this compound-containing liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., Cholesterol or DOPE)

  • Chloroform or a methanol-chloroform mixture[11]

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)[12]

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)[11][12]

  • Vacuum pump[12]

  • Bath sonicator[11][12]

  • Extruder with polycarbonate membranes (optional, for size control)[11]

Procedure:

  • Dissolve this compound and any helper lipids in the organic solvent in a round-bottom flask.[11] Common molar ratios of this compound to helper lipid are 1:1.[11]

  • Create a thin lipid film on the wall of the flask by evaporating the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas.[11][12]

  • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 30 minutes.[12]

  • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer at a temperature above the lipid phase transition temperature.[11] Vortex or gently swirl to suspend the lipids.

  • To form liposomes and reduce their size, sonicate the suspension in a bath sonicator until the solution becomes translucent.[11][12]

  • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[11]

Liposome_Prep_Workflow cluster_workflow Liposome Preparation Workflow Dissolve_Lipids Dissolve this compound and helper lipids in organic solvent Evaporate_Solvent Evaporate solvent to form a thin lipid film Dissolve_Lipids->Evaporate_Solvent Vacuum_Dry Dry film under vacuum Evaporate_Solvent->Vacuum_Dry Hydrate_Film Hydrate the lipid film with aqueous buffer Vacuum_Dry->Hydrate_Film Sonicate Sonicate to form liposomes Hydrate_Film->Sonicate Extrude Extrude for uniform size (optional) Sonicate->Extrude Final_Liposomes This compound Liposome Suspension Extrude->Final_Liposomes

Figure 2: Workflow for this compound liposome preparation.

Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is crucial for each cell line and nucleic acid.

Materials:

  • Healthy, actively dividing adherent cells

  • Complete culture medium with and without serum and antibiotics

  • Sterile microcentrifuge tubes or polystyrene tubes

  • This compound liposome suspension

  • Nucleic acid stock solution

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In one sterile tube, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium.

    • In a separate sterile tube, dilute the optimized amount of this compound liposomes in serum-free medium.[13] The ratio of this compound to nucleic acid is a critical parameter to optimize.

    • Add the diluted nucleic acid to the diluted this compound solution and mix gently by pipetting. Do not vortex.[13]

    • Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the lipoplex-containing solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.[12]

  • Analysis: Assay for gene expression or knockdown 24-72 hours post-transfection, depending on the specific experiment.

Signaling Pathway Considerations

The interaction of cationic lipoplexes with cells is not a passive process and can influence cellular signaling pathways. For instance, this compound-based nanoparticles have been shown to act as adjuvants, inducing strong T-cell responses, which suggests an engagement with immune signaling pathways.[14] The size and preparation method of this compound nanoparticles can significantly impact this immunomodulatory effect.[14] While this compound itself is not known to directly target specific signaling pathways for entry, the cellular response to the lipoplexes can involve pathways related to endocytosis, innate immunity, and cellular stress.

Signaling_Considerations DOTAP_Lipoplex This compound Lipoplex Cell_Interaction Interaction with Cell Surface DOTAP_Lipoplex->Cell_Interaction Endocytosis_Pathways Activation of Endocytic Pathways Cell_Interaction->Endocytosis_Pathways Innate_Immunity Innate Immune Sensing Cell_Interaction->Innate_Immunity Cellular_Stress Cellular Stress Response Cell_Interaction->Cellular_Stress Gene_Expression Altered Gene Expression Endocytosis_Pathways->Gene_Expression Innate_Immunity->Gene_Expression Cellular_Stress->Gene_Expression

Figure 3: Potential cellular signaling interactions of this compound lipoplexes.

Conclusion

This compound, as a first-generation transfection reagent, remains a valuable and widely used tool in molecular biology and drug delivery research. Its simple, charge-based mechanism of action provides a robust platform for the intracellular delivery of nucleic acids. While newer reagents may offer higher efficiency or lower toxicity in specific applications, a thorough understanding of this compound's properties and protocols is essential for any researcher working with lipid-based transfection. The data and methodologies presented in this guide offer a solid foundation for the successful application and optimization of this compound in a variety of experimental contexts.

References

A Deep Dive into the Safety and Cytotoxicity of DOTAP Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic liposomes, particularly those formulated with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are prominent non-viral vectors for the delivery of therapeutic nucleic acids and other molecules. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. However, this inherent positive charge is also a primary contributor to their dose-dependent cytotoxicity. Understanding the mechanisms of this toxicity and the factors that influence it is paramount for the rational design of safe and effective liposomal drug delivery systems. This technical guide provides an in-depth analysis of the safety and cytotoxicity of this compound liposomes, summarizing key quantitative data, detailing experimental protocols for their assessment, and visualizing the intricate signaling pathways involved in their cytotoxic effects.

Introduction to this compound Liposomes

This compound is a cationic lipid characterized by a quaternary ammonium head group, which imparts a permanent positive charge, and two oleoyl chains as its hydrophobic tail. This structure allows for the formation of bilayer vesicles, or liposomes, in aqueous solutions. These liposomes can encapsulate or complex with a variety of molecules, most notably negatively charged nucleic acids, to facilitate their delivery into cells. The efficiency of this compound-based transfection has made it a popular choice in both preclinical and clinical research. However, the interaction of these cationic nanoparticles with biological systems can trigger a range of cellular responses, from inflammatory activation to programmed cell death, necessitating a thorough evaluation of their safety profile.

Physicochemical Properties and Their Influence on Cytotoxicity

The cytotoxicity of this compound liposomes is not an intrinsic constant but is heavily influenced by their physicochemical characteristics. The formulation, including the choice of helper lipids and the molar ratios of components, dictates the ultimate size, surface charge (zeta potential), and stability of the liposomes, all of which have a direct impact on their interaction with cells and subsequent biological effects.

Table 1: Physicochemical Properties of Various this compound Liposome Formulations and Their Effect on Cell Viability

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper)Particle Size (nm)Zeta Potential (mV)Cell LineResult
This compoundDOPE1:1~170+55A549High cytotoxicity at N/P ratio of 10.[1]
This compoundCholesterol1:1~200-250+55SK-OV-3Decreased cell survival with increasing this compound ratio.[2]
This compoundCholesterol/DOPE1:0.75:0.5~170+55A54970% decrease in cell viability at N/P ratio of 10.[1]
This compoundCholesterol/DOPE1:0.5:0.5~170+55A549Less toxic than the 1:0.75:0.5 formulation.[1]
This compound--100 or 400-HepG2Concentration-dependent decrease in cell viability.[3]
This compoundDoxorubicin---T47DLow IC50 value, indicating high cytotoxicity.[4]

N/P ratio refers to the molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid.

Mechanisms of this compound Liposome-Induced Cytotoxicity

The interaction of this compound liposomes with cells can trigger a cascade of events leading to cell death through various mechanisms, including apoptosis, autophagy, and inflammasome activation.

Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of this compound-induced cytotoxicity. The process is often initiated by the generation of reactive oxygen species (ROS) due to the interaction of the cationic liposomes with the cell membrane and mitochondria.[3]

  • ROS-Mediated Signaling: The increased intracellular ROS levels can activate the p38 mitogen-activated protein kinase (MAPK) pathway.[5][6]

  • Caspase Activation: Activated p38 MAPK can then lead to the activation of caspase-8, an initiator caspase.[5][6]

  • Mitochondrial Pathway: Caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) then translocates to the mitochondria, promoting the release of cytochrome c. This, in turn, activates the apoptosome and effector caspases like caspase-3, leading to the execution of apoptosis.[4][5][7]

apoptosis_pathway This compound This compound Liposome CellMembrane Cell Membrane Interaction This compound->CellMembrane ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS p38 p38 MAPK Activation ROS->p38 Casp8 Caspase-8 Activation p38->Casp8 Bid Bid Cleavage to tBid Casp8->Bid Mitochondria Mitochondrial Outer Membrane Permeabilization Bid->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis autophagy_pathway This compound This compound Liposome Stress Cellular Stress (ROS, ER Stress) This compound->Stress Beclin1 Beclin-1 Complex Activation Stress->Beclin1 Nucleation Autophagosome Nucleation Beclin1->Nucleation Elongation Autophagosome Elongation & Maturation Nucleation->Elongation LC3_conversion LC3-I to LC3-II Conversion LC3_conversion->Elongation Autolysosome Autolysosome Formation (Fusion with Lysosome) Elongation->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation CellDeath Autophagic Cell Death Degradation->CellDeath inflammasome_pathway This compound This compound Liposome TLR TLR Activation (Priming) This compound->TLR ROS_Lysosome ROS Production / Lysosomal Destabilization This compound->ROS_Lysosome proIL1B_up Pro-IL-1β Upregulation TLR->proIL1B_up NLRP3_assembly NLRP3 Inflammasome Assembly ROS_Lysosome->NLRP3_assembly Casp1 Caspase-1 Activation NLRP3_assembly->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleavage of pro-IL-1β Inflammation Inflammation & Pyroptosis IL1B->Inflammation experimental_workflow cluster_0 Liposome Preparation & Characterization cluster_1 In Vitro Cytotoxicity Assessment cluster_2 In Vivo Safety Assessment Formulation This compound Liposome Formulation (e.g., Thin-film hydration) Characterization Physicochemical Characterization (Size, Zeta Potential, PDI) Formulation->Characterization Treatment_vitro Treatment with this compound Liposomes Characterization->Treatment_vitro CellCulture Cell Culture & Seeding CellCulture->Treatment_vitro MTT MTT Assay (Viability) Treatment_vitro->MTT LDH LDH Assay (Membrane Integrity) Treatment_vitro->LDH ApoptosisAssay Apoptosis Assays (Annexin V/PI, TUNEL) Treatment_vitro->ApoptosisAssay Dosing Administration of Liposomes (e.g., Intravenous) ApoptosisAssay->Dosing AnimalModel Animal Model Selection (e.g., Mice) AnimalModel->Dosing Monitoring Monitoring (Body weight, Clinical signs) Dosing->Monitoring BloodAnalysis Blood Analysis (Hematology, Clinical Chemistry) Monitoring->BloodAnalysis Histopathology Histopathological Examination of Organs Monitoring->Histopathology

References

Methodological & Application

Application Notes and Protocols for DOTAP-Mediated Transfection of Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology and drug development. Cationic lipid-based transfection reagents are widely utilized for their efficiency and broad applicability. Among these, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) has emerged as a robust and versatile reagent for the delivery of DNA, RNA, and other negatively charged macromolecules into a variety of mammalian cell lines.[1][2] This document provides detailed protocols, optimization strategies, and troubleshooting guidance for successful this compound-mediated transfection.

Principle of this compound-Mediated Transfection

This compound is a cationic lipid that, when formulated into liposomes, can efficiently complex with negatively charged nucleic acids.[1] The primary mechanism involves the electrostatic interaction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged phosphate backbone of the nucleic acid. This interaction results in the condensation of the nucleic acid and the formation of stable, positively charged lipoplexes. These lipoplexes can then interact with the negatively charged cell membrane, facilitating their uptake into the cell, primarily through endocytosis.

Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), are often included in this compound formulations to enhance transfection efficiency. DOPE is thought to destabilize the endosomal membrane, promoting the release of the nucleic acid cargo into the cytoplasm and subsequent transport to the nucleus for gene expression.[3][4]

Data Presentation: Transfection Efficiency and Cytotoxicity

The success of a transfection experiment is a balance between high efficiency and low cytotoxicity. The optimal this compound:DNA ratio and formulation are highly cell-type dependent.[3] The following table summarizes available data on this compound-mediated transfection in various mammalian cell lines.

Disclaimer: The data presented below is compiled from various sources. Experimental conditions, including the specific reporter gene, assay method, and culture conditions, may vary. This table should be used as a guide for initial optimization.

Cell LineHelper LipidOptimal this compound:DNA Ratio (w/w)Transfection EfficiencyCell ViabilityCitation(s)
Huh7DOPE1:1, 3:1HighNot specified[3]
AGSDOPE1:1, 3:1HighNot specified[3]
COS-7DOPE3:1, 1:1HighNot specified[3]
A549DOPE1:1, 1:3HighNot specified[3]
HeLaNot specified5-10 µL per µg DNAGood>85% (up to 150 µg/mL this compound)[1]
HepG2DOPECharge ratio 1:4 (-:+)Not specifiedHigh[5]
CHODOPENot specified~15% (EGFP positive)~85%[6]
PC3Amino acid-based lipidsNot specifiedHighReduced toxicity
Peripheral Blood LymphocytesNot specifiedNot specifiedGoodHigh (non-cytotoxic below 150 µg/mL)[1]

Experimental Protocols

Materials Required
  • This compound transfection reagent (or a pre-formulated this compound/helper lipid solution)

  • High-purity plasmid DNA (or RNA) at a known concentration (A260/A280 ratio of 1.8–2.0)

  • Mammalian cell line of interest

  • Complete cell culture medium (with and without serum)

  • Serum-free medium (e.g., Opti-MEM® or equivalent) for complex formation

  • Sterile microcentrifuge tubes or multi-well plates for complex formation

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

General Protocol for Adherent Mammalian Cells

This protocol is a starting point and should be optimized for each specific cell line and experimental setup.

Day 1: Cell Seeding

  • The day before transfection, seed healthy, actively dividing cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Incubate the cells overnight under standard growth conditions (e.g., 37°C, 5% CO2).

Day 2: Transfection

  • Preparation of this compound/DNA Complexes:

    • For each well to be transfected, prepare two sterile tubes.

    • Tube A (DNA): Dilute the desired amount of plasmid DNA (e.g., 1-2 µg for a 6-well plate) in serum-free medium to a final volume of 50-100 µL. Mix gently.

    • Tube B (this compound): Dilute the desired amount of this compound reagent (e.g., 2-6 µL for a 6-well plate) in serum-free medium to a final volume of 50-100 µL. Mix gently.

    • Add the diluted DNA (Tube A) to the diluted this compound (Tube B) and mix immediately by gentle pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection of Cells:

    • While the complexes are forming, gently aspirate the growth medium from the cells and wash once with serum-free medium.

    • Add fresh, pre-warmed complete growth medium (with serum, but without antibiotics) to each well.

    • Add the this compound/DNA complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the 4-6 hour incubation, aspirate the medium containing the transfection complexes and replace it with fresh, complete growth medium (with serum and antibiotics).

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Optimization of this compound Transfection

To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize several parameters:

  • This compound:DNA Ratio: This is the most critical parameter. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1 by mass) to determine the optimal ratio for your cell line.

  • Cell Confluency: A confluency of 70-90% is generally recommended. Overly confluent or sparse cultures can lead to reduced efficiency.

  • Amount of DNA: Use high-purity DNA. The optimal amount will vary depending on the cell type and the size of the culture vessel.

  • Incubation Time: The incubation time for the this compound/DNA complexes with the cells can be varied (e.g., 2-8 hours).

  • Presence of Serum: While this compound can transfect in the presence of serum, complex formation should always be performed in a serum-free medium.[1] For some sensitive cell lines, performing the entire transfection in serum-free medium may increase efficiency, but can also increase cytotoxicity.

Troubleshooting
ProblemPossible CauseSolution
Low Transfection Efficiency Suboptimal this compound:DNA ratioOptimize the ratio by testing a range of concentrations.
Poor DNA qualityUse high-purity, endotoxin-free DNA. Confirm DNA integrity by gel electrophoresis.
Low cell viabilityEnsure cells are healthy and in the logarithmic growth phase. Reduce the amount of this compound and/or DNA.
Incorrect cell confluencyPlate cells to achieve 70-90% confluency at the time of transfection.
High Cytotoxicity Excessive amount of this compoundReduce the amount of this compound reagent. Optimize the this compound:DNA ratio.
Prolonged exposure to complexesDecrease the incubation time of the complexes with the cells.
Sensitive cell lineUse a lower concentration of complexes and change the medium sooner after transfection.
Inconsistent Results Variation in cell densityEnsure consistent cell seeding density.
Variation in complex formationPrepare fresh dilutions of DNA and this compound for each experiment. Ensure consistent incubation times.

Visualizations

Experimental Workflow for this compound Transfection

G cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection seed_cells Seed Mammalian Cells prep_dna Prepare DNA Solution prep_this compound Prepare this compound Solution mix_complex Mix DNA and this compound to Form Lipoplexes prep_dna->mix_complex prep_this compound->mix_complex incubate_complex Incubate at Room Temperature (15-30 min) mix_complex->incubate_complex add_to_cells Add Lipoplexes to Cells incubate_complex->add_to_cells incubate_cells Incubate Cells (4-6 hours) add_to_cells->incubate_cells change_medium Replace with Fresh Medium incubate_cells->change_medium incubate_post Incubate (24-72 hours) change_medium->incubate_post assay Assay for Gene Expression incubate_post->assay G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/DOPE Liposome lipoplex This compound/DNA Lipoplex This compound->lipoplex dna Plasmid DNA dna->lipoplex endosome Endosome lipoplex->endosome Endocytosis escaped_dna Released DNA endosome->escaped_dna Endosomal Escape (DOPE-mediated) nuclear_dna Nuclear DNA escaped_dna->nuclear_dna Nuclear Import transcription Transcription nuclear_dna->transcription mrna mRNA transcription->mrna

References

Application Notes and Protocols for DOTAP-Based siRNA Delivery in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) as a cationic lipid-based transfection reagent for the delivery of small interfering RNA (siRNA) into mammalian cells in an in vitro setting. The protocols detailed below cover nanoparticle formulation, cell culture and transfection, and subsequent analysis of gene knockdown.

Introduction to this compound-mediated siRNA Delivery

RNA interference (RNAi) is a powerful biological process for silencing gene expression in a sequence-specific manner.[1] Small interfering RNAs (siRNAs) are the key effectors in this pathway, leading to the degradation of target messenger RNA (mRNA), thereby inhibiting protein synthesis.[1][2] Cationic lipids, such as this compound, are widely used non-viral vectors for delivering siRNA into cells. This compound's positively charged headgroup interacts with the negatively charged phosphate backbone of siRNA, leading to the formation of lipoplexes. These complexes facilitate the entry of siRNA into the cytoplasm, where it can engage with the RNA-Induced Silencing Complex (RISC) to initiate gene silencing.[1][3] The combination of this compound with helper lipids like cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can enhance transfection efficiency and reduce cytotoxicity.[4][5][6]

Key Considerations for Successful Transfection

Several factors influence the success of a this compound-based siRNA transfection experiment and should be optimized for each new cell line, siRNA, and target gene.[7] These include:

  • Cell Type and Health: Cells should be in optimal physiological condition and at a suitable confluency (typically 70-80%) at the time of transfection.[7]

  • siRNA Quality and Concentration: Use high-quality, purified siRNA. The optimal concentration typically ranges from 5 to 100 nM and should be determined empirically.[7]

  • This compound:siRNA Ratio (N/P Ratio): The ratio of the positive charges on the this compound lipid (N) to the negative charges on the siRNA phosphate backbone (P) is a critical parameter affecting complex formation, transfection efficiency, and cytotoxicity.[6][8]

  • Presence of Serum: Transfection is often performed in serum-free or low-serum media, as serum components can interfere with lipoplex formation and cell uptake.[8]

  • Incubation Time: The duration of cell exposure to the lipoplexes needs to be optimized to maximize uptake and minimize toxicity.[8]

Experimental Protocols

Protocol 1: Formulation of this compound-based Nanoparticles (Lipoplexes)

This protocol describes the preparation of this compound:siRNA lipoplexes using the thin-film hydration method followed by complexation.

Materials:

  • This compound (1,2-dioleoyl-3-trimethylammonium-propane)

  • Cholesterol and/or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • RNase-free water or buffer (e.g., HEPES-buffered saline - HBS)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and any helper lipids (e.g., cholesterol at a 1:1 molar ratio with this compound) in chloroform.[4]

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Hydration:

    • Hydrate the lipid film with an appropriate volume of RNase-free water or buffer to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the solution vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • This step should be performed in a sterile, RNase-free environment.

    • In separate tubes, dilute the required amount of siRNA and this compound liposomes in serum-free medium.

    • Gently mix the diluted siRNA and diluted liposomes. The order of addition can be critical and may require optimization.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[8][9] The final volume should be sufficient for addition to the cell cultures.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells with this compound:siRNA lipoplexes.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium

  • Prepared this compound:siRNA lipoplexes

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection. For a 24-well plate, this is typically 2.5 x 10^4 to 5 x 10^4 cells per well.[10]

  • Transfection:

    • On the day of transfection, remove the complete medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.

    • Add the appropriate volume of serum-free medium to each well.

    • Add the freshly prepared this compound:siRNA lipoplex solution dropwise to the cells. Gently rock the plate to ensure even distribution. The final siRNA concentration should be within the optimized range (e.g., 10-50 nM).

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[4]

  • Post-Transfection:

    • After the incubation period, you can either add complete medium (containing serum) to the wells or replace the transfection medium with fresh complete medium.

    • Continue to incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal time for analysis will depend on the stability of the target mRNA and protein.[8]

Protocol 3: Assessment of Gene Knockdown by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA transfection.

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • RT-qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction:

    • At the desired time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR:

    • Set up the RT-qPCR reactions using the cDNA, gene-specific primers, and a suitable master mix.

    • Run the RT-qPCR program on a real-time PCR instrument.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene in transfected cells compared to control cells, normalized to the housekeeping gene.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing this compound for in vitro siRNA delivery.

Table 1: Transfection Efficiency and Gene Silencing

Cell LinesiRNA TargetsiRNA ConcentrationThis compound FormulationN/P RatioGene Knockdown (%)Reference
MCF-7Aromatase10 nMThis compound:Cholesterol (1:1)3~50%[4]
MCF-7Aromatase50 nMR-DOTAP:Cholesterol4-5>50%[4]
CD34+ HSCsCathepsin S25 nMThis compoundNot Specified>60% transfection rate[9]
A549Inactive siRNA100 nMThis compound/Chol/DOPE (1/0.75/0.5)10Not Applicable (control)[6]

Table 2: Cytotoxicity of this compound-based Lipoplexes

Cell LineThis compound FormulationN/P RatiosiRNA ConcentrationCell Viability (%)Reference
A549This compound/Chol/DOPE (1/0.75/0.5)2.5100 nM~100%[6]
A549This compound/Chol/DOPE (1/0.75/0.5)10100 nM~30%[6]
CD34+ HSCsThis compoundNot Specified25 nMNegligible cytotoxicity[9]

Visualizations

Signaling Pathway of RNA Interference

RNAi_Pathway dsRNA siRNA (dsRNA) Dicer Dicer dsRNA->Dicer siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading (Ago2) siRNA_duplex->RISC_loading RISC_inactive Inactive RISC RISC_loading->RISC_inactive Passenger_strand Passenger Strand (degraded) RISC_inactive->Passenger_strand RISC_active Active RISC (with Guide Strand) RISC_inactive->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage mRNA_fragments mRNA Fragments (degraded) Cleavage->mRNA_fragments Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA interference (RNAi) pathway initiated by siRNA.

Experimental Workflow for this compound-siRNA Transfection

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Formulate_Liposomes Formulate this compound Liposomes Form_Lipoplexes Form this compound:siRNA Lipoplexes Formulate_Liposomes->Form_Lipoplexes Prepare_siRNA Prepare siRNA Solution Prepare_siRNA->Form_Lipoplexes Transfect Transfect Cells (Day 2) Form_Lipoplexes->Transfect Seed_Cells Seed Cells (Day 1) Seed_Cells->Transfect Incubate Incubate (24-72h) Transfect->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Knockdown Analyze Gene Knockdown (e.g., RT-qPCR) Harvest_Cells->Analyze_Knockdown Assess_Viability Assess Cell Viability (e.g., MTT Assay) Harvest_Cells->Assess_Viability

Caption: A typical workflow for an in vitro siRNA transfection experiment.

Components of the this compound-siRNA Delivery System

Caption: The relationship between components in the this compound-siRNA delivery system.

References

Application Notes: In Vivo Applications of DOTAP Lipoplexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely utilized cationic lipid that forms the basis of liposomal delivery systems known as lipoplexes, particularly when complexed with nucleic acids.[1][2] These lipoplexes are effective non-viral vectors for in vivo applications due to the electrostatic interaction between the positively charged this compound headgroup and negatively charged therapeutic cargo like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[] The resulting nanoparticles protect the genetic material from degradation in the bloodstream and facilitate its entry into cells.[]

This compound-based lipoplexes are frequently formulated with helper lipids, such as cholesterol (Chol) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance stability and transfection efficiency.[4][5] Cholesterol is known to improve resistance to serum proteins, while DOPE can promote the release of the cargo from endosomes into the cytoplasm.[4][6] In vivo, this compound lipoplexes have been extensively investigated for gene therapy, particularly targeting the lungs, as well as for developing potent vaccine adjuvants.[7][8][9]

Key Applications
  • Gene Delivery: this compound/cholesterol-based lipoplexes are particularly effective for delivering plasmid DNA to the lungs following intravenous administration.[7] This has been explored for treating lung cancer and other pulmonary diseases.[7][8]

  • RNA Interference (RNAi): By encapsulating siRNA, this compound lipoplexes can be used to silence specific genes in vivo. This approach is valuable for studying gene function and developing therapies for diseases with known genetic drivers.

  • Vaccine Adjuvants: Cationic liposomes containing this compound can significantly enhance the immune response to co-administered antigens, including proteins and nucleic acids.[2][9] They have been shown to induce both mucosal and systemic antibody responses, making them promising candidates for new vaccine formulations.[10][[“]]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound lipoplexes from various in vivo studies.

Table 1: Physicochemical Properties of this compound Lipoplex Formulations

Formulation (Molar Ratio)CargoN/P Ratio*Particle Size (nm)Zeta Potential (mV)Reference
This compound:Chol (1:1)pDNA1:1492 ± 21Similar to other scales[7]
This compound:CholpCMVkan-S0.25:1 & 1:1130.9 ± 5.8 (blank liposomes)+48 ± 12 (blank liposomes)[12]
This compound:DOPE:CholmRNA1.7:2Not SpecifiedNot Specified[13]
This compound:DC-CholOvalbumin (OVA)N/ANot SpecifiedNot Specified[10]
This compoundNDV VaccineN/A~100+24[2]

*N/P Ratio: The molar ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the nucleic acid.

Table 2: In Vivo Performance and Biodistribution

ApplicationFormulationAnimal ModelRoute of AdministrationPrimary Target Organ(s)Key Outcome
Gene TherapyThis compound:Chol/pCMV-LUCNude Mice (NSCLC model)Intravenous (tail vein)Lung, HeartHigh luciferase expression detected in lung and heart tissue.[7]
Gene TherapyDS(14-yne)TAP:Chol/pDNABALB/c MiceNot SpecifiedLungDouble the transfection level with less toxicity compared to this compound:Chol.[8]
Gene TherapyAL-A12/DOTAP:Chol/RFP-DNAZebrafish EmbryosIntravenousVasculatureEnhanced transgene expression compared to standard this compound:Chol lipoplexes.[14]
siRNA DeliveryLP-DOTAP:Chol/Cy5.5-siRNAMiceIntravenousLungAbundant siRNA accumulation observed in the lungs.[15]
Vaccine AdjuvantThis compound:DC-Chol/OVABALB/c MiceIntranasalNasal-associated lymphoid tissueInduced high levels of OVA-specific IgA and serum IgG1.[10][[“]]
Vaccine AdjuvantThis compound/Fusion ProteinBALB/c MiceNot SpecifiedImmune SystemInduced a Th1 immune response.[9]

Experimental Protocols

Protocol 1: Preparation of this compound:Cholesterol Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes, which serve as the basis for forming lipoplexes.[7][12]

Materials:

  • This compound (1,2-dioleoyl-3-trimethylammonium-propane)

  • Cholesterol (Chol)

  • Chloroform

  • 5% Glucose solution (or other hydration buffer like HBS)

  • Rotary evaporator

  • Sonicator or Extruder

Procedure:

  • Lipid Film Formation: a. Dissolve equimolar amounts of this compound and cholesterol in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the solvent under a stream of nitrogen gas to form a thin, uniform lipid film on the inner wall of the flask. c. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm a 5% glucose solution to approximately 50°C. b. Add the warm glucose solution to the flask containing the dried lipid film to achieve the desired final lipid concentration (e.g., 40 mM).[7] c. Agitate the flask by hand or on the rotary evaporator (with no vacuum) at 50°C for 30-60 minutes to ensure complete hydration of the lipid film. The solution will appear as a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): a. Sonication: To create smaller vesicles, sonicate the MLV suspension using a bath or probe tip sonicator until the solution becomes less opaque. b. Extrusion: For a more uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder.[1] This process should be repeated 11-21 times.

  • Storage: Store the prepared liposomes at 2-8°C. Do not freeze.

G

Protocol 2: Formation and In Vivo Administration of this compound/DNA Lipoplexes

This protocol details the complexation of cationic liposomes with plasmid DNA and subsequent intravenous injection for in vivo gene delivery studies.[7]

Materials:

  • Prepared this compound:Cholesterol liposomes (from Protocol 1)

  • Plasmid DNA (e.g., pCMV-LUC) in a low-salt buffer (e.g., TE buffer or water)

  • Serum-free culture medium or sterile saline for dilution

  • Animal model (e.g., nude mice)

Procedure:

  • Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the required amount of plasmid DNA in a suitable volume of serum-free medium. b. In a separate tube, dilute the required amount of this compound:Chol liposome suspension. The amount is determined by the desired N/P ratio. c. Add the diluted liposome suspension to the diluted DNA solution dropwise while gently vortexing or by rapid pipetting. Do not add DNA to the lipids. d. Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation.

  • Characterization (Recommended): a. Measure the particle size and zeta potential of the final lipoplex formulation using Dynamic Light Scattering (DLS). b. Confirm DNA complexation using a gel retardation assay. Properly formed lipoplexes will prevent the DNA from migrating into the agarose gel.

  • In Vivo Administration: a. Adjust the final volume of the lipoplex solution with sterile saline or 5% glucose to the desired injection volume (e.g., 100-200 µL for a mouse). b. For lung targeting, administer the 100 µL of the lipoplex solution via intravenous tail vein injection.[7] c. Injections can be repeated as required by the experimental design (e.g., daily for three days).[7]

  • Analysis: a. Sacrifice the animals at a predetermined time point (e.g., 24-96 hours post-injection). b. Harvest organs of interest (e.g., lung, heart, liver, spleen, tumor).[7] c. Homogenize the tissues and perform an assay to quantify the reporter gene expression (e.g., luciferase assay) or therapeutic gene effect.

G mix mix inject inject mix->inject Formed Lipoplexes

Protocol 3: Intranasal Immunization with this compound Liposomes as a Mucosal Adjuvant

This protocol is adapted from studies using this compound liposomes to enhance the immune response to a co-administered antigen via mucosal delivery.[10]

Materials:

  • Prepared this compound:DC-Cholesterol liposomes

  • Antigen solution (e.g., Ovalbumin, 1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Animal model (e.g., BALB/c mice)

Procedure:

  • Vaccine Formulation: a. On the day of immunization, mix the antigen solution with the this compound:DC-Chol liposome suspension. A simple admixture is often sufficient.[16] b. The final volume should be suitable for intranasal administration (e.g., 10-20 µL per mouse). c. The final dose may consist of, for example, 5 µg of antigen and 0.4 µmol of liposomes per mouse.[10]

  • Intranasal Administration: a. Lightly anesthetize the mice. b. Hold the mouse in a supine position. c. Carefully dispense half of the total dose volume (e.g., 5-10 µL) into each nostril using a micropipette, allowing the mouse to inhale the liquid.

  • Immunization Schedule: a. Administer the immunization once per week for a total of three to four weeks. b. Include control groups receiving PBS, antigen alone, or liposomes alone.

  • Analysis of Immune Response: a. One to two weeks after the final immunization, collect samples for analysis. b. Systemic Response: Collect blood samples to measure antigen-specific IgG1 and IgG2a levels in the serum by ELISA. c. Mucosal Response: Collect nasal washes or prepare homogenates from nasal-associated lymphoid tissue (NALT) to measure antigen-specific IgA levels by ELISA. d. Cellular Response: Isolate splenocytes or lymphocytes from NALT to measure cytokine production (e.g., IL-4, IFN-γ) in response to antigen re-stimulation.

G

References

Application Notes and Protocols for Formulating DOTAP with Helper Lipids like DOPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)-based cationic liposomes, with a particular focus on the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a helper lipid. These formulations are widely employed for the delivery of nucleic acids (plasmids, siRNA, mRNA) and other therapeutic molecules into cells.

Introduction

Cationic liposomes are vesicular structures composed of positively charged lipids that can electrostatically interact with and encapsulate negatively charged molecules like nucleic acids, forming complexes known as lipoplexes. This compound is a widely used cationic lipid due to its biodegradability and high transfection efficiency.[1][2][3] The inclusion of a neutral "helper" lipid, such as DOPE, is often crucial for the efficacy of these delivery systems. DOPE's unique conical shape can promote the destabilization of the endosomal membrane following cellular uptake, facilitating the release of the cargo into the cytoplasm.[1] The ratio of this compound to DOPE is a critical parameter that influences the physicochemical properties and biological activity of the resulting liposomes.[1][4]

Data Presentation: Physicochemical and Biological Properties of this compound:DOPE Formulations

The following table summarizes key quantitative data from various studies on this compound:DOPE liposomal formulations. It is important to note that the optimal formulation is often cell-type dependent.[4]

This compound:DOPE Ratio (w/w or mol/mol)Other ComponentsPreparation MethodParticle Size (nm)Zeta Potential (mV)Transfection EfficiencyReference
1:0 (T1P0)-SonicationVaries with concentrationInversely correlated with sizeCell-line dependent[4]
3:1 (T3P1)-SonicationVaries with concentrationInversely correlated with sizeHigh in Huh7, AGS, and COS7 cells[4]
1:1 (T1P1)-SonicationVaries with concentrationInversely correlated with sizeHigh in COS7 and A549 cells[4]
1:3 (T1P3)-SonicationVaries with concentrationInversely correlated with sizeHigh in A549 cells[4]
50:25:25 (molar ratio)CholesterolEthanol Dilution~150~+30High in HeLa, A549, and SPC-A1 cells[5][6]
1:1 (molar ratio)-Thin-film hydration50-100Not specifiedHigh transfection of antisense oligonucleotides[7]
2:3 (molar ratio)CholesterolThin-film hydrationNot specifiedNot specifiedEffective for mRNA delivery[2]
40:10:48 (molar ratio)CholesterolThin-film hydrationNot specifiedNot specifiedHigh transfection efficiency of mRNA[2]

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar this compound:DOPE liposomes at a 1:1 molar ratio.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (this compound) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in chloroform[8]

  • Chloroform, analytical grade

  • HEPES buffer (20 mM, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum pump

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired amounts of this compound and DOPE solutions (e.g., for a 1:1 molar ratio).[8]

  • Solvent Evaporation: Transfer the lipid mixture to a round-bottom flask and evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.[9]

  • Residual Solvent Removal: Further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by placing it under a high vacuum for at least 1-2 hours to remove any residual solvent.[8]

  • Hydration: Hydrate the lipid film by adding the appropriate volume of HEPES buffer (20 mM, pH 7.4). The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids. Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).[7]

  • Sonication: To reduce the size of the MLVs, sonicate the suspension in a water bath sonicator until the solution becomes translucent.

  • Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times to obtain small unilamellar vesicles (SUVs).[1][2]

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, consider lyophilization with a cryoprotectant like sucrose.[7]

Protocol 2: Characterization of Liposome Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS)[10]

Procedure for Particle Size Measurement:

  • Turn on the DLS instrument and allow it to warm up.[11]

  • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., the same HEPES buffer used for hydration) to a suitable concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.[11]

  • Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.

  • Record the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a homogenous population of liposomes.[3]

Procedure for Zeta Potential Measurement:

  • Set the instrument to measure zeta potential.[11]

  • Use a specific folded capillary cell for zeta potential measurements.

  • Inject the diluted liposome sample into the cell, again avoiding air bubbles.[11]

  • Place the cell in the instrument and perform the measurement.

  • The zeta potential provides an indication of the surface charge of the liposomes and their stability against aggregation. Cationic liposomes are expected to have a positive zeta potential.

Protocol 3: In Vitro Transfection of a Model Cell Line (e.g., HeLa)

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)

  • Prepared this compound:DOPE liposomes

  • 24-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In one tube, dilute the desired amount of pDNA in serum-free medium.

    • In a separate tube, dilute the this compound:DOPE liposomes in serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically, but a starting point could be a 10:1 weight ratio.[6]

    • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Wash the HeLa cells once with PBS.

    • Replace the medium with fresh serum-free medium containing the lipoplexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete culture medium.

    • Incubate the cells for another 24-48 hours.

  • Analysis:

    • Assess the transfection efficiency by observing the expression of the reporter gene (e.g., GFP) using fluorescence microscopy.

    • For quantitative analysis, techniques like flow cytometry or a luciferase assay (if a luciferase reporter plasmid was used) can be employed.[6]

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization cluster_transfection In Vitro Transfection A This compound in Chloroform C Mix Lipids A->C B DOPE in Chloroform B->C D Solvent Evaporation (Thin Film Formation) C->D E Hydration (Buffer Addition) D->E F Sonication E->F G Extrusion F->G H This compound:DOPE Liposomes G->H I Dynamic Light Scattering (DLS) H->I M Lipoplex Formation (Liposomes + DNA) H->M J Particle Size & PDI I->J K Zeta Potential I->K L Plasmid DNA L->M N Incubate with Cells M->N O Gene Expression Analysis N->O G cluster_uptake Cellular Uptake and Cargo Release A This compound:DOPE Lipoplex (Positive Charge) C Endocytosis A->C Electrostatic Interaction B Cell Membrane (Negative Charge) B->C D Endosome C->D E Endosomal Escape (DOPE-mediated membrane fusion) D->E F Cytoplasm E->F G Nucleic Acid Release F->G H Nucleus G->H I Transcription & Translation H->I J Protein Expression I->J

References

Application Notes and Protocols: A Step-by-Step Guide to DOTAP/Cholesterol Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation and characterization of DOTAP/cholesterol nanoparticles, a widely utilized non-viral vector for the delivery of nucleic acids and other therapeutic molecules. These cationic liposomes are prized for their biocompatibility and efficiency in traversing cellular membranes. The following sections detail the principles of their formulation, step-by-step experimental protocols, and key characterization techniques.

Introduction

1,2-dioleoyl-3-trimethylammonium-propane (this compound) is a cationic lipid that is a cornerstone of many nanoparticle-based delivery systems.[1][2] When combined with cholesterol, a helper lipid, it forms stable liposomal structures. Cholesterol is known to enhance the stability and retention time of nanoparticles.[2] The positive charge imparted by this compound facilitates the encapsulation of negatively charged molecules such as plasmid DNA, mRNA, and siRNA through electrostatic interactions.[2][3] Furthermore, this positive charge is crucial for the interaction of the nanoparticle with the negatively charged cell membrane, promoting cellular uptake via endocytosis.[2][] A critical step in the successful delivery of the cargo is the subsequent escape from the endosome, a process also mediated by the cationic nature of the liposomes.[][5][6][7]

Experimental Protocols

Materials and Equipment
  • 1,2-dioleoyl-3-trimethylammonium-propane (this compound)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Agarose gel electrophoresis system

Formulation of this compound/Cholesterol Nanoparticles via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[1][8] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Step-by-Step Protocol:

  • Lipid Preparation:

    • In a round-bottom flask, dissolve this compound and cholesterol in chloroform at the desired molar ratio (e.g., 1:1 or 3:1 this compound:cholesterol).[8] The total lipid concentration is typically in the range of 1-10 mg/mL.[2]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40°C) to ensure lipid mixing.[2]

    • Gradually reduce the pressure to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least one hour to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., sterile PBS) by gently rotating the flask.[2] This process will form multilamellar vesicles (MLVs).

    • The total lipid concentration in the final suspension is typically around 1 mg/mL.[9]

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity.

  • Cargo Loading (for nucleic acids):

    • The nucleic acid cargo can be added to the aqueous buffer during the hydration step for passive loading or complexed with the pre-formed cationic liposomes through electrostatic interactions.

    • For complexation, dilute the nucleic acid in a suitable buffer and add it to the liposome suspension. Incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[3]

  • Storage:

    • Store the prepared nanoparticle suspension at 4°C. For long-term storage, the formulation may be lyophilized.[9]

Experimental Workflow for this compound/Cholesterol Nanoparticle Formulation

G cluster_prep Lipid Film Preparation cluster_formulation Nanoparticle Formulation cluster_loading Cargo Loading cluster_characterization Characterization dissolve Dissolve this compound & Cholesterol in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate sonicate Sonication hydrate->sonicate extrude Extrusion sonicate->extrude load Add Nucleic Acid Cargo extrude->load dls Particle Size & Zeta Potential load->dls gel Gel Retardation Assay load->gel

Caption: Workflow of this compound/cholesterol nanoparticle formulation.

Characterization of Nanoparticles

Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution of nanoparticles in suspension. The Zeta Potential is a measure of the surface charge of the nanoparticles, which is a critical parameter for their stability and interaction with cells.

Protocol:

  • Dilute a small aliquot of the nanoparticle suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Measure the particle size and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.

  • For zeta potential measurement, dilute the sample in an appropriate medium (e.g., deionized water or a low salt buffer) and measure using a zeta potential analyzer.

Nucleic Acid Encapsulation Efficiency

An agarose gel retardation assay is a simple and effective method to qualitatively assess the complexation of nucleic acids with the cationic liposomes.[8]

Protocol:

  • Prepare a 1% agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).

  • Prepare lipoplexes at various N/P ratios (the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).

  • Load the lipoplex samples and a control of "naked" nucleic acid into the wells of the agarose gel.

  • Run the gel under standard electrophoresis conditions.

  • Visualize the gel under UV light. The absence or significant reduction of a fluorescent band in the lanes containing the lipoplexes, compared to the control, indicates successful complexation of the nucleic acid with the nanoparticles.[3]

Quantitative Data Summary

The physicochemical properties of this compound/cholesterol nanoparticles are highly dependent on their composition. The molar ratio of this compound to cholesterol can significantly influence particle size, zeta potential, and, consequently, their biological activity.

This compound:Cholesterol Molar RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Transfection EfficiencyReference
3:1~150-250+40 to +60HighGenerally High[8]
1:1~100-200+30 to +50Moderate to HighVariable[8]
1:3~80-150+20 to +40ModerateCan be high in some cases[8]
2:3~120-180Not specifiedNot specifiedHigher than this compound alone[9]

Note: The values presented are approximate and can vary depending on the specific formulation parameters (e.g., total lipid concentration, hydration buffer, sonication/extrusion method).

Cellular Uptake and Endosomal Escape

The cationic nature of this compound/cholesterol nanoparticles is fundamental to their mechanism of action.

  • Cellular Association: The positively charged nanoparticles electrostatically interact with the negatively charged proteoglycans on the cell surface, leading to their adhesion.

  • Internalization: The nanoparticles are then internalized by the cell, primarily through endocytosis.[2] The specific endocytic pathway can vary depending on the cell type and nanoparticle properties.

  • Endosomal Escape: Once inside the endosome, the acidic environment (pH 5.0-6.0) plays a crucial role.[] The cationic lipids can become protonated, which facilitates their interaction with the negatively charged lipids of the endosomal membrane.[][5] This interaction can lead to the destabilization and rupture of the endosomal membrane, allowing the nanoparticle and its cargo to escape into the cytoplasm.[][7] This "proton sponge" effect is a key mechanism for avoiding lysosomal degradation of the therapeutic payload.[10]

Signaling Pathway for Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space nanoparticle Cationic Nanoparticle (this compound/Cholesterol) cell_membrane Cell Membrane nanoparticle->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm (Cargo Release) late_endosome->cytoplasm Endosomal Escape

Caption: Cellular uptake and endosomal escape of nanoparticles.

Conclusion

The formulation of this compound/cholesterol nanoparticles is a versatile and effective method for the delivery of various therapeutic agents. By carefully controlling the formulation parameters, particularly the molar ratio of the lipids, researchers can tailor the physicochemical properties of the nanoparticles to optimize their delivery efficiency. The protocols and information provided herein serve as a comprehensive guide for the successful preparation and characterization of these promising delivery vehicles.

References

Application Notes and Protocols for DOTAP-Based Co-Delivery of Drugs and Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely utilized cationic lipid for the formulation of liposomes and lipid nanoparticles (LNPs) designed for the delivery of therapeutic molecules. Its positive charge at physiological pH facilitates the encapsulation and delivery of negatively charged molecules such as nucleic acids (siRNA, mRNA, pDNA). This characteristic, combined with its ability to encapsulate hydrophobic and hydrophilic drugs, makes this compound an excellent candidate for co-delivery systems that aim to combine gene therapy with conventional chemotherapy for synergistic therapeutic effects. These application notes provide an overview of this compound-based co-delivery systems, quantitative data on their performance, and detailed protocols for their preparation and characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound-Based Nanoparticles
Formulation ComponentsMolar RatioMethod of PreparationAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound:Cholesterol:ATRA5:4:1Thin-film hydration231 ± 2.35+6.4 ± 1.1993.7 ± 3.6 (ATRA)[1]
This compound:Cholesterol1:3Thin-film hydrationNot specifiedNot specifiedNot specified[2]
This compound:DOPE3:1Not specifiedNot specifiedNot specifiedNot specified
DPPC:Cholesterol:this compound1:1:0.1Microfluidics~160Not specifiedNot specified

ATRA: All-trans retinoic acid; Chol: Cholesterol; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine

Table 2: In Vitro and In Vivo Efficacy of this compound-Based Co-Delivery Systems
Therapeutic AgentsCell Line / Animal ModelKey OutcomesReference
Curcumin and STAT3 siRNAB16F10 (mouse melanoma cells)76.3 ± 4.0% cell growth inhibition
Doxorubicin and erbB2-siRNASK-OV-3 (human ovarian cancer cells)6-fold difference in tumor volume compared to untreated control
Doxorubicin and siRNA targeting BCL2Not specifiedIncreased apoptosis by 69.6% compared to free doxorubicin
Paclitaxel and Bcl-2 siRNANot specified55% reduction in tumoral volume[3]
Gemcitabine and siPLK1Xenograft tumor model3.75-fold reduction in tumor weight compared to gemcitabine alone[3]

Experimental Protocols

Protocol 1: Preparation of this compound/Cholesterol Liposomes for Co-delivery of Doxorubicin and Bcl-2 siRNA by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes for the co-encapsulation of the chemotherapeutic drug doxorubicin and siRNA targeting the anti-apoptotic protein Bcl-2.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (this compound)

  • Cholesterol (Chol)

  • Doxorubicin hydrochloride

  • Bcl-2 siRNA

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • RNase-free water

  • Serum-free cell culture medium

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and cholesterol in chloroform at a molar ratio of 1:1.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 40°C to form a thin lipid film on the flask's inner surface.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Doxorubicin Loading:

    • Prepare a solution of doxorubicin hydrochloride in PBS at a concentration of 1 mg/mL.

    • Hydrate the lipid film with the doxorubicin solution by rotating the flask at 60 RPM for 1 hour at 60°C (above the lipid phase transition temperature). This will result in a multilamellar vesicle (MLV) suspension.

  • Liposome Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. This process should also be performed at 60°C.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis against PBS.

  • siRNA Complexation:

    • Dilute the doxorubicin-loaded liposomes to the desired concentration in serum-free medium.

    • In a separate tube, dilute the Bcl-2 siRNA in RNase-free water.

    • Add the siRNA solution to the liposome suspension dropwise while gently vortexing. The optimal N/P ratio (ratio of moles of nitrogen in this compound to moles of phosphate in siRNA) should be determined empirically, but a starting point of 4:1 is recommended.

    • Incubate the liposome-siRNA complexes (lipoplexes) at room temperature for 20-30 minutes to allow for stable complex formation.

  • Characterization:

    • Determine the particle size and zeta potential of the final formulation using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency of doxorubicin using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the free drug from the liposomes.

    • Assess the siRNA complexation efficiency using a gel retardation assay.

Protocol 2: Characterization of this compound-Based Nanoparticles

1. Particle Size and Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Measure the surface charge (zeta potential) using the same instrument equipped with an electrode assembly.

2. Encapsulation Efficiency of Drugs (e.g., Doxorubicin):

  • Separate the encapsulated drug from the free drug using methods like dialysis, ultracentrifugation, or size exclusion chromatography.[]

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

  • Quantify the drug concentration in the disrupted liposomes and in the unencapsulated fraction using HPLC or UV-Vis spectrophotometry.[]

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. Nucleic Acid Loading Efficiency:

  • Gel Retardation Assay:

    • Prepare a series of lipoplexes with varying N/P ratios.

    • Run the samples on an agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide or SYBR Green).

    • Free, uncomplexed nucleic acid will migrate through the gel, while complexed nucleic acid will be retained in the loading well.

    • The N/P ratio at which the nucleic acid band disappears indicates efficient complexation.

  • Quantification with Fluorescent Dyes:

    • Use a fluorescent dye that specifically binds to single-stranded or double-stranded nucleic acids (e.g., RiboGreen or PicoGreen).

    • Measure the fluorescence of the lipoplex suspension before and after adding a detergent (e.g., Triton X-100) to disrupt the liposomes and release the nucleic acid.

    • The difference in fluorescence intensity corresponds to the amount of encapsulated nucleic acid.

Mandatory Visualizations

G cluster_0 Experimental Workflow prep 1. Lipid Film Preparation (this compound + Cholesterol in Chloroform) hydration 2. Thin-Film Hydration (with Doxorubicin Solution) prep->hydration extrusion 3. Extrusion (100 nm membrane) hydration->extrusion purification 4. Purification (Removal of free Doxorubicin) extrusion->purification sirna_complex 5. siRNA Complexation (Doxorubicin-Liposomes + Bcl-2 siRNA) purification->sirna_complex characterization 6. Characterization (Size, Zeta Potential, EE%) sirna_complex->characterization

Workflow for preparing drug and siRNA co-loaded liposomes.

G cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) lipoplex This compound Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endosome_lipoplex Internalized Lipoplex cell_membrane->endosome_lipoplex Endocytosis proton_sponge Proton Sponge Effect (H+ influx) endosome_lipoplex->proton_sponge endosomal_rupture Endosomal Rupture proton_sponge->endosomal_rupture cytoplasm Cytoplasm endosomal_rupture->cytoplasm drug_release Drug Release (Doxorubicin) cytoplasm->drug_release sirna_release siRNA Release (Bcl-2 siRNA) cytoplasm->sirna_release

Cellular uptake and endosomal escape of this compound lipoplexes.

G cluster_pathway Apoptosis Signaling Pathway dox Doxorubicin pi3k PI3K dox->pi3k Inhibits ras Ras dox->ras Inhibits sirna Bcl-2 siRNA bcl2_mrna Bcl-2 mRNA sirna->bcl2_mrna Degrades bcl2_protein Bcl-2 Protein (Anti-apoptotic) bcl2_mrna->bcl2_protein Translates to apoptosis Apoptosis bcl2_protein->apoptosis Inhibits akt Akt pi3k->akt akt->apoptosis Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->apoptosis Inhibits

Combined effect of Doxorubicin and Bcl-2 siRNA on apoptosis.

References

Applications of DOTAP in Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid that has emerged as a critical component in the non-viral delivery of therapeutic agents in cancer research. Its positively charged headgroup facilitates the encapsulation and delivery of negatively charged molecules such as nucleic acids (plasmids, siRNA, mRNA) and certain drugs. This document provides a detailed overview of the applications of this compound in cancer therapy, including drug delivery, gene therapy, and immunotherapy, supplemented with experimental protocols and characterization data.

I. Applications of this compound in Cancer Therapy

This compound-based formulations are versatile and have been employed in various strategies to combat cancer.

Drug Delivery

This compound-containing liposomes and nanoparticles can encapsulate chemotherapeutic agents, enhancing their delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1] The cationic nature of this compound also promotes interaction with the negatively charged cell membranes of cancer cells, facilitating cellular uptake.

Examples of Drugs Delivered using this compound-based systems:

  • Paclitaxel: Encapsulation of paclitaxel in this compound-based liposomes has been shown to increase its intratumoral delivery.[1]

  • Docetaxel: this compound-PLGA hybrid nanoparticles have been developed for the targeted delivery of docetaxel to lung cancer cells.[2]

  • All-trans retinoic acid (ATRA): this compound-cholesterol liposomes have been formulated to deliver ATRA, a molecular-acting drug, to lung cancer cells, demonstrating pH-responsive release.[3][]

Gene Therapy

This compound is one of the most extensively used cationic lipids for gene delivery due to its ability to form stable complexes (lipoplexes) with nucleic acids, protecting them from degradation and facilitating their entry into cells.

Examples of Genetic Material Delivered:

  • Tumor Suppressor Genes: this compound-cholesterol liposomes have been used to deliver the TUSC2 (FUS1) tumor suppressor gene in clinical trials for lung cancer.[1][5][6]

  • siRNA: this compound-based liposomes are effective for the co-delivery of siRNA and chemotherapeutic drugs to synergistically treat non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[6]

  • Plasmids and Oligonucleotides: this compound, often in combination with a neutral helper lipid like DOPE, is used for the intratumoral delivery of synthetic deoxyribozyme oligonucleotides.[1]

Immunotherapy

This compound can act as an adjuvant in cancer vaccines, stimulating a robust immune response against tumor antigens. The cationic lipid can activate dendritic cells (DCs) and promote the generation of cytotoxic T-lymphocytes (CTLs).

Key Findings in this compound-based Immunotherapy:

  • Peptide Vaccines: A simple vaccine consisting of a cationic lipid like this compound and a major histocompatibility complex (MHC) class I-restricted epitope of the Human Papillomavirus (HPV) 16 protein E7 has been shown to induce tumor regression in murine cervical cancer models.[7][8]

  • Adjuvant Activity: The (R)-enantiomer of this compound has been identified as being more effective at stimulating a CD8+ anti-tumor response.[7][8]

  • RNA Vaccines: RNA-loaded this compound nanoparticles are being investigated as cancer vaccines to activate antigen-presenting cells.[1]

II. Physicochemical Characterization of this compound-Based Nanoparticles

The efficacy of this compound-based delivery systems is highly dependent on their physicochemical properties. The following tables summarize typical characteristics of various this compound formulations.

Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems

Formulation CompositionDrugParticle Size (d.nm)Zeta Potential (mV)Encapsulation Efficiency (%)Cancer ModelReference
This compound:Cholesterol:ATRA (5:4:1 molar ratio)All-trans retinoic acid (ATRA)231 ± 2.35+6.4 ± 1.1993.7 ± 3.6Human lung cancer (A549)[3][]
This compound-PLGA hybrid nanoparticlesDocetaxel (DCX)~250High positive surface charge99.9Human lung cancer (A549)[2]

Table 2: Physicochemical Properties of this compound-Based Gene Delivery Systems

Formulation CompositionGenetic MaterialParticle Size (d.nm)Zeta Potential (mV)Cancer ModelReference
This compound:DOPE:Cholesterol (50:25:25 molar ratio)Plasmid DNA~150~+30HeLa, A549, SPC-A1[7]
This compound:Cholesterol (1:1 molar ratio)Plasmid DNA108.2 ± 0.6-Human liver-derived (HuH7)[9]

III. Experimental Protocols

This section provides detailed protocols for the preparation and application of this compound-based nanoparticles in cancer research.

Protocol for Preparation of this compound/Cholesterol Liposomes for Drug Delivery (Thin-Film Hydration Method)

This protocol is adapted from a method for formulating all-trans retinoic acid (ATRA) loaded liposomes.[]

Materials:

  • This compound

  • Cholesterol

  • All-trans retinoic acid (ATRA)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator

  • Extruder with polycarbonate membranes (e.g., 200 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, cholesterol, and ATRA in chloroform in a round-bottom flask at a desired molar ratio (e.g., 5:4:1).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 55°C) to form a thin lipid film on the flask wall.

    • Dry the film further under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. The volume of PBS will determine the final lipid concentration.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • Subsequently, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 200 nm) multiple times (e.g., 10-20 times) using a mini-extruder. This process will yield small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the drug in the liposomal fraction using a suitable analytical method (e.g., HPLC).

Protocol for Preparation of this compound/DNA Lipoplexes for Gene Delivery

This protocol outlines the formation of complexes between cationic liposomes and plasmid DNA for in vitro transfection.

Materials:

  • Pre-formed this compound-based liposomes (e.g., this compound:DOPE 1:1 molar ratio) in sterile water or buffer.

  • Plasmid DNA of high purity.

  • Serum-free cell culture medium (e.g., Opti-MEM).

Procedure:

  • Dilution of Components:

    • In separate sterile tubes, dilute the required amount of plasmid DNA in serum-free medium.

    • In another sterile tube, dilute the required amount of this compound liposome suspension in serum-free medium. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter to optimize for each cell type.

  • Complex Formation:

    • Gently add the diluted DNA solution to the diluted liposome suspension.

    • Mix gently by pipetting up and down or by brief vortexing. Do not vortex vigorously.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection of Cells:

    • Add the lipoplex-containing medium to the cells (previously seeded in plates or flasks).

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete growth medium containing serum. For some sensitive cell lines, it may be necessary to replace the transfection medium with fresh complete medium.

    • Assay for gene expression at an appropriate time point (e.g., 24-72 hours) post-transfection.

IV. Signaling Pathways and Mechanisms of Action

Understanding the cellular and molecular mechanisms of this compound-based therapies is crucial for their optimization.

Cellular Uptake and Intracellular Trafficking

This compound-based nanoparticles are primarily internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the formulation.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound Nanoparticle This compound Nanoparticle Cell Membrane Cell Membrane This compound Nanoparticle->Cell Membrane Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis (Macropinocytosis, Clathrin-mediated) Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Critical Step) Nucleus Nucleus Cytosol->Nucleus Nuclear Import (for Gene Therapy)

Caption: Cellular uptake and intracellular trafficking of this compound-based nanoparticles.

Signaling in this compound-based Immunotherapy

As an adjuvant, this compound can activate dendritic cells (DCs) through various signaling pathways, leading to an anti-tumor immune response.

Immunotherapy_Signaling cluster_workflow This compound as an Immunotherapy Adjuvant This compound-Antigen Complex This compound-Antigen Complex Dendritic Cell (DC) Dendritic Cell (DC) This compound-Antigen Complex->Dendritic Cell (DC) Uptake ROS Production ROS Production Dendritic Cell (DC)->ROS Production MAPK Pathway (ERK, p38) MAPK Pathway (ERK, p38) ROS Production->MAPK Pathway (ERK, p38) DC Activation & Maturation DC Activation & Maturation MAPK Pathway (ERK, p38)->DC Activation & Maturation Antigen Presentation (MHC-I) Antigen Presentation (MHC-I) DC Activation & Maturation->Antigen Presentation (MHC-I) CD8+ T-cell Priming CD8+ T-cell Priming Antigen Presentation (MHC-I)->CD8+ T-cell Priming Cytotoxic T-Lymphocyte (CTL) Response Cytotoxic T-Lymphocyte (CTL) Response CD8+ T-cell Priming->Cytotoxic T-Lymphocyte (CTL) Response Tumor Cell Killing Tumor Cell Killing Cytotoxic T-Lymphocyte (CTL) Response->Tumor Cell Killing

Caption: Signaling cascade initiated by this compound as a vaccine adjuvant.

V. Conclusion

This compound is a versatile and effective cationic lipid for the delivery of a wide range of therapeutic molecules in cancer research. Its ability to be formulated into nanoparticles with tunable physicochemical properties makes it a valuable tool for drug delivery, gene therapy, and immunotherapy. The protocols and data presented in these application notes provide a foundation for researchers to design and develop novel this compound-based cancer therapies. Further research into the specific signaling pathways and optimization of formulations will continue to expand the therapeutic potential of this important delivery vehicle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DOTAP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low transfection efficiency when using DOTAP-based reagents.

Troubleshooting Guide: Improving Low Transfection Efficiency with this compound

Low transfection efficiency with this compound can stem from several factors, ranging from suboptimal reagent concentrations to the health of your cells. This guide provides a systematic approach to troubleshooting and optimizing your experiments.

Question: My transfection efficiency is very low. Where should I start troubleshooting?

Answer:

Start by evaluating the three core components of your experiment: the health and type of your cells, the quality and quantity of your nucleic acid, and the formulation of your this compound-lipoplex.

Cell Health and Culture Conditions

Healthy, actively dividing cells are crucial for successful transfection.

  • Cell Confluency: Aim for a cell confluency of 60-80% at the time of transfection. Overly confluent or sparse cultures can lead to poor results.

  • Cell Viability: Ensure your cells are healthy and have been passaged regularly. Stressed or unhealthy cells will not transfect well.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and transfection efficiency. Regularly test your cell lines.

Nucleic Acid Quality and Quantity

The purity and amount of your DNA or RNA are critical.

  • Purity: Use highly purified, endotoxin-free nucleic acids. The A260/280 ratio should be between 1.8 and 2.0. Contaminants can be cytotoxic and inhibit transfection.

  • Quantity: The optimal amount of nucleic acid depends on the cell type and plate format. A good starting point is 2-5 µg of DNA for a 60 mm dish.

This compound:Nucleic Acid Ratio (Charge Ratio)

The ratio of the cationic lipid (this compound) to the anionic nucleic acid (phosphate backbone) is a critical parameter. This is often referred to as the N/P ratio (the ratio of nitrogen in this compound to phosphate in the nucleic acid).

  • Optimization is Key: The optimal this compound:nucleic acid ratio is cell-type dependent and must be determined empirically. Start with a range of ratios to find the best balance between transfection efficiency and cytotoxicity.

  • Toxicity: Higher charge ratios can increase transfection efficiency but also lead to increased cell death.[1] Monitor cell viability alongside transfection efficiency.

ParameterRecommendationStarting Point
This compound to DNA Ratio (µL:µg) Optimize for each cell type.5:1 to 10:1
Final this compound Concentration Do not exceed 30 µL/mL of culture medium.[2]Varies with plate size.
DNA per 60 mm dish Optimize for your specific plasmid and cells.1-5 µg[2]

Experimental Workflow for Optimizing this compound:Nucleic Acid Ratio

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis seed_cells Seed cells 24h before transfection (aim for 60-80% confluency) prep_dna Prepare high-quality nucleic acid prep_this compound Allow this compound reagent to reach room temperature dilute_dna Dilute nucleic acid in serum-free medium prep_this compound->dilute_dna dilute_this compound Dilute this compound in serum-free medium dilute_dna->dilute_this compound mix Combine diluted DNA and this compound. Incubate for 15-20 min at RT dilute_this compound->mix add_complex Add lipoplex to cells (with or without serum-containing medium) mix->add_complex incubate Incubate for 3-10 hours add_complex->incubate change_medium Replace with fresh complete medium incubate->change_medium assay Assay for gene expression (24-72 hours post-transfection) change_medium->assay

Caption: Workflow for this compound transfection optimization.

Frequently Asked Questions (FAQs)

Q1: Should I perform transfection in the presence or absence of serum?

A1: this compound is known to be effective in both the presence and absence of serum.[2] However, the formation of the this compound/nucleic acid complex should be done in a serum-free medium. For sensitive cell lines, performing the transfection in serum-containing medium can help mitigate cytotoxicity. It is recommended to test both conditions to determine what works best for your specific cell line.

Q2: What is the role of helper lipids like DOPE and cholesterol?

A2: Helper lipids are neutral lipids that can be incorporated into the this compound formulation to improve transfection efficiency.

  • DOPE (Dioleoylphosphatidylethanolamine): DOPE has a cone shape that promotes the formation of an inverted hexagonal structure in the liposome.[1] This structure facilitates the fusion of the lipoplex with the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm and avoid degradation in the lysosome.

  • Cholesterol: Cholesterol can modulate the fluidity and stability of the liposome, which can also influence transfection efficiency.

The optimal ratio of this compound to helper lipid is cell-type dependent.

Cell LineOptimal this compound:DOPE Ratio (w/w)
Huh7, AGS1:0 and 3:1
COS73:1 and 1:1
A5491:1 and 1:3

Data from Kim, et al. (2015).[3]

Q3: How long should I incubate the cells with the this compound-nucleic acid complex?

A3: A typical incubation time is between 3 to 10 hours.[2] However, for some cell lines, this can be extended up to 72 hours without significant cytotoxicity.[2] It is advisable to optimize the incubation time for your specific cell type and experimental goals.

Q4: Can high levels of this compound be toxic to my cells?

A4: Yes, excessive concentrations of cationic lipids like this compound can be cytotoxic.[1] This is often observed as a decrease in cell viability at higher this compound:nucleic acid ratios. It is crucial to perform a dose-response experiment to find the concentration of this compound that gives the highest transfection efficiency with the lowest toxicity. A cell viability assay, such as an MTT or trypan blue exclusion assay, should be performed in parallel with your transfection optimization.

Q5: What is the mechanism of this compound-mediated transfection?

A5: this compound-mediated transfection involves several key steps:

  • Lipoplex Formation: The positively charged this compound molecules electrostatically interact with the negatively charged nucleic acid, condensing it into a lipoplex.

  • Cellular Uptake: The positively charged lipoplex interacts with the negatively charged cell membrane and is taken up by the cell, primarily through endocytosis.

  • Endosomal Escape: This is a critical step. The lipoplex must escape the endosome before it fuses with a lysosome, which would lead to the degradation of the nucleic acid. Helper lipids like DOPE are crucial for promoting endosomal escape.

  • Nuclear Entry (for DNA): For DNA to be transcribed, it must enter the nucleus. This typically occurs when the nuclear envelope breaks down during cell division.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Cationic Lipid) lipoplex Lipoplex Formation (Net Positive Charge) This compound->lipoplex na Nucleic Acid (Anionic) na->lipoplex endocytosis Endocytosis lipoplex->endocytosis Cell Membrane Interaction endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape Helper lipids (e.g., DOPE) facilitate this step lysosome Lysosome (Degradation) endosome->lysosome cytoplasm Cytoplasm escape->cytoplasm Nucleic Acid Release nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import

Caption: Mechanism of this compound-mediated transfection.

Detailed Experimental Protocols

Protocol: Optimizing this compound Transfection in a 6-Well Plate

This protocol provides a framework for optimizing the this compound:DNA ratio for a new cell line.

Materials:

  • Healthy, sub-confluent cells in a 6-well plate

  • High-purity plasmid DNA (1 µg/µL)

  • This compound transfection reagent

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 60-80% confluent on the day of transfection.

  • Preparation of DNA and this compound Mixtures:

    • Label six sterile microfuge tubes (A1-A3 for DNA, B1-B3 for this compound).

    • In tubes A1-A3, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium.

    • In tubes B1-B3, prepare a serial dilution of this compound in 100 µL of serum-free medium to test a range of ratios (e.g., 4 µL, 8 µL, and 12 µL of this compound, corresponding to 2:1, 4:1, and 6:1 µL:µg ratios).

  • Lipoplex Formation:

    • Add the diluted DNA from tubes A1-A3 to the corresponding this compound tubes (B1-B3).

    • Mix gently by pipetting up and down. Do not vortex.

    • Incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add 800 µL of serum-free medium to each lipoplex tube to bring the final volume to 1 mL.

    • Add the lipoplex mixture dropwise to the corresponding wells of the 6-well plate.

    • Include a negative control well with no lipoplex and a positive control with a known effective transfection reagent if available.

  • Incubation and Analysis:

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, add 1 mL of complete growth medium containing 2x the normal serum concentration to each well (without removing the transfection medium).

    • Alternatively, remove the transfection medium and replace it with fresh, complete growth medium.

    • Assay for gene expression (e.g., fluorescence microscopy for GFP, luciferase assay, or qPCR) 24-72 hours post-transfection.

    • Assess cell viability in parallel wells using a method like the MTT assay.

By systematically addressing these factors and following a structured optimization protocol, you can significantly improve your transfection efficiency with this compound.

References

Technical Support Center: Troubleshooting DOTAP Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to DOTAP-mediated cytotoxicity in primary cells during transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic to primary cells?

This compound (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid commonly used for transfecting nucleic acids into cells. Its positively charged headgroup interacts with the negatively charged phosphate backbone of nucleic acids to form lipoplexes. These complexes then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell.[1][2]

However, this positive charge is also a primary source of cytotoxicity, especially in sensitive primary cells. The strong electrostatic interaction with the cell membrane can lead to membrane destabilization, pore formation, and ultimately, cell death.[3] Furthermore, cationic lipids can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic or necrotic cell death pathways.[4][5]

Q2: How does the this compound:nucleic acid ratio affect cytotoxicity?

The ratio of this compound to nucleic acid is a critical parameter that significantly influences both transfection efficiency and cytotoxicity. A higher ratio, meaning more cationic lipid, can lead to a greater net positive charge of the lipoplex. While this can enhance interaction with the cell membrane and potentially increase transfection efficiency, it also significantly increases the risk of cytotoxicity.[6][7] It is crucial to optimize this ratio for each primary cell type to find a balance between acceptable transfection levels and minimal cell death.

Q3: Can the inclusion of helper lipids in the this compound formulation reduce cytotoxicity?

Yes, incorporating neutral "helper" lipids, such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol, into the this compound formulation is a common strategy to reduce cytotoxicity while maintaining or even improving transfection efficiency.[6][8] DOPE can facilitate the endosomal escape of the nucleic acid, while cholesterol can modulate the fluidity and stability of the lipoplex, potentially reducing its disruptive interaction with the cell membrane.[2][6] The optimal ratio of this compound to helper lipid is cell-type dependent and requires empirical determination.

Q4: Is this compound cytotoxicity more pronounced in primary cells compared to cell lines?

Yes, primary cells are generally more sensitive to the cytotoxic effects of transfection reagents like this compound compared to immortalized cell lines.[1][9] Primary cells often have lower proliferation rates and may be more susceptible to the stress induced by the transfection process. Therefore, protocols optimized for cell lines often need significant adjustments, such as using lower concentrations of this compound and shorter incubation times, when working with primary cells.[9]

Q5: What are the visible signs of this compound-induced cytotoxicity in my primary cell culture?

Common signs of cytotoxicity include:

  • Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Increased number of floating cells: A significant increase in dead, floating cells is a clear indicator of cytotoxicity.

  • Reduced cell density: A noticeable decrease in the number of adherent cells compared to control wells.

  • Granular appearance: The cytoplasm of the cells may appear granular or vacuolated.

  • Cell lysis: In cases of severe toxicity, widespread cell lysis may be observed.

Troubleshooting Guide

Problem 1: High Cell Death and Low Transfection Efficiency

This is a common issue when working with primary cells. The following workflow can help you troubleshoot and optimize your experiment.

G cluster_0 Troubleshooting Workflow: High Cytotoxicity & Low Efficiency start Start: High Cell Death, Low Efficiency optimize_ratio Optimize this compound:Nucleic Acid Ratio (Start with a lower ratio) start->optimize_ratio check_reagents Check Reagent Quality and Handling (this compound storage, DNA purity) start->check_reagents Initial Check reduce_concentration Reduce Overall Lipoplex Concentration optimize_ratio->reduce_concentration success Success: Balanced Efficiency and Viability optimize_ratio->success If successful incubation_time Shorten Incubation Time (e.g., 2-4 hours) reduce_concentration->incubation_time reduce_concentration->success If successful cell_density Optimize Cell Density at Transfection (Typically 70-90% confluency) incubation_time->cell_density incubation_time->success If successful helper_lipid Incorporate Helper Lipids (e.g., DOPE, Cholesterol) cell_density->helper_lipid cell_density->success If successful serum Test in Serum-Free vs. Serum-Containing Media helper_lipid->serum helper_lipid->success If successful serum->check_reagents serum->success If successful check_reagents->success Iterate & Optimize

Troubleshooting workflow for this compound cytotoxicity.

Detailed Steps:

  • Optimize this compound:Nucleic Acid Ratio: Start with a lower ratio (e.g., 2:1 or 3:1 w/w) and perform a titration to find the optimal balance.

  • Reduce Lipoplex Concentration: High concentrations of lipoplexes can be toxic. Try diluting the lipoplex solution before adding it to the cells.

  • Shorten Incubation Time: For sensitive primary cells, reducing the exposure time to the this compound-nucleic acid complexes to 2-4 hours can significantly decrease cytotoxicity.

  • Optimize Cell Density: Ensure cells are in a healthy, proliferating state and at an optimal confluency (typically 70-90%) at the time of transfection.

  • Incorporate Helper Lipids: If using a this compound-only formulation, consider preparing liposomes with helper lipids like DOPE or cholesterol.

  • Serum Presence: While this compound can work in the presence of serum, for some primary cells, transfection in serum-free media followed by the addition of serum-containing media after the incubation period may yield better results.[10] However, complex formation must always be done in serum-free media.[7]

  • Reagent Quality: Ensure your this compound reagent is stored correctly and has not expired. The purity of your nucleic acid is also critical; endotoxin contamination can contribute to cell death.

Problem 2: Cells Detach from the Plate After Transfection
  • Cause: This is a strong indicator of cytotoxicity and membrane damage.

  • Solution:

    • Significantly reduce the concentration of the this compound:nucleic acid complex.

    • Decrease the incubation time.

    • Ensure the cell monolayer was healthy and confluent before starting the transfection.

    • Consider coating the culture plates with an extracellular matrix protein (e.g., poly-L-lysine, fibronectin) to improve cell adherence, especially for neuronal cultures.[11][12]

Problem 3: Lipoplex Aggregation and Precipitation
  • Cause: Improper formation of the this compound:nucleic acid complexes can lead to aggregation, which can increase cytotoxicity and reduce transfection efficiency. This can be caused by incorrect salt concentrations in the dilution buffer or the presence of serum during complex formation.[13]

  • Solution:

    • Always prepare the lipoplexes in serum-free medium or a recommended buffer like HBS.[10]

    • Allow the complexes to form for the recommended time (usually 15-30 minutes) at room temperature before adding them to the cells.

    • Do not vortex or centrifuge the lipoplex solution. Mix gently by pipetting.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can be optimized to minimize this compound cytotoxicity.

Table 1: Recommended Starting Ratios and Concentrations for this compound Transfection in Primary Cells

ParameterRecommended RangeRationale
This compound:DNA Ratio (w/w) 2:1 to 6:1Higher ratios can increase cytotoxicity. Start low and titrate upwards.
This compound Concentration (µg/mL) 5 - 20Higher concentrations are more likely to be toxic.
DNA Concentration (µ g/well in 24-well plate) 0.5 - 1.0Use the minimum amount of DNA necessary to achieve the desired expression level.
Incubation Time (hours) 2 - 6Primary cells are sensitive to prolonged exposure to lipoplexes.

Table 2: Effect of Helper Lipids on Cytotoxicity

FormulationTypical Molar Ratio (this compound:Helper)Effect on Cytotoxicity
This compound:DOPE 1:1Generally reduces cytotoxicity and can enhance transfection efficiency.[6]
This compound:Cholesterol 1:1Can decrease cytotoxicity by stabilizing the lipoplex.[6]

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Seed primary cells in a 96-well plate and perform the this compound transfection with varying conditions (e.g., different ratios, concentrations). Include untransfected and no-cell controls.

  • After the desired incubation period (e.g., 24 or 48 hours), remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untransfected control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Assessing Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • Follow the experimental setup as described for the MTT assay.

  • At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

Signaling Pathways and Visualizations

This compound-induced cytotoxicity can occur through multiple signaling pathways, primarily leading to apoptosis or necrosis. The interaction of the cationic lipoplexes with the cell membrane can trigger a cascade of intracellular events.

This compound-Induced Apoptotic Pathway

Cationic lipids can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.

G cluster_0 This compound-Induced Apoptosis This compound This compound Lipoplex membrane Cell Membrane Interaction This compound->membrane ros Reactive Oxygen Species (ROS) Generation membrane->ros jnk JNK/p38 MAPK Activation ros->jnk caspase8 Caspase-8 Activation jnk->caspase8 bid BID Cleavage to tBID caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction (Cytochrome c release) bid->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound-induced apoptotic signaling pathway.

This pathway illustrates how the interaction of this compound with the cell membrane leads to the production of ROS, which in turn activates stress-related kinases like JNK and p38 MAPK.[14] This can lead to the activation of the initiator caspase-8, which then activates the executioner caspase-3, culminating in apoptosis.[14] Additionally, caspase-8 can cleave BID to tBID, which translocates to the mitochondria and induces the release of cytochrome c, leading to the activation of caspase-9 and further amplification of the apoptotic signal.[4][14]

This compound-Induced Necrotic Pathway

In some cases, particularly with high concentrations of cationic lipids or when apoptotic pathways are inhibited, cell death can occur through necrosis or necroptosis, a form of programmed necrosis.

G cluster_1 This compound-Induced Necroptosis dotap_nec High Concentration This compound Lipoplex membrane_damage Severe Membrane Disruption dotap_nec->membrane_damage ion_influx Uncontrolled Ion Influx (Ca2+, Na+) membrane_damage->ion_influx ripk1 RIPK1 Activation membrane_damage->ripk1 atp_depletion ATP Depletion ion_influx->atp_depletion necrosis Necrotic Cell Death atp_depletion->necrosis ripk3 RIPK3 Activation ripk1->ripk3 mlkl MLKL Phosphorylation & Oligomerization ripk3->mlkl pore_formation Pore Formation in Plasma Membrane mlkl->pore_formation pore_formation->necrosis

This compound-induced necroptotic signaling pathway.

High concentrations of this compound can cause severe damage to the plasma membrane, leading to a loss of ion homeostasis and ATP depletion, characteristic features of necrosis. Additionally, death receptor-independent activation of RIPK1 and RIPK3 can lead to the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane to form pores, resulting in necroptotic cell death.

References

Optimizing DOTAP to DNA Ratio for Superior Transfection Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) to DNA ratio for successful transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal this compound to DNA ratio for transfection?

A1: There is no single ideal ratio; the optimal this compound to DNA ratio is highly dependent on the cell type being transfected.[1][2] It is crucial to empirically determine the optimal ratio for each specific cell line to achieve the highest transfection efficiency and minimal cytotoxicity. A common starting point is a ratio of 5 to 10 µl of this compound (at 1 mg/ml) per 1 µg of DNA.[3]

Q2: How does the charge ratio of the this compound:DNA complex affect transfection?

A2: The charge ratio, which is the molar ratio of the positive charges from the cationic lipid (this compound) to the negative charges from the phosphate backbone of DNA, is a critical factor.[4] A net positive charge on the this compound:DNA complex is generally required for efficient binding to the negatively charged cell membrane and subsequent uptake.[2] Increasing the charge ratio can lead to smaller complex sizes and improved transfection efficiency, but excessively high ratios can increase cytotoxicity.[5][6]

Q3: Should I be concerned about the purity of my DNA?

A3: Absolutely. The purity of the nucleic acid is paramount for successful transfection.[3][7] Contaminants such as endotoxins, residual cesium chloride from plasmid preparations, and proteins can significantly reduce transfection efficiency and induce cytotoxic effects.[3][7] It is recommended to use highly purified DNA, for instance, through column chromatography or cesium chloride gradient centrifugation.[3][7]

Q4: Can I perform this compound transfection in the presence of serum?

A4: One of the advantages of this compound is its ability to transfect cells effectively in the presence of serum.[3] However, it is important to note that the formation of the this compound:DNA complex should occur in a serum-free medium, as serum components can interfere with complex formation.[2][7] Once the complexes are formed, they are stable and can be added to cells cultured in serum-containing medium.[7]

Q5: What is the role of helper lipids like DOPE and Cholesterol?

A5: Helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol are often included in this compound formulations to enhance transfection efficiency. DOPE can facilitate the endosomal escape of the DNA into the cytoplasm by destabilizing the endosomal membrane.[8] Cholesterol can increase the stability of the liposome-DNA complex (lipoplex).[5] The optimal ratio of this compound to helper lipids can also be cell-type dependent.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal this compound:DNA Ratio: The ratio of this compound to DNA is not optimized for your specific cell line.Perform a dose-response experiment by testing a range of this compound:DNA ratios (e.g., from 2:1 to 10:1 µl:µg).
Poor DNA Quality: Your DNA preparation contains contaminants like endotoxins or has a low A260/A280 ratio.Ensure your DNA is highly purified. An A260/A280 ratio of 1.8-2.0 is recommended.
Incorrect Complex Formation: The this compound:DNA complexes were not formed properly.Always form the complexes in a serum-free medium.[2][7] Allow for an incubation time of 10-15 minutes at room temperature for complex formation.[3][7]
Unhealthy Cells: Cells are not in a logarithmic growth phase, are over-confluent, or are contaminated.Use healthy, actively dividing cells that are between 70-90% confluent at the time of transfection.[3] Regularly check for mycoplasma contamination.[2][7]
High Cell Death (Cytotoxicity) Excessive this compound Concentration: High concentrations of cationic lipids can be toxic to cells.Reduce the amount of this compound used. Optimize the this compound:DNA ratio to find a balance between efficiency and viability. Increasing the charge ratio can increase cytotoxicity.[5][6]
Low Cell Density: Transfecting cells at a very low confluency can make them more susceptible to toxicity.Ensure cells are at an optimal density (70-90% confluency) at the time of transfection.
Contaminated DNA: Impurities in the DNA preparation can contribute to cell death.Use highly purified, endotoxin-free DNA.[3][7]
Inconsistent Results Variable Cell Conditions: Differences in cell passage number, confluency, and overall health can lead to variability.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure consistent confluency at the time of transfection.[3][7]
Inaccurate Pipetting: Small variations in the amounts of this compound or DNA can alter the ratio and affect outcomes.Use calibrated pipettes and ensure accurate and gentle mixing when preparing the complexes.

Experimental Protocols

Protocol for Optimizing this compound to DNA Ratio

This protocol provides a general framework for determining the optimal this compound to DNA ratio for a given cell line.

Materials:

  • This compound transfection reagent (1 mg/ml)

  • Highly purified plasmid DNA (e.g., expressing a reporter gene like GFP)

  • Serum-free medium (for complex formation)

  • Complete growth medium (with serum)

  • 24-well tissue culture plates

  • Healthy, actively growing cells

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA Solution: In sterile tubes, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg per well) in serum-free medium. Prepare enough for the number of ratios you will be testing.

  • Preparation of this compound Solutions: In separate sterile tubes, prepare a series of dilutions of the this compound reagent in serum-free medium to test a range of ratios. For example, to test ratios of 2:1, 4:1, 6:1, 8:1, and 10:1 (µl this compound:µg DNA), you would add 1 µl, 2 µl, 3 µl, 4 µl, and 5 µl of this compound to separate tubes of serum-free medium, assuming 0.5 µg of DNA per well.

  • Formation of this compound:DNA Complexes: Add the diluted DNA solution to each of the diluted this compound solutions. Mix gently by pipetting up and down. Do not vortex. Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of stable complexes.[3][7]

  • Transfection: Remove the growth medium from the cells and add the this compound:DNA complex mixture to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Analysis: Incubate the cells for an additional 24-48 hours. Assess transfection efficiency (e.g., by quantifying GFP-positive cells using fluorescence microscopy or flow cytometry) and cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).

  • Determination of Optimal Ratio: The optimal ratio is the one that provides the highest transfection efficiency with the lowest associated cytotoxicity.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in 24-well plate prep_dna Prepare DNA solution in serum-free medium prep_this compound Prepare serial dilutions of this compound prep_dna->prep_this compound form_complex Mix DNA and this compound solutions (Incubate 10-15 min) prep_this compound->form_complex transfect Add complexes to cells (Incubate 4-6 hours) form_complex->transfect change_medium Replace with fresh growth medium transfect->change_medium analyze Assess transfection efficiency and cell viability change_medium->analyze optimize Determine optimal this compound:DNA ratio analyze->optimize

Caption: Workflow for optimizing the this compound to DNA ratio.

charge_ratio_concept cluster_this compound This compound Liposome cluster_dna DNA cluster_complex This compound:DNA Complex This compound This compound (+) complex_dotap1 + This compound->complex_dotap1 Electrostatic Interaction dna Phosphate (-) complex_dna - complex_dotap1->complex_dna complex_dotap2 + complex_dotap2->complex_dna complex_dotap3 + complex_dotap3->complex_dna

References

how to reduce aggregation of DOTAP lipoplexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) lipoplexes. Find answers to common issues, particularly regarding lipoplex aggregation, to ensure the stability and efficiency of your formulations.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound lipoplexes aggregating?

A1: this compound lipoplexes are formed through the electrostatic interaction between the positively charged this compound lipid headgroups and the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA).[1] While this interaction is essential for complex formation, an excess positive charge on the lipoplex surface can lead to aggregation. This is primarily due to interactions with counter-ions in the solution and the inherent tendency of nanoparticles to reduce their high surface energy by clumping together.[2] Furthermore, preparing or incubating these complexes in solutions with high ionic strength, such as phosphate-buffered saline (PBS), can destabilize them and promote aggregation.[3][4]

Below is a diagram illustrating the primary forces at play.

cluster_0 Forces Driving Aggregation cluster_1 Forces Preventing Aggregation lp1 Positively Charged Lipoplex lp2 Positively Charged Lipoplex lp1->lp2 Attractive Forces ions Anionic Counter-ions (e.g., from buffer salts) lp1->ions Electrostatic Attraction ions->lp2 Electrostatic Attraction vdw Van der Waals Forces lp3 Positively Charged Lipoplex lp4 Positively Charged Lipoplex lp3->lp4 Electrostatic Repulsion

A diagram illustrating the competing forces that influence lipoplex aggregation.
Q2: How does the N/P ratio affect the stability of my lipoplexes?

A2: The N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid (N) to the phosphate groups in the nucleic acid (P), is a critical parameter in lipoplex formulation. A higher N/P ratio generally leads to a greater positive surface charge (zeta potential), which can enhance interaction with negatively charged cell membranes. However, an excessively high N/P ratio can also be a primary cause of aggregation. It is crucial to optimize this ratio to find a balance between transfection efficiency and colloidal stability.

Quantitative Data Summary:

Formulation ParameterObservationImpact on Aggregation
High N/P Ratio Increased positive surface charge.Can lead to significant aggregation, especially in high ionic strength buffers.
Low N/P Ratio Near-neutral or negative surface charge.Reduced aggregation, but may result in incomplete complexation of nucleic acids and lower transfection efficiency.
Optimized N/P Ratio Sufficient positive charge for cell interaction without excessive charge to cause aggregation.Minimal aggregation and stable lipoplex formation.

Experimental Protocol: N/P Ratio Optimization

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound liposomes (e.g., 1 mg/mL) in a low ionic strength buffer like 20 mM HEPES, pH 7.4.

    • Prepare a stock solution of your nucleic acid (e.g., plasmid DNA at 0.1 mg/mL) in the same buffer.

  • Calculate N/P Ratios:

    • To calculate the amount of this compound needed, use the following information: 1 µg of DNA corresponds to 3.1 nmol of negatively charged phosphate.[1]

    • The number of moles of nitrogen (N) can be calculated from the molar mass of this compound and its single cationic headgroup.

    • Prepare a series of lipoplex formulations with varying N/P ratios (e.g., 1:1, 2:1, 4:1, 8:1, 10:1).

  • Complex Formation:

    • For each N/P ratio, dilute the required amount of nucleic acid in a sterile tube with serum-free media or buffer.

    • In a separate tube, dilute the corresponding amount of this compound liposomes.

    • Add the diluted liposomes to the diluted nucleic acid, mix gently, and incubate for 15-30 minutes at room temperature to allow for complex formation. Do not vortex.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of each formulation using Dynamic Light Scattering (DLS).

    • Perform a gel retardation assay to determine the N/P ratio at which the nucleic acid is fully complexed (i.e., no free nucleic acid band is visible on the gel).

  • Selection:

    • Choose the lowest N/P ratio that provides complete complexation and results in a particle size and PDI within your desired range, indicating minimal aggregation.

Q3: Can the buffer I use for formulation impact aggregation?

A3: Yes, the choice of buffer and its ionic strength significantly impacts lipoplex stability.

  • Low Ionic Strength Buffers: Buffers such as 20 mM HEPES or 5% glucose solution are often recommended for preparing lipoplexes. In these conditions, the electrostatic repulsion between the positively charged lipoplexes is strong, which helps to prevent aggregation.

  • High Ionic Strength Buffers: Physiological buffers like PBS contain a high concentration of salts. These salts can shield the surface charge of the lipoplexes, weakening the electrostatic repulsion between them and leading to rapid aggregation.[3][4] While lipoplexes will inevitably come into contact with physiological fluids, it is best to prepare them in a low ionic strength solution first.[3][4]

Experimental Workflow: Buffer Selection

start Start: Lipoplex Formulation prep_low Prepare Lipoplexes in Low Ionic Strength Buffer (e.g., 20mM HEPES) start->prep_low prep_high Prepare Lipoplexes in High Ionic Strength Buffer (e.g., PBS) start->prep_high measure_low Measure Particle Size and PDI via DLS prep_low->measure_low measure_high Measure Particle Size and PDI via DLS prep_high->measure_high result_low Result: Small Size, Low PDI (Stable) measure_low->result_low result_high Result: Large Size, High PDI (Aggregated) measure_high->result_high end Conclusion: Formulate in Low Salt Buffer result_low->end result_high->end

Workflow for evaluating the effect of buffer ionic strength on aggregation.
Q4: How can I prevent aggregation in biological fluids like serum?

A4: Biological fluids contain high concentrations of salts and proteins that can induce lipoplex aggregation and reduce transfection efficiency. The most common and effective strategy to overcome this is PEGylation, which involves incorporating polyethylene glycol (PEG)-conjugated lipids into the liposome formulation.[5][6][7]

The PEG layer forms a protective hydrophilic shield around the lipoplex, which provides a steric barrier.[7] This barrier physically hinders the close approach of other lipoplexes or serum proteins, thereby preventing aggregation and increasing circulation time in vivo.[7][8]

Mechanism of PEGylation in Preventing Aggregation

cluster_0 Without PEGylation cluster_1 With PEGylation lipoplex1 Lipoplex serum Serum Proteins lipoplex1->serum Interaction aggregate Aggregation lipoplex1->aggregate lipoplex2 Lipoplex lipoplex2->serum Interaction lipoplex2->aggregate serum->aggregate peg_lipoplex1 PEG-Lipoplex serum2 Serum Proteins peg_lipoplex1->serum2 Steric Hindrance stable Stable Dispersion peg_lipoplex1->stable peg_lipoplex2 PEG-Lipoplex peg_lipoplex2->serum2 Steric Hindrance peg_lipoplex2->stable serum2->stable

PEGylation provides a steric barrier, preventing interactions that lead to aggregation.

Experimental Protocol: Preparation of PEGylated Lipoplexes

  • Lipid Film Hydration:

    • Prepare a lipid mixture in chloroform containing this compound, a helper lipid (like DOPE or cholesterol), and a PEG-lipid (e.g., DSPE-PEG2000) at a desired molar ratio (e.g., 90:10 this compound:helper with 1-5 mol% PEG-lipid).

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with a low ionic strength buffer (e.g., 20 mM HEPES, pH 7.4) to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Follow the procedure for lipoplex formation described in the N/P ratio optimization protocol, using the prepared PEGylated liposomes.

Note: An alternative "post-PEGylation" method involves forming the this compound lipoplex first and then incubating it with PEGylated lipids.[1] This can sometimes be advantageous for preserving the initial high positive charge needed for complexation.[1]

Q5: What is the role of helper lipids in reducing aggregation?

A5: Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, are neutral lipids that are often included in this compound formulations. While they do not directly prevent aggregation in the same way as PEG, they play a crucial role in the overall stability and morphology of the lipoplex.

  • DOPE: DOPE has a cone-shaped structure that can promote the formation of non-bilayer structures, which is thought to facilitate the release of nucleic acids from the endosome into the cytoplasm. Its inclusion can influence the overall structure and charge density of the lipoplex, indirectly affecting stability.

  • Cholesterol: Cholesterol is known to increase the stability of liposomal membranes by modulating lipid packing and fluidity.[9] By creating more stable and rigid liposomes, cholesterol can help prevent the fusion and aggregation of lipoplexes, especially in the presence of serum.[9]

Quantitative Data on Helper Lipid Composition:

Helper LipidMolar Ratio (this compound:Helper)Effect on StabilityReference
Cholesterol 1:1Increased serum stability and reduced aggregation.[9]
DOPE 1:1Can lead to more stable electrostatic interactions with DNA compared to cholesterol.[10][11]
HSPC & Cholesterol 1:1:3.3:2.6 (this compound:DOPE:HSPC:Chol)Achieved complete siRNA complexation, indicating stable particle formation.[12]

By carefully selecting and optimizing the N/P ratio, buffer conditions, and the inclusion of stabilizing components like PEG and helper lipids, you can significantly reduce the aggregation of your this compound lipoplexes, leading to more reliable and effective experiments.

References

Navigating the Nuances of Serum in DOTAP Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of serum during cationic lipid-mediated transfection with reagents like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a frequent point of contention and a common source of experimental variability. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when performing this compound-based transfections in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: Can I perform this compound transfection in a medium containing serum?

A: Yes, it is possible to achieve successful transfection with this compound in the presence of serum. However, a critical step must be followed: the formation of the this compound-nucleic acid complex must be performed in a serum-free medium.[1] Serum proteins can interfere with the electrostatic interaction between the cationic this compound lipid and the anionic nucleic acid, thus inhibiting the formation of stable lipoplexes.[2] Once the complexes are formed, they can be introduced to cells cultured in a serum-containing medium.[3]

Q2: Why is my transfection efficiency significantly lower when I use serum?

A: Reduced transfection efficiency in the presence of serum is a common observation and can be attributed to several factors:

  • Inhibition of Complex Formation: If serum is present during the initial complexation step, it can prevent the proper formation of this compound-nucleic acid lipoplexes.[3]

  • Serum Protein Interference: Negatively charged serum proteins can bind to the positively charged surface of the lipoplexes, leading to their aggregation and reduced ability to interact with the cell membrane.[2]

  • Suboptimal Reagent-to-DNA Ratio: The optimal ratio of this compound to nucleic acid may be different in the presence of serum compared to serum-free conditions.[4]

Q3: I'm observing high levels of cytotoxicity after transfection in a serum-containing medium. What could be the cause?

A: Increased cell death following transfection in the presence of serum can be due to:

  • Suboptimal Complex Characteristics: An incorrect this compound-to-nucleic acid ratio can lead to the formation of toxic aggregates.

  • Antibiotic Usage: The presence of antibiotics like penicillin and streptomycin in the transfection medium can increase cytotoxicity, as the cell membrane is more permeable during transfection.[5] It is recommended to perform transfections in antibiotic-free medium.

  • High Endotoxin Levels: Contamination of the plasmid DNA with endotoxins can significantly impact cell viability. Ensure you are using a high-purity, endotoxin-free plasmid preparation.

Q4: How can I optimize my this compound transfection protocol for use with serum?

A: Optimization is key for successful transfection in serum-containing media. A step-by-step protocol for optimization is provided in the "Experimental Protocols" section. Key parameters to optimize include:

  • The ratio of this compound to nucleic acid.[4]

  • The concentration of the this compound-nucleic acid complex added to the cells.

  • The cell density at the time of transfection.

  • The incubation time of the complexes with the cells.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Transfection Efficiency Serum was present during the formation of the this compound-nucleic acid complex.Always form the lipoplexes in a serum-free medium before adding them to the cells.[1]
Suboptimal this compound:DNA ratio for your specific cell line and serum concentration.Perform a titration experiment to determine the optimal ratio. Start with a range of ratios (e.g., 1:2, 1:3, 1:5 of DNA:this compound by µg:µL) to identify the most efficient and least toxic ratio.[5]
Poor quality or low concentration of plasmid DNA.Use a high-purity plasmid DNA with an A260/A280 ratio of 1.8-2.0. Verify the DNA integrity by gel electrophoresis.[1]
Cells were not at the optimal confluency at the time of transfection.Most cell lines transfect most efficiently when they are in their logarithmic growth phase, typically at 70-90% confluency.[1]
High Cell Death/Cytotoxicity The concentration of the this compound-DNA complex is too high.Reduce the amount of both this compound and DNA used in the transfection.
The plasmid DNA preparation is contaminated with endotoxins.Use an endotoxin-free plasmid purification kit.
Antibiotics were present in the medium during transfection.Avoid using antibiotics in the culture medium during the transfection process.[5]
The cells were incubated with the transfection complexes for too long.Reduce the incubation time. For many cell lines, a 4-6 hour incubation is sufficient.
Inconsistent Results Between Experiments Variation in cell passage number or health.Use cells with a consistent and low passage number. Ensure cells are healthy and actively dividing before transfection.
Inconsistent pipetting or mixing of reagents.Prepare a master mix of the this compound-DNA complexes to be distributed across multiple wells or plates to minimize pipetting errors.[7]

Data Presentation

Table 1: Effect of Serum on this compound-Mediated Transfection Efficiency

This table summarizes quantitative data from a study investigating the transfection efficiency of different this compound-based lipoplexes in the presence and absence of serum in 293A cells. Efficiency is reported as Relative Light Units (RLU) from a luciferase reporter assay.

Lipoplex CompositionSerum ConditionTransfection Efficiency (RLU)Reference
This compound (16 nmol/µg DNA)10% Serum~1 x 10^5[4]
This compound (128 nmol/µg DNA)10% Serum~1 x 10^7[4]
This compound (16 nmol/µg DNA) + Protamine Sulfate (4 µg/µg DNA)66% Serum~1 x 10^7[4]
DC-DOTAP (16 nmol/µg DNA)10% Serum~1 x 10^6[4]
DC-DOTAP (128 nmol/µg DNA)10% Serum~5 x 10^7[4]

DC-DOTAP refers to a mixture of this compound and cholesterol.

Key Observation: Increasing the lipid-to-DNA ratio and including condensing agents like protamine sulfate can significantly enhance transfection efficiency in the presence of high serum concentrations.[4]

Experimental Protocols

Detailed Methodology for Optimizing this compound Transfection in the Presence of Serum

This protocol provides a framework for systematically optimizing this compound-mediated transfection for your specific cell line and experimental conditions.

Materials:

  • This compound transfection reagent

  • High-purity plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete culture medium with serum (and without antibiotics)

  • Cells to be transfected

  • Multi-well culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of this compound and DNA Solutions (in a sterile, polystyrene tube):

    • For each this compound:DNA ratio to be tested, prepare two separate tubes.

    • Tube A (DNA): Dilute a fixed amount of plasmid DNA (e.g., 0.5 µg per well of a 24-well plate) in 50 µL of serum-free medium.

    • Tube B (this compound): In a separate tube, dilute varying amounts of this compound reagent (e.g., 1, 1.5, 2, 2.5, and 3 µL) in 50 µL of serum-free medium.

  • Formation of this compound-DNA Complexes:

    • Add the diluted DNA solution (Tube A) to each of the diluted this compound solutions (Tube B).

    • Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of stable lipoplexes.

  • Transfection of Cells:

    • Gently add the 100 µL of the this compound-DNA complex mixture to each well containing your cells in complete serum-containing medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours).

  • Analysis of Transfection Efficiency: After the incubation period, assess the transfection efficiency by measuring the expression of your reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase). Also, assess cell viability using a method like Trypan Blue exclusion or an MTT assay.

  • Evaluation: Compare the transfection efficiency and cytotoxicity across the different this compound:DNA ratios to determine the optimal condition for your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Complex Formation (Serum-Free) cluster_transfection Transfection (Serum-Containing) DNA Plasmid DNA SFM1 Serum-Free Medium DNA->SFM1 Dilute This compound This compound Reagent SFM2 Serum-Free Medium This compound->SFM2 Dilute Complex This compound-DNA Complex SFM1->Complex Combine SFM2->Complex Combine Cells Cells in Culture (+ Serum, - Antibiotics) Complex->Cells Add to cells Incubate Incubate (24-48h) Cells->Incubate Analyze Analyze Efficiency & Viability Incubate->Analyze

Caption: Experimental workflow for this compound transfection in the presence of serum.

serum_interference cluster_lipoplex This compound-DNA Complex cluster_serum Serum Components cluster_cell Cell Interaction This compound Cationic this compound Lipoplex Positively Charged Lipoplex This compound->Lipoplex DNA Anionic DNA DNA->Lipoplex CellMembrane Cell Membrane (Anionic Surface) Lipoplex->CellMembrane Electrostatic Interaction InhibitedTransfection Inhibited Transfection Lipoplex->InhibitedTransfection SerumProtein Negatively Charged Serum Proteins SerumProtein->Lipoplex Binding & Aggregation Endocytosis Endocytosis CellMembrane->Endocytosis SuccessfulTransfection Successful Transfection Endocytosis->SuccessfulTransfection

Caption: Mechanism of serum protein interference with this compound-mediated transfection.

References

Technical Support Center: Scaling Up DOTAP Liposome Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DOTAP liposome production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this compound liposome manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound liposome production?

A1: Scaling up this compound liposome production from a laboratory to an industrial scale presents several significant challenges. These include maintaining batch-to-batch reproducibility, ensuring consistent particle size and encapsulation efficiency, and managing potential issues with organic solvent residues.[1] The transition from small-scale methods like thin-film hydration to more scalable techniques such as microfluidics or high-pressure homogenization requires careful optimization of critical process parameters.[1][2]

Q2: How does the manufacturing method affect the final liposome product?

A2: The choice of manufacturing method significantly impacts the physicochemical properties of this compound liposomes. For instance, microfluidics can offer precise control over particle size and homogeneity, leading to highly monodisperse liposomes.[3] In contrast, traditional methods like thin-film hydration may face challenges with scalability and batch-to-batch consistency.[1][2] The manufacturing process can also influence the biological activity of the final product; for example, liposomes produced by microfluidics may exhibit different immunogenic responses compared to those made by the thin-film method.[2]

Q3: What are the critical process parameters to consider during scale-up?

A3: Critical process parameters (CPPs) are essential for controlling the quality of the final liposome product. Key CPPs include the lipid composition (e.g., the molar ratio of this compound to other lipids like cholesterol or DOPE), the flow rates of the lipid and aqueous phases in microfluidic systems, hydration time, and the method used for size reduction (e.g., extrusion or sonication).[1][4][5] The choice of solvent can also influence liposome size and requires careful consideration for large-scale manufacturing.[6]

Q4: How can I ensure the stability of this compound liposomes during storage?

A4: The stability of liposome formulations is a critical challenge.[7] The inclusion of cholesterol in the lipid bilayer is a common strategy to enhance stability.[8] Factors such as aggregation, coalescence, and precipitation of vesicles can lead to degradation.[7] Proper storage conditions, including temperature and protection from light, are crucial. Lyophilization (freeze-drying) can be employed to improve long-term stability, although the process itself needs to be carefully optimized to prevent vesicle damage.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Particle Size - Fluctuations in flow rates in microfluidic systems.- Inefficient or inconsistent extrusion process.- Improper hydration of the lipid film.- Precisely control and monitor flow rates.- Ensure consistent pressure and multiple passes during extrusion.- Optimize hydration time and temperature.[1]
High Polydispersity Index (PDI) - Incomplete homogenization.- Aggregation of liposomes.- Increase the number of extrusion cycles.- Optimize the lipid composition to reduce aggregation.- Consider using a more robust manufacturing method like microfluidics that offers better control over PDI.[3][9]
Low Encapsulation Efficiency - Suboptimal lipid composition.- Poor drug-to-lipid ratio.- Inefficient loading method.- Adjust the ratio of this compound and helper lipids.- Optimize the drug concentration.- Evaluate different loading techniques (passive vs. active).[1]
Batch-to-Batch Variability - Lack of standardized operating procedures (SOPs).- Variations in raw material quality.- Inconsistent process parameters.- Develop and strictly adhere to detailed SOPs.- Qualify and test all raw materials before use.- Implement process analytical technology (PAT) to monitor and control CPPs in real-time.[1]
Presence of Residual Solvents - Incomplete solvent removal after lipid film hydration or solvent injection methods.- Implement an efficient solvent evaporation step (e.g., rotary evaporation under vacuum).- Utilize purification techniques like dialysis or tangential flow filtration.[1]

Experimental Protocols

Protocol 1: this compound Liposome Preparation via Thin-Film Hydration

This method is commonly used at the laboratory scale and involves the formation of a thin lipid film followed by hydration.

Materials:

  • This compound (1,2-dioleoyl-3-trimethylammonium-propane)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol in chloroform at the desired molar ratio (e.g., 2:3).[4]

    • In a round-bottom flask, evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface.

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.[4]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Gently agitate the flask to hydrate the lipid film, forming a raw liposome dispersion.[4]

    • Allow the dispersion to equilibrate, for instance, by leaving it overnight at 4°C.[4]

  • Size Reduction (Extrusion):

    • To achieve a uniform size distribution, subject the liposome dispersion to extrusion.

    • Sequentially pass the dispersion through polycarbonate membranes with decreasing pore sizes (e.g., 450 nm, 200 nm, and finally 100 nm).[4][9]

Protocol 2: this compound Liposome Production using Microfluidics

Microfluidics offers a scalable method for continuous liposome production with precise control over size and PDI.[3]

Materials:

  • This compound and other lipids (e.g., DOPE, cholesterol)

  • Ethanol or another suitable solvent

  • Aqueous buffer

Procedure:

  • Solution Preparation:

    • Dissolve the lipids in ethanol to create the lipid phase.

    • Prepare the aqueous buffer.

  • Microfluidic Mixing:

    • Utilize a microfluidic device with a T-shaped mixer or a similar geometry.

    • Pump the lipid phase and the aqueous phase through separate inlets of the microfluidic chip at controlled flow rates.

    • The rapid mixing of the two phases at the microscale leads to the self-assembly of liposomes.

  • Downstream Processing:

    • The resulting liposome suspension may require purification to remove the organic solvent, typically through dialysis or tangential flow filtration.

Visualizations

experimental_workflow This compound Liposome Production Workflow raw_materials Raw Materials (this compound, Cholesterol, Solvent) lipid_dissolution Lipid Dissolution raw_materials->lipid_dissolution film_formation Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration size_reduction Size Reduction (Extrusion/Sonication) hydration->size_reduction purification Purification (e.g., Dialysis) size_reduction->purification final_product Final Liposome Product purification->final_product

Caption: Workflow for this compound liposome production.

troubleshooting_logic Troubleshooting High PDI in this compound Liposomes start High PDI Observed check_extrusion Check Extrusion Process start->check_extrusion check_hydration Review Hydration Step start->check_hydration check_composition Evaluate Lipid Composition start->check_composition increase_cycles Increase Extrusion Cycles check_extrusion->increase_cycles optimize_hydration Optimize Hydration Time/Temp check_hydration->optimize_hydration adjust_lipids Adjust Lipid Ratios check_composition->adjust_lipids end PDI within Specification increase_cycles->end optimize_hydration->end adjust_lipids->end

Caption: Troubleshooting high polydispersity index.

References

stability issues with DOTAP formulations during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane (DOTAP) formulations during storage.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common stability issues encountered with this compound formulations.

Issue 1: Visible Aggregation or Precipitation in the Formulation

Symptoms: The this compound formulation appears cloudy, contains visible particles, or has formed a sediment at the bottom of the container.

Possible Causes and Solutions:

dot

Caption: Troubleshooting flowchart for aggregation issues.

Issue 2: Decreased Transfection Efficiency Over Time

Symptoms: The ability of the this compound formulation to transfect cells diminishes after a period of storage.

Possible Causes and Solutions:

dot

Caption: Troubleshooting decreased transfection efficiency.

Frequently Asked Questions (FAQs)

Formulation and Storage

Q1: What are the recommended storage conditions for this compound formulations?

A1: this compound liposomal transfection reagents should be stored at +2 to +8°C.[1] Freezing the formulation should be avoided as it can lead to aggregation and loss of activity.[2] Some studies have shown that certain this compound/cholesterol nanoparticle formulations can be stable for up to 60 days at 4°C without a reduction in transfection efficacy.[3]

Q2: Can I store my this compound formulation at room temperature?

A2: While short-term storage at room temperature during shipping may not be problematic, long-term storage at room temperature is not recommended.[4] For optimal stability, the formulation should be stored at +2 to +8°C upon receipt.[1][4]

Q3: What is the shelf life of a typical this compound formulation?

A3: The shelf life can vary depending on the specific formulation and storage conditions. One commercially available this compound reagent has a stated shelf life of 6 months when stored at 4°C.[2]

Stability Issues

Q4: What causes aggregation of this compound liposomes during storage?

A4: Aggregation can be caused by several factors, including:

  • Improper storage temperature: Freezing or high temperatures can destabilize the liposomes.[2][5]

  • Suboptimal pH: The pH of the formulation can affect the surface charge and stability of the liposomes. A pH around 6.5 has been shown to be optimal for minimizing hydrolysis.[6]

  • High ionic strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, leading to aggregation.

  • Lipid hydrolysis: Chemical degradation of the this compound lipid over time can alter the liposome structure and lead to instability.[6][7]

Q5: How can I prevent my this compound formulation from aggregating?

A5: To prevent aggregation:

  • Ensure proper storage: Store at +2 to +8°C and avoid freezing.[1][2]

  • Optimize the formulation: The inclusion of helper lipids like cholesterol can improve the stability of the liposome membrane.[5][7]

  • Control the pH: Maintain the pH of the formulation in the optimal range.

  • Consider lyophilization: Freeze-drying with the use of cryoprotectants can be an effective method to improve long-term stability.[7][8]

Q6: Why is the transfection efficiency of my this compound formulation decreasing over time?

A6: A decrease in transfection efficiency can be attributed to:

  • Chemical instability: Hydrolysis of the ester bonds in the this compound molecule can occur, leading to a breakdown of the liposome structure.[6][9]

  • Physical instability: Aggregation or fusion of liposomes can alter their size and charge, which are critical for efficient transfection.[10] Changes in particle size can negatively impact transfection efficiency.

  • Leakage of encapsulated cargo: The encapsulated nucleic acid or drug can leak from the liposomes over time, reducing the amount delivered to the cells.[11]

Characterization and Protocols

Q7: What methods can I use to assess the stability of my this compound formulation?

A7: Several analytical techniques can be used to characterize the stability of this compound formulations:

  • Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential.[12]

  • Chromatography (e.g., HPLC): To assess the chemical integrity of the this compound lipid and quantify any degradation products.[9]

  • Fluorescence Spectroscopy: To determine the encapsulation efficiency and monitor leakage of fluorescently labeled cargo.[12]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the liposomes.[12]

Q8: Can you provide a general protocol for preparing this compound liposomes?

A8: A common method for preparing this compound liposomes is the thin-film hydration technique:

  • Dissolve this compound and any helper lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture).[5][12]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[5]

  • Place the flask under a vacuum overnight to remove any residual solvent.[5]

  • Hydrate the lipid film with an aqueous buffer by vortexing or sonication to form a liposomal suspension.[13]

  • The resulting liposomes can be further processed by extrusion through polycarbonate membranes to obtain a more uniform size distribution.[14]

dot

Caption: Workflow for this compound liposome preparation.

Data Summary

Table 1: Factors Affecting this compound Formulation Stability

ParameterEffect on StabilityRecommended Action
Temperature Storage outside +2 to +8°C can cause aggregation or degradation.[1][2][5]Store at +2 to +8°C; avoid freezing.[1][2]
pH Suboptimal pH can lead to hydrolysis of the this compound lipid.[6]Maintain pH around 6.5 for minimal hydrolysis.[6]
Helper Lipids Cholesterol can increase membrane stability and homogeneity.[5][7]Incorporate cholesterol in the formulation.
Cryoprotectants Sugars like sucrose can protect liposomes during lyophilization.[13]Use cryoprotectants for freeze-drying.

Table 2: Characterization Parameters for Stability Assessment

ParameterTechniqueImportance
Particle Size & PDI Dynamic Light Scattering (DLS)Indicates aggregation and formulation homogeneity.[12]
Zeta Potential Dynamic Light Scattering (DLS)Measures surface charge, which is crucial for stability and cellular interaction.[12][15]
Encapsulation Efficiency Fluorescence Assay / UV-VisDetermines the percentage of cargo successfully encapsulated.[12]
Chemical Integrity High-Performance Liquid Chromatography (HPLC)Detects and quantifies lipid degradation.[9]
Morphology Transmission Electron Microscopy (TEM)Visualizes the shape and lamellarity of the liposomes.[12]

References

DOTAP Technical Support Center: Overcoming Endosomal Escape

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTAP to overcome the endosomal escape barrier in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound facilitates endosomal escape?

A1: this compound, a cationic lipid, is thought to facilitate endosomal escape through a combination of mechanisms. The primary hypothesis involves the interaction of the positively charged this compound with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and fusion.[1][2][3] This process can be enhanced by the inclusion of helper lipids like DOPE, which promotes the formation of non-bilayer structures that favor membrane fusion.[4][5] Another contributing theory is the "proton sponge" effect, where the influx of protons into the endosome is buffered by protonable amines, leading to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.[6][7][8]

Q2: Why is my transfection efficiency low when using this compound-based liposomes?

A2: Low transfection efficiency with this compound-based formulations can stem from several factors:

  • Suboptimal this compound:DOPE Ratio: The ratio of this compound to the helper lipid DOPE is critical for fusogenic activity. A suboptimal ratio can lead to poor endosomal escape.

  • Inappropriate N/P Ratio: The charge ratio of cationic lipid nitrogen (N) to nucleic acid phosphate (P) affects lipoplex formation, stability, and interaction with the cell membrane.

  • Lipoplex Size and Stability: The size and stability of your this compound-based nanoparticles can influence their uptake and intracellular trafficking.[9]

  • Cell Type: Different cell lines can exhibit varying uptake efficiencies and intracellular processing of lipoplexes.[10]

  • Serum Inhibition: Components in serum can interact with and destabilize lipoplexes, reducing transfection efficiency.[9]

Q3: Is this compound cytotoxic, and how can I mitigate its toxicity?

A3: Yes, this compound can exhibit dose-dependent cytotoxicity.[9] This is a common characteristic of cationic lipids due to their interaction with cellular membranes. To mitigate cytotoxicity:

  • Optimize this compound Concentration: Use the lowest effective concentration of this compound.

  • Incorporate Helper Lipids: Formulations with helper lipids like cholesterol can improve stability and reduce toxicity.[9]

  • PEGylation: The addition of polyethylene glycol (PEG) to the liposome surface can shield the positive charge, reducing non-specific interactions and cytotoxicity.[11][12]

  • Optimize N/P Ratio: A very high N/P ratio can lead to increased toxicity.

  • Cell Viability Assays: Always perform cell viability assays (e.g., MTT, XTT) to determine the optimal formulation for your specific cell line.

Q4: How can I quantify the endosomal escape of my this compound formulation?

A4: Several assays can be used to quantify endosomal escape:

  • Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay: This highly sensitive assay measures the reconstitution of a functional luciferase enzyme in the cytosol upon endosomal escape of a component carrying a small subunit of the luciferase.[13][14]

  • FRET-based Fusion Assays: Förster Resonance Energy Transfer (FRET) assays can be used to monitor the fusion of labeled liposomes with cellular membranes, indicating endosomal escape.[4][15]

  • Calcein Release Assay: This assay involves co-incubating cells with your nanoparticles and the fluorescent dye calcein. Endosomal disruption leads to the release of calcein from the endosomes into the cytosol, resulting in a change from punctate to diffuse fluorescence.[16]

  • Microscopy Techniques: Confocal and transmission electron microscopy (TEM) can be used to visualize the subcellular localization of labeled nanoparticles and assess their escape from endosomes.[17]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

Possible Cause Troubleshooting Step
Suboptimal this compound/Helper Lipid RatioTitrate the molar ratio of this compound to helper lipids (e.g., DOPE, cholesterol). Start with a 1:1 ratio and test other ratios like 1:2 and 2:1.
Incorrect N/P RatioOptimize the N/P (charge) ratio of your lipoplexes. Test a range of ratios (e.g., 2:1, 5:1, 10:1) to find the optimal balance between transfection efficiency and cytotoxicity for your cell type.
Inefficient Endosomal EscapeIncorporate a fusogenic helper lipid like DOPE into your formulation.[4][5] Consider using a pH-sensitive co-lipid that becomes fusogenic in the acidic endosome.[11]
Serum InstabilityPerform transfections in serum-free media or reduce the serum concentration during the initial hours of incubation. Alternatively, incorporate PEGylated lipids to improve stability in serum.[11][12]
Cell-Type VariabilityOptimize the formulation and transfection conditions for each cell line. What works for one cell type may not be optimal for another.

Issue 2: High Cytotoxicity

Possible Cause Troubleshooting Step
High this compound ConcentrationReduce the overall concentration of the this compound lipoplexes used for transfection. Perform a dose-response curve to determine the IC50.
High N/P RatioLower the N/P ratio. While a higher ratio can improve complexation, it often leads to increased toxicity.
Unstable LipoplexesImprove the stability of your lipoplexes by incorporating cholesterol into the formulation.[9]
Formulation without PEGylationIf working in a system sensitive to cationic lipids, consider adding a small percentage of a PEGylated lipid (e.g., 1-5 mol%) to your formulation to shield the positive charge.[11]

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Liposome Fusogenicity

This compound Concentration (mol%)Level of FusionReference
0%No significant fusion[3]
15%Some fusion[3]
30%Higher level of fusion[3]

Table 2: Zeta Potential of Liposomes with Varying this compound Content

This compound Content (mol%)Zeta Potential (mV)Reference
0%~ -20 mV[18]
50%~ +40 mV[18]
95%~ +40 mV (saturation)[18]

Experimental Protocols

Protocol 1: General this compound/DOPE Liposome Formulation by Thin-Film Hydration

  • Lipid Preparation: Dissolve this compound and DOPE in a 1:1 molar ratio in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by vortexing or sonicating. The final lipid concentration is typically 1-2 mM.[19]

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a defined size, subject the hydrated liposomes to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.

  • Lipoplex Formation: Add the nucleic acid solution to the liposome suspension at the desired N/P ratio. Incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the lipoplexes to the cells in culture.

Protocol 2: FRET-Based Membrane Fusion Assay

  • Probe Incorporation: Prepare two batches of this compound-based liposomes. Label one batch with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor fluorophore (e.g., Rhodamine-PE) at a concentration of ~0.8 mol% each.

  • Cell Incubation: Incubate the target cells with a mixture of the donor and acceptor-labeled liposomes.

  • Confocal Microscopy: Visualize the cells using a confocal microscope.

  • Data Analysis: Initially, FRET will be high within the intact, dual-labeled liposomes (red/yellow spots). Upon fusion with the endosomal or plasma membrane, the probes will diffuse apart, leading to a decrease in FRET and an increase in the donor fluorescence (green signal).[4] The efficiency of fusion can be quantified by measuring the changes in fluorescence intensity.[15]

Diagrams

DOTAP_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_endosome Endosome (Acidic pH) lipoplex This compound Lipoplex (Cargo Encapsulated) endosome_lipoplex Internalized Lipoplex lipoplex->endosome_lipoplex Endocytosis cargo_released Released Cargo (e.g., siRNA, pDNA) endosome_destabilization Endosomal Membrane Destabilization/Fusion endosome_lipoplex->endosome_destabilization This compound-Membrane Interaction endosome_destabilization->cargo_released Endosomal Escape

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Transfection_Workflow prep 1. Prepare this compound Liposomes (e.g., Thin-film hydration) complexation 2. Form Lipoplexes (Mix this compound liposomes with nucleic acid) prep->complexation incubation 3. Incubate Lipoplexes (Allow for complex formation) complexation->incubation transfection 4. Add Lipoplexes to Cells incubation->transfection assay 5. Assay for Gene Expression or Knockdown transfection->assay

Caption: General workflow for a this compound-based transfection experiment.

Troubleshooting_Workflow start Low Transfection Efficiency check_ratio Optimize this compound:DOPE Ratio? start->check_ratio check_np Optimize N/P Ratio? check_ratio->check_np No action_ratio Test different molar ratios (e.g., 1:1, 1:2, 2:1) check_ratio->action_ratio Yes check_serum Reduce Serum? check_np->check_serum No action_np Test a range of N/P ratios (e.g., 2:1 to 10:1) check_np->action_np Yes check_cytotoxicity Assess Cytotoxicity? check_serum->check_cytotoxicity No action_serum Use serum-free media or add PEGylated lipids check_serum->action_serum Yes action_cytotoxicity Perform cell viability assay and adjust concentration check_cytotoxicity->action_cytotoxicity Yes success Improved Efficiency check_cytotoxicity->success No/Resolved action_ratio->check_np action_np->check_serum action_serum->check_cytotoxicity action_cytotoxicity->success

Caption: Troubleshooting workflow for low transfection efficiency.

References

Technical Support Center: Refining DOTAP Transfection in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing DOTAP-based transfection in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: How does serum affect this compound-mediated transfection?

Serum can significantly impact the efficiency of cationic lipid-mediated transfection, including with this compound. The primary inhibitory effects are due to:

  • Interference with Lipoplex Formation: Serum proteins can bind to both the cationic lipid and the nucleic acid, hindering the formation of stable lipoplex structures.[1]

  • Lipoplex Instability: Once formed, lipoplexes can be destabilized by serum components, leading to the premature release of the nucleic acid cargo.[2][3] Serum lipoproteins, in particular, have been identified as a major cause of this instability.[4]

  • Altered Lipoplex Properties: The presence of serum can alter the size and surface charge of lipoplexes, which can affect their interaction with the cell membrane and subsequent uptake.[5]

Q2: Is it possible to perform this compound transfection in the presence of serum?

Yes, it is possible to achieve successful transfection with this compound in serum-containing media.[1] The key is to form the this compound-nucleic acid complexes in a serum-free medium before adding them to the cells cultured in serum-containing medium.[1] However, it is crucial to optimize the protocol for these conditions, as the optimal lipid-to-DNA ratio and other parameters may differ from serum-free protocols.[1][4]

Q3: What is the mechanism of this compound transfection?

This compound (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid that facilitates the entry of nucleic acids into cells. The process involves several key steps:

  • Lipoplex Formation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA, RNA, etc.).[6] This interaction leads to the condensation of the nucleic acid and the formation of lipoplexes, which are small, organized particles.

  • Adsorption to Cell Surface: The net positive charge of the lipoplexes promotes their binding to the negatively charged cell surface.[6]

  • Cellular Uptake: The lipoplexes are then internalized by the cell, primarily through endocytosis.[1][6][7]

  • Endosomal Escape: Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription to occur.[6]

Troubleshooting Guides

Problem 1: Low Transfection Efficiency in Serum-Containing Media

Low transfection efficiency is the most common issue when using this compound in the presence of serum. The following steps can help you troubleshoot and optimize your protocol.

1. Optimize the this compound:DNA Ratio

The ratio of cationic lipid to nucleic acid is a critical parameter for successful transfection, especially in the presence of serum. An excess of positive charge is generally required to overcome the inhibitory effects of serum proteins.

Experimental Protocol for this compound:DNA Ratio Optimization:

  • Cell Seeding: Plate your cells 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

  • Prepare DNA: Dilute a fixed amount of your plasmid DNA in a serum-free medium.

  • Prepare this compound: In separate tubes, dilute varying amounts of this compound to achieve a range of this compound:DNA ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 w/w).

  • Lipoplex Formation: Add the diluted DNA to the diluted this compound, mix gently, and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection: Add the lipoplex solution dropwise to your cells in their serum-containing culture medium.

  • Assay: After 24-72 hours, assay for gene expression (e.g., via reporter gene activity or western blot).

Table 1: Example of this compound:DNA Ratio Optimization

This compound:DNA Ratio (w/w)Transfection Efficiency (% of cells)Cell Viability (%)
1:115%95%
2:135%90%
4:160%85%
6:155%75%
8:140%60%

Note: The optimal ratio is cell-type dependent and should be empirically determined.

2. Optimize Cell Density

The confluency of your cells at the time of transfection can influence efficiency.

Table 2: Effect of Cell Density on Transfection Efficiency

Cell Confluency at TransfectionTransfection Efficiency (% of cells)
50-60%Low
70-80%Optimal
>90%Decreased

3. Optimize Incubation Time

The duration of exposure of cells to the lipoplexes can be optimized.

Experimental Protocol for Incubation Time Optimization:

  • Prepare lipoplexes using your optimized this compound:DNA ratio.

  • Add the lipoplexes to your cells.

  • After different incubation times (e.g., 2, 4, 6, 8 hours), remove the transfection medium and replace it with a fresh, complete medium.

  • Assay for gene expression after a further 24-48 hours.

Problem 2: High Cell Toxicity

High levels of cell death after transfection can be caused by the cytotoxicity of the lipoplexes.

1. Reduce the Amount of this compound and DNA

While a higher this compound:DNA ratio can improve efficiency, it can also increase toxicity.[8] Try reducing the overall concentration of both components while maintaining the optimal ratio.

2. Include a Helper Lipid

The inclusion of a neutral "helper" lipid, such as DOPE (dioleoylphosphatidylethanolamine) or cholesterol, can improve the stability of the lipoplexes and reduce cytotoxicity.[3][8][9]

Table 3: Effect of Helper Lipid on Transfection

FormulationTransfection Efficiency (% of cells)Cell Viability (%)
This compound only50%70%
This compound:DOPE (1:1)65%85%
This compound:Cholesterol (1:1)60%90%

Note: The optimal helper lipid and its ratio to this compound are cell-type dependent.[9]

3. Change the Medium After Incubation

After the initial incubation period (e.g., 4-6 hours), removing the transfection medium and replacing it with a fresh, complete medium can reduce the exposure of cells to potentially toxic lipoplexes.[10]

Visual Guides

Diagram 1: this compound Transfection Workflow

G cluster_prep Lipoplex Formation (Serum-Free) cluster_transfection Transfection (Serum-Containing) DNA Dilute DNA Mix Mix & Incubate DNA->Mix This compound Dilute this compound This compound->Mix Add Add to Cells Mix->Add Incubate Incubate Add->Incubate Assay Assay Expression Incubate->Assay G Start Low Transfection Efficiency Ratio Optimize this compound:DNA Ratio Start->Ratio Density Check Cell Density (70-80%) Ratio->Density Incubation Optimize Incubation Time Density->Incubation Helper Consider Helper Lipid (DOPE/Chol) Incubation->Helper Success Improved Efficiency Helper->Success G Serum Serum Proteins This compound This compound Serum->this compound Binds DNA DNA Serum->DNA Binds Lipoplex Lipoplex Formation Serum->Lipoplex Inhibits This compound->Lipoplex DNA->Lipoplex Cell Cell Uptake Lipoplex->Cell Reduced

References

minimizing off-target effects in DOTAP-mediated delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and optimize DOTAP-mediated delivery of nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects and toxicity in this compound-mediated delivery?

Off-target effects and toxicity associated with this compound-based delivery systems primarily stem from the inherent positive charge of the cationic lipid. This positive charge can lead to non-specific interactions with negatively charged cell membranes and serum proteins, resulting in cytotoxicity and unintended gene silencing or activation.[1][2] The dose of this compound is also a critical factor, with higher concentrations often leading to increased toxicity.[1]

Q2: How can I reduce the cytotoxicity of my this compound formulation?

Several strategies can be employed to mitigate the cytotoxicity of this compound lipoplexes:

  • Incorporate Helper Lipids: The inclusion of neutral helper lipids, such as cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can shield the positive charge of this compound, thereby reducing its interaction with cell membranes and lowering toxicity.[1][3] Increasing the proportion of cholesterol in the formulation has been shown to decrease toxicity.[1]

  • PEGylation: Modifying the surface of this compound liposomes with polyethylene glycol (PEG) can create a hydrophilic shield that reduces non-specific interactions with cells and proteins, leading to lower toxicity.[1][3]

  • Optimize this compound Concentration: Use the lowest possible concentration of this compound that still provides efficient transfection to minimize dose-dependent cytotoxicity.[1]

  • Incorporate Short-Chain Aminolipids: The addition of specific short-chain aminolipids to this compound:cholesterol formulations has been demonstrated to enhance gene delivery while reducing cellular toxicity.[4]

Q3: My transfection efficiency is low. What are some common reasons and how can I improve it?

Low transfection efficiency can be attributed to several factors:

  • Suboptimal Formulation: The ratio of this compound to helper lipids and the overall lipid-to-nucleic acid ratio are critical for efficient transfection.[1][5] For mRNA delivery using non-PEGylated this compound/cholesterol liposomes, a 1:3 molar ratio of this compound to cholesterol has been shown to be highly efficient.[1]

  • PEGylation "Dilemma": While PEGylation reduces toxicity, it can also decrease transfection efficiency by sterically hindering the interaction of the lipoplex with the cell membrane.[1] The amount of PEG should be carefully optimized.

  • Cell Type: Transfection efficiency is highly dependent on the cell type being used.[5] Some cell lines are inherently more difficult to transfect.

  • Complex Formation: Improper formation of lipoplexes can lead to poor encapsulation and delivery of the nucleic acid. It is crucial to allow sufficient incubation time for the this compound/lipid mixture and the nucleic acid to form stable complexes.[4][6]

Q4: Can the stereochemistry of this compound affect its performance?

Yes, the stereochemistry of this compound can influence transfection efficiency. Studies have shown that the R enantiomer of this compound can be more effective for siRNA delivery at specific concentrations and charge ratios compared to the S enantiomer or the racemic mixture.[7] This suggests that using enantiomerically pure this compound could be a strategy to optimize delivery.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Toxicity High concentration of this compound.[1]Optimize the this compound concentration by performing a dose-response curve to find the lowest effective concentration.
Unfavorable this compound:helper lipid ratio.Incorporate or increase the proportion of a neutral helper lipid like cholesterol to shield the positive charge.[1]
Non-specific binding to cell membranes.Consider PEGylating the liposomes to reduce non-specific interactions.[1]
Low Transfection Efficiency Suboptimal formulation ratios.Systematically vary the this compound:cholesterol or this compound:DOPE ratio to find the optimal composition for your cell type and payload.[1][5]
Inefficient lipoplex formation.Ensure proper mixing and incubation times for the lipid and nucleic acid components to allow for stable complex formation.[4][6]
PEGylation interference.If using PEGylated liposomes, try reducing the PEG concentration or using a PEG lipid with a shorter chain length.[3]
Cell-type specific resistance.Optimize transfection parameters specifically for your cell line, as different cells have varying susceptibilities to transfection.[5]
Poor Reproducibility Inconsistent liposome preparation.Standardize the liposome preparation method, such as using a thin-film hydration method followed by extrusion for uniform size.[8] Consider using microfluidic mixing for highly reproducible synthesis.[9]
Variability in complex formation.Use a consistent protocol for forming lipoplexes, including incubation time and temperature.[6]
Evidence of Off-Target Gene Silencing (for siRNA) High siRNA concentration leading to saturation of the RNAi machinery.Perform a dose-response experiment to determine the lowest effective siRNA concentration.
"Seed region" mediated off-target effects.Use siRNA designs with modifications that reduce off-target binding, such as ON-TARGETplus siRNAs.[10]

Quantitative Data Summary

Table 1: Effect of this compound/Cholesterol Molar Ratio and PEGylation on Cell Viability

This compound:Cholesterol Molar RatioLipid Concentration (µM)Cell Viability (Non-PEGylated) (%)Cell Viability (PEGylated) (%)
2:162.5~60~85
1:162.5~70~90
1:262.5~80~95
1:362.5~85~98
1:462.5~90~100

Data adapted from a study on SK-OV-3 cells. Higher cell viability indicates lower cytotoxicity. PEGylation consistently improved cell viability across all molar ratios.[1]

Table 2: Influence of Short-Chain Aminolipids on Cytotoxicity

FormulationTotal Lipid Concentration (µM)Cell Viability (%)
This compound:Cholesterol16~60
AL-A12 + this compound:Cholesterol16~80
This compound:Cholesterol64~20
AL-A12 + this compound:Cholesterol64~50

Data adapted from a study on HuH7 cells. The incorporation of the aminolipid AL-A12 significantly reduced the cytotoxicity of the this compound:cholesterol formulation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound/Cholesterol Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar cationic liposomes using the thin-film hydration method.

Materials:

  • This compound (1,2-dioleoyl-3-trimethylammonium-propane)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve the desired molar ratio of this compound and cholesterol in chloroform in a round-bottom flask.[3][8]

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator at 55°C.[8]

  • Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.[3]

  • Hydrate the lipid film with PBS by gentle shaking to form a raw colloid suspension.[3]

  • For unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: In Vitro Transfection using this compound Lipoplexes

This protocol provides a general procedure for transfecting cells in culture with nucleic acids using this compound-based lipoplexes.

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound/helper lipid liposome solution

  • Nucleic acid (e.g., plasmid DNA, mRNA, siRNA)

  • Sterile microcentrifuge tubes

Methodology:

  • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • In a sterile tube, dilute the nucleic acid in a serum-free medium.

  • In a separate sterile tube, dilute the this compound liposome solution in a serum-free medium.

  • Combine the diluted nucleic acid and the diluted liposome solution. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.[4][6] Do not vortex.

  • Remove the growth medium from the cells and wash with PBS.

  • Add the lipoplex-containing medium to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, remove the transfection medium and replace it with a fresh complete growth medium.

  • Assay for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours post-transfection).

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_complexation Lipoplex Formation cluster_transfection Cell Transfection a Dissolve this compound & Helper Lipid in Chloroform b Create Thin Lipid Film (Rotary Evaporation) a->b c Hydrate Film with Aqueous Buffer b->c d Extrusion for Uniform Size c->d f Dilute Liposomes d->f e Dilute Nucleic Acid g Combine and Incubate e->g f->g h Add Lipoplexes to Cells g->h i Incubate h->i j Replace with Fresh Medium i->j k Assay for Effect j->k

Caption: Experimental workflow for this compound-mediated transfection.

troubleshooting_logic cluster_solutions_toxicity Toxicity Mitigation cluster_solutions_efficiency Efficiency Enhancement start High Cytotoxicity? a Lower this compound Dose start->a Yes b Add/Increase Helper Lipid start->b Yes c PEGylate Liposomes start->c Yes low_efficiency Low Transfection? start->low_efficiency No success Optimized Delivery a->success b->success c->success d Optimize Lipid Ratios low_efficiency->d Yes e Optimize Complexation Time low_efficiency->e Yes f Reduce PEGylation low_efficiency->f Yes low_efficiency->success No d->success e->success f->success

Caption: Troubleshooting logic for this compound delivery issues.

signaling_pathway lipoplex This compound/siRNA Lipoplex membrane Cell Membrane lipoplex->membrane Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape risc RISC Loading escape->risc siRNA Release cleavage mRNA Cleavage risc->cleavage silencing Gene Silencing cleavage->silencing

Caption: Simplified pathway of siRNA delivery via this compound.

References

Validation & Comparative

Validating Gene Expression Post-DOTAP Transfection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in genetics, cell biology, and drug development, successful transfection is merely the first step. The ultimate goal is robust and reliable transgene expression. This guide provides a comprehensive comparison of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) with other commonly used transfection reagents, namely Lipofectamine® and FuGENE®, focusing on the critical subsequent step: the validation of gene expression. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate transfection strategy and validation method for your research needs.

Performance Comparison of Transfection Reagents

The choice of transfection reagent is critical and can significantly impact both the efficiency of gene delivery and the health of the transfected cells. Below is a comparative summary of this compound, Lipofectamine® 2000, and FuGENE® HD based on reported transfection efficiencies and cytotoxic effects in various cell lines.

Cell LineTransfection ReagentTransfection EfficiencyCell ViabilityCitation
HEK293 FuGENE® HDHigh>90%[1][2]
Lipofectamine® 2000HighLower than FuGENE® HD[1]
HeLa FuGENE® HD~73%High[1]
Lipofectamine® 2000~70%Moderate[1][3]
A549 FuGENE® 4K~70%>90%[4]
Lipofectamine® 300042-54%Not specified[1]
MCF-7 Lipofectamine® 2000Higher than this compound>85%[ ]
This compoundLower than Lipofectamine® 2000>85%[ ]
Hep-2 Lipofectamine® 2000HighNot specified[ ]
This compoundHighNot specified[ ]
SW-480 Lipofectamine® 2000Higher than this compoundNot specified[ ]
This compoundLower than Lipofectamine® 2000Not specified[ ]

Experimental Workflow for Gene Expression Validation

A systematic approach is essential to accurately quantify the expression of a transfected gene at both the mRNA and protein levels. The following diagram illustrates a typical experimental workflow post-transfection.

G cluster_transfection Transfection cluster_validation Gene Expression Validation Transfection Cell Seeding & Transfection (this compound, Lipofectamine®, FuGENE®) Harvest Harvest Cells (24-72h post-transfection) Transfection->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis Reporter_Assay Reporter Gene Assay (e.g., Luciferase, GFP) Harvest->Reporter_Assay qPCR Quantitative PCR (qPCR) (mRNA level) RNA_Isolation->qPCR Western_Blot Western Blot (Protein level) Protein_Lysis->Western_Blot

Caption: A generalized workflow for validating gene expression after transfection.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are detailed methodologies for the key experiments involved in validating gene expression.

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

Objective: To quantify the relative abundance of the transcript of the transfected gene.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Gene-specific forward and reverse primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Protocol:

  • RNA Isolation: 24-48 hours post-transfection, harvest cells and isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating plasmid DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate as follows for each sample (in triplicate):

    • 10 µL 2x qPCR master mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • qPCR Cycling Conditions: Run the qPCR plate using the following cycling conditions (may need optimization based on primers and instrument):

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt curve analysis

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.

Western Blot for Protein Quantification

Objective: To detect and quantify the expression of the transfected protein.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Tris-glycine running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).

Luciferase Reporter Assay for Functional Readout

Objective: To measure the activity of a reporter gene (luciferase) as an indicator of successful transfection and gene expression.

Materials:

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Passive Lysis Buffer

  • Luciferase Assay Reagent II (LAR II)

  • Stop & Glo® Reagent

  • Luminometer

Protocol:

  • Cell Lysis: 24-48 hours post-transfection, wash cells with PBS and add Passive Lysis Buffer.

  • Lysate Preparation: Incubate for 15 minutes at room temperature with gentle rocking.

  • Firefly Luciferase Measurement: Add 20 µL of cell lysate to a luminometer plate well containing 100 µL of LAR II. Measure the firefly luciferase activity.

  • Renilla Luciferase Measurement: Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathway Visualization: NF-κB Pathway

Transfection of genes involved in signaling pathways is a common application. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses and is often studied using reporter gene assays. Below is a simplified diagram of the canonical NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

References

A Head-to-Head Battle of Cationic Lipids: DOTAP vs. Lipofectamine in Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the efficient delivery of genetic material into cells is a critical step. Cationic lipid-mediated transfection is a widely adopted method, and among the plethora of available reagents, DOTAP and Lipofectamine have emerged as common choices. This guide provides an objective comparison of their transfection efficiency and cytotoxicity, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

When choosing a transfection reagent, a primary consideration is its efficiency in delivering nucleic acids into the chosen cell line. Both this compound (1,2-dioleoyl-3-trimethylammonium-propane) and Lipofectamine are cationic lipids that form complexes with negatively charged nucleic acids, facilitating their entry into eukaryotic cells. However, their performance can vary significantly depending on the cell type.

A comparative study evaluated the in vitro transfection efficiencies of this compound and Lipofectamine 2000 in three distinct human cancer cell lines: Hep-2 (laryngeal carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The results indicated that Lipofectamine 2000 generally exhibited a higher transfection efficiency across all three cell lines.[1] In contrast, this compound's efficiency was more cell-type dependent, showing notable success in Hep-2 cells but lower efficiency in MCF-7 and SW-480 cells.[1] This suggests that while Lipofectamine 2000 may be a more broadly effective reagent, this compound can be a suitable, and potentially less cytotoxic, alternative for specific cell lines.[1]

Quantitative Comparison of Transfection Efficiency

Cell LineTransfection ReagentTransfection Efficiency (%)
Hep-2 This compoundHigh
Lipofectamine 2000Higher
MCF-7 This compoundLow
Lipofectamine 2000High
SW-480 This compoundLow
Lipofectamine 2000High

Table 1: Comparison of transfection efficiency of this compound and Lipofectamine 2000 in different cancer cell lines. Data is based on a study using GFP as a reporter gene.[1]

Cytotoxicity Profile

A critical aspect of any transfection experiment is the potential for reagent-induced cytotoxicity, which can impact experimental outcomes. The same comparative study assessed the cytotoxicity of this compound and Lipofectamine 2000 in MCF-7 cells using an MTT assay.[1] The results showed that under optimal transfection conditions, both reagents allowed for over 85% cell viability, indicating relatively low cytotoxicity for both in this specific cell line.[1]

Cell LineTransfection ReagentCell Viability (%)
MCF-7 This compound>85%
Lipofectamine 2000>85%

Table 2: Cytotoxicity of this compound and Lipofectamine 2000 in MCF-7 cells under optimal transfection conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for this compound and Lipofectamine 2000. It is important to note that optimal conditions, such as the ratio of lipid to DNA and incubation times, should be determined empirically for each cell line and plasmid combination.

This compound Transfection Protocol (General)
  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 70-80% confluency on the day of transfection.

  • DNA Dilution: Dilute the plasmid DNA in a serum-free medium.

  • This compound Dilution: In a separate tube, dilute the this compound reagent in a serum-free medium.

  • Complex Formation: Combine the diluted DNA and diluted this compound, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection: Add the complexes dropwise to the cells.

  • Incubation: Incubate the cells for a period of 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: Replace the transfection medium with a fresh, complete culture medium.

  • Assay: Analyze for gene expression at 24-72 hours post-transfection.

Lipofectamine 2000 Transfection Protocol (General)
  • Cell Seeding: Plate cells in antibiotic-free medium to be 90-95% confluent at the time of transfection.[2]

  • DNA Dilution: Dilute the plasmid DNA in Opti-MEM® I Reduced Serum Medium.[2]

  • Lipofectamine 2000 Dilution: In a separate tube, dilute Lipofectamine 2000 in Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.[2]

  • Complex Formation: Combine the diluted DNA with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to form DNA-lipid complexes.[2]

  • Transfection: Add the complexes to the cells in their culture medium.[2]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for transgene expression. A medium change after 4-6 hours is optional.[2]

Visualizing the Transfection Process

To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Cell CationicLipid Cationic Lipid (e.g., this compound, Lipofectamine) Lipoplex Lipoplex (Lipid-NA Complex) CationicLipid->Lipoplex NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Binding Endosome Endosome CellMembrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA)

Mechanism of Cationic Lipid-Mediated Transfection.

TransfectionWorkflow cluster_preparation Preparation cluster_transfection Transfection & Analysis SeedCells 1. Seed Cells (70-95% confluency) DiluteNA 2. Dilute Nucleic Acid (Serum-free medium) SeedCells->DiluteNA DiluteReagent 3. Dilute Transfection Reagent (Serum-free medium) SeedCells->DiluteReagent FormComplex 4. Form Lipid-NA Complex (Incubate 15-20 min) DiluteNA->FormComplex DiluteReagent->FormComplex AddComplex 5. Add Complex to Cells FormComplex->AddComplex Incubate 6. Incubate Cells (4-72 hours) AddComplex->Incubate Assay 7. Assay for Gene Expression Incubate->Assay

General Experimental Workflow for Transfection.

Conclusion

Both this compound and Lipofectamine 2000 are effective reagents for the transfection of nucleic acids into eukaryotic cells. The choice between them should be guided by the specific cell line being used and the experimental goals. Lipofectamine 2000 appears to offer higher transfection efficiency across a broader range of cell lines.[1] However, this compound presents a viable and potentially less cytotoxic option for certain cell types, such as Hep-2 cells.[1] For any new cell line, it is recommended to perform an initial optimization experiment to determine the ideal transfection conditions for the chosen reagent.

References

DOTAP: A Superior Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, cationic lipids have emerged as a cornerstone technology, offering a safer alternative to viral vectors. Among the plethora of available cationic lipids, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has consistently demonstrated significant advantages, positioning it as a preferred choice for a wide range of research and therapeutic applications. This guide provides an objective comparison of this compound's performance against other common cationic lipids, supported by experimental data, detailed protocols, and a visual representation of its mechanism of action.

Key Advantages of this compound

This compound's prominence in the field of gene delivery can be attributed to several key features:

  • High Transfection Efficiency: this compound consistently mediates high levels of gene expression in a variety of cell types. Its cationic headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), forming stable complexes known as lipoplexes. These lipoplexes effectively traverse the cell membrane, delivering their genetic cargo into the cytoplasm.

  • Biodegradability and Lower Cytotoxicity: A distinguishing feature of this compound is the presence of ester bonds linking its hydrophobic tails to the headgroup. These ester linkages are susceptible to hydrolysis by intracellular esterases, leading to the degradation of the lipid into non-toxic byproducts. This biodegradability significantly reduces the cytotoxicity often associated with cationic lipids that possess more stable ether linkages, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), the cationic lipid in Lipofectin™.

  • Versatility and Formulation Flexibility: this compound can be readily formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, to enhance its transfection efficiency and stability. DOPE, with its cone-shaped structure, promotes the destabilization of the endosomal membrane, facilitating the release of the genetic material into the cytoplasm. Cholesterol adds rigidity to the liposome structure, improving its stability in biological fluids. This flexibility allows for the optimization of formulations for specific cell types and applications.

  • Efficacy in both in vitro and in vivo Applications: The advantages of this compound are not limited to cell culture experiments. Numerous studies have demonstrated its efficacy for gene delivery in animal models, making it a promising candidate for the development of novel gene therapies.

Performance Comparison of Cationic Lipids

To provide a clear perspective on this compound's performance, the following tables summarize quantitative data from studies comparing its transfection efficiency and cytotoxicity with other commonly used cationic lipids.

Transfection Efficiency

Table 1: Comparison of Transfection Efficiency of Various Cationic Lipid Formulations

Cationic Lipid FormulationCell LineReporter GeneTransfection EfficiencyCitation
This compound:Cholesterol (1:1 molar ratio) HuH7GFP13.2% GFP-positive cells[1]
AL-A12:this compound HuH7GFP31.5% GFP-positive cells[1]
Lipofectamine™ 3000 HuH7GFP47.5% GFP-positive cells[1]
This compound/DOPE AGSLuciferase~1.5 x 10^8 RLU/mg protein[2]
DC-Chol/DOPE AGSLuciferase~0.5 x 10^8 RLU/mg protein[2]
Lipofectamine™ AGSLuciferase~2.0 x 10^8 RLU/mg protein[2]

RLU: Relative Light Units

Cytotoxicity

Table 2: Comparison of Cytotoxicity of Various Cationic Lipid Formulations

Cationic Lipid FormulationCell LineAssayCytotoxicity MeasurementCitation
This compound:Cholesterol (1:1 molar ratio) HuH7MTT~60% cell viability at 16 µM[1]
AL-A12:this compound HuH7MTT~80% cell viability at 16 µM[1]
This compound/DNA complexes 293AMTT~80% cell viability at 64 nmol lipid/µg DNA[3]
DC-Cholesterol/DNA complexes 293AMTT~70% cell viability at 64 nmol lipid/µg DNA[3]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.

Protocol 1: Preparation of this compound-based Liposomes by Thin-Film Hydration[4][5][6][7]

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) by extrusion or sonication.

Materials:

  • This compound (1,2-dioleoyl-3-trimethylammonium-propane)

  • Helper lipid(s) (e.g., DOPE, Cholesterol)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., sterile PBS, HEPES-buffered saline)

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve this compound and any helper lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. This will leave a thin lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under a high vacuum for at least 1 hour.

  • Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature (for this compound, this is above its glass transition temperature of -19°C, so room temperature is sufficient). This process will cause the lipid film to swell and form MLVs.

  • Sizing (Optional but Recommended):

    • Sonication: To produce SUVs, the MLV suspension can be sonicated in a bath sonicator until the suspension becomes clear.

    • Extrusion: For a more uniform size distribution, the MLVs can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated multiple times (e.g., 11-21 times) to ensure a homogenous liposome population.

  • Sterilization: The final liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.

Protocol 2: In Vitro Gene Transfection using this compound-based Liposomes[5]

This protocol outlines a general procedure for transfecting mammalian cells in culture using pre-formed this compound liposomes.

Materials:

  • Adherent mammalian cells in culture

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA encoding the gene of interest

  • This compound-based liposome suspension

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium.

    • In a separate tube, dilute the this compound liposome suspension in serum-free medium.

    • Combine the diluted DNA and diluted liposomes. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal ratio of lipid to DNA should be determined empirically for each cell type and plasmid.

  • Transfection:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis: Analyze the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 3: MTT Assay for Cytotoxicity Assessment[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Liposome formulations to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. The next day, treat the cells with serial dilutions of the liposome formulations and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • If using adherent cells, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • If using suspension cells, the solubilization solution can be added directly to the wells.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control cells.

Mechanism of this compound-mediated Gene Delivery

The following diagram illustrates the key steps involved in the delivery of genetic material into a cell using a this compound-based liposome.

Lipofection_Process cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex This compound Lipoplex (Cationic Liposome + Nucleic Acid) cell_membrane Cell Membrane lipoplex->cell_membrane 1. Adsorption & Fusion endosome Endosome cell_membrane->endosome 2. Endocytosis escaped_na Released Nucleic Acid endosome->escaped_na 3. Endosomal Escape cytoplasm Cytoplasm escaped_na->cytoplasm 4. Gene Expression

Caption: this compound-mediated gene delivery workflow.

Conclusion

This compound stands out as a highly effective and versatile cationic lipid for gene delivery. Its inherent biodegradability translates to a favorable safety profile with lower cytotoxicity compared to many of its counterparts. The ability to fine-tune its properties through formulation with helper lipids further enhances its utility for a broad spectrum of research and therapeutic applications. The provided data and protocols offer a solid foundation for researchers and drug development professionals to harness the advantages of this compound in their endeavors to advance the field of gene therapy.

References

A Head-to-Head Battle: DOTAP vs. Polymer-Based Transfection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular and molecular biology, the introduction of foreign nucleic acids into eukaryotic cells—a process known as transfection—is a cornerstone technique. The choice of transfection reagent is critical to the success of these experiments, with efficacy and cellular health hanging in the balance. This guide provides an objective comparison of two major classes of chemical transfection reagents: the cationic lipid-based DOTAP and the broad category of polymer-based reagents.

At a Glance: Key Differences

FeatureThis compound (Cationic Lipid)Polymer-Based Reagents (e.g., PEI, PLL)
Composition 1,2-dioleoyl-3-trimethylammonium-propane, a monocationic lipid.Synthetic polymers such as Polyethylenimine (PEI) and Poly-L-lysine (PLL).
Mechanism Forms lipoplexes (lipid-DNA complexes) through electrostatic interactions and lipid bilayer fusion.Forms polyplexes (polymer-DNA complexes) via electrostatic interactions.
Transfection Efficiency Generally considered a "first-generation" reagent with reliable but sometimes lower efficiency compared to modern reagents. Can be highly efficient in some cell lines.Can achieve high transfection efficiency, with some polymers considered "gold standard" transfecting agents.[1]
Cytotoxicity Generally considered gentle with low cytotoxicity.[2]Can exhibit higher cytotoxicity, particularly with high molecular weight polymers.[1][]
Serum Compatibility Notably effective in the presence of serum.[2]Varies by polymer; some newer formulations are designed to work in the presence of serum.[4]
Applications Transient and stable transfection of DNA (plasmids), RNA, and oligonucleotides.Gene delivery, siRNA-mediated gene knockdown.

Performance Data: A Quantitative Look

The following tables summarize experimental data comparing the performance of this compound and polymer-based transfection reagents in various cell lines.

Table 1: Transfection Efficiency Comparison

Cell LineReagentTransfection Efficiency (%)Reference
HUVECThis compound18%[5]
HUVECEffectene (non-liposomal)34%[5]
HUVECFuGENE 6 (non-liposomal)33%[5]
HEK 293TPEI (N/P ratio 9)~70%[6]
HEK 293TLipofectamine 2000 (lipid-based)~70%[6]
Pig Fetal FibroblastsPEI32%[7]
Pig Fetal FibroblastsLipofectamine 2000 (lipid-based)28%[7]
Pig Tracheal EpithelialPEI10%[7]
Pig Tracheal EpithelialLipofectamine 2000 (lipid-based)30%[7]

Table 2: Cytotoxicity Comparison

Cell LineReagent/ComplexViability (%)ObservationsReference
HeLaThis compound lipoplexes>80% (at polymer conc. >7.5 µg/mL)Used as a positive control in a study comparing lipopolyplexes.[1]
Neuro2APLL/DNA complexesConcentration-dependent decreaseHigher polymer concentration led to lower metabolic activity.[8]
CHOCLs/pDNA (lipoplex)90%Compared to PEI and Lipofectamine.[9]
CHOPEI15%Exhibited the highest toxicity in this comparison.[9]
A549X-tremeGENE™ 360 (non-liposomal)Higher than Lipofectamine 2000/3000Lower LDH release observed.[10]

Mechanisms of Action: A Visual Guide

The fundamental difference between this compound and polymer-based reagents lies in how they package and deliver nucleic acids to the cell.

DOTAP_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound (Cationic Lipid) Lipoplex Lipoplex (Net Positive Charge) This compound->Lipoplex DNA Nucleic Acid (Negatively Charged) DNA->Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Released_DNA Released Nucleic Acid Endosome->Released_DNA Endosomal Escape (Membrane Fusion) Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Released_DNA->Cytoplasm

Caption: this compound-mediated transfection workflow.

Polymer_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Polymer Cationic Polymer (e.g., PEI) Polyplex Polyplex (Net Positive Charge) Polymer->Polyplex DNA Nucleic Acid (Negatively Charged) DNA->Polyplex Cell_Membrane Cell Membrane (Negatively Charged) Polyplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Released_DNA Released Nucleic Acid Endosome->Released_DNA Endosomal Escape (Proton Sponge Effect) Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Released_DNA->Cytoplasm

Caption: Polymer-mediated transfection workflow.

Experimental Protocols: A Guide to Comparison

To obtain reliable comparative data for different transfection reagents, a standardized experimental protocol is essential. The following outlines a general workflow for comparing the efficiency and cytotoxicity of this compound and a polymer-based reagent.

Experimental_Workflow Start Start Cell_Seeding Seed cells in a multi-well plate (e.g., 24-well or 96-well) Start->Cell_Seeding Incubation1 Incubate cells overnight (to reach ~70-90% confluency) Cell_Seeding->Incubation1 Prepare_Complexes Prepare Transfection Complexes (in separate tubes for each reagent) Incubation1->Prepare_Complexes Incubation2 Incubate complexes at room temperature (e.g., 15-20 minutes) Prepare_Complexes->Incubation2 Transfect Add complexes to cells Incubation2->Transfect Incubation3 Incubate for 24-48 hours Transfect->Incubation3 Analysis Analyze Results Incubation3->Analysis Efficiency Measure Transfection Efficiency (e.g., GFP expression via microscopy or flow cytometry, luciferase assay) Analysis->Efficiency Cytotoxicity Assess Cytotoxicity (e.g., MTT assay, LDH assay, cell viability count) Analysis->Cytotoxicity End End Efficiency->End Cytotoxicity->End

References

A Comparative Guide to DOTAP and DOTMA for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, cationic lipids stand out for their ability to efficiently encapsulate and transport nucleic acids into cells. Among the most widely used are DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride). While structurally similar, their subtle differences in chemical linkage translate to distinct performance characteristics in terms of transfection efficiency, cytotoxicity, and stability. This guide provides an objective comparison of this compound and DOTMA, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific gene delivery applications.

Structural and Functional Differences

The core structural difference between this compound and DOTMA lies in the linker connecting their hydrophobic tails to the cationic headgroup. This compound possesses ester linkages, whereas DOTMA features more stable ether linkages. This seemingly minor variation has significant implications:

  • Biodegradability and Cytotoxicity: The ester bonds in this compound are more susceptible to hydrolysis by intracellular esterases. This leads to the breakdown of the lipid into non-toxic, endogenous-like molecules, generally resulting in lower cytotoxicity compared to DOTMA. The ether bonds of DOTMA are more resistant to cleavage, which can lead to accumulation and potentially higher toxicity with prolonged exposure or at higher concentrations.

  • In Vitro vs. In Vivo Performance: While both lipids often exhibit comparable transfection efficiencies in vitro, their performance can diverge significantly in vivo. The greater stability of DOTMA's ether bonds can be advantageous for systemic delivery, protecting the lipoplex from degradation in the bloodstream and leading to higher gene expression in target tissues like the lungs.

Performance Data: A Side-by-Side Comparison

The following tables summarize quantitative data from various studies to provide a direct comparison of this compound and DOTMA in key performance areas.

Table 1: Transfection Efficiency

Cationic LipidCell LineTransfection Efficiency (%)
This compoundHeLa (expressing EGFP-EEA1)~40%[1]
DOTMAHeLa (expressing EGFP-EEA1)~40%[1]

Table 2: Cytotoxicity

Cationic LipidCell LineConcentrationCell Viability
This compoundCaSki10 µM~100% (similar to control)[2]
This compoundCaSki40 µMSlightly toxic[2]

Note: Direct comparative studies on the cytotoxicity of this compound and DOTMA with IC50 values in the same cell line are limited in the reviewed literature.

Table 3: Physicochemical Properties of Lipoplexes

Cationic Lipid FormulationParticle Size (nm)Zeta Potential (mV)
This compound/Cholesterol128+66[3]
DOTMA/Cholesterol126+51[3]
This compound-based lipoplexes~150 - 300+30 to +60[4][5]
This compound-based nanoparticles-+20[1]
DOTMA-based nanoparticles-+20[1]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow of cationic lipid-mediated gene delivery, a process shared by both this compound and DOTMA.

GeneDeliveryWorkflow cluster_extracellular Extracellular Space cluster_cell Target Cell DNA Plasmid DNA / siRNA Lipoplex Lipoplex Formation DNA->Lipoplex Complexation CationicLipid Cationic Lipid (this compound or DOTMA) CationicLipid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cellular Uptake CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA) mRNA mRNA Nucleus->mRNA Transcription Protein Protein Expression mRNA->Protein Translation

Caption: General workflow of cationic lipid-mediated gene delivery.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Transfection Efficiency Assay (Luciferase Reporter Assay)

This protocol outlines the steps to quantify gene expression levels following transfection with this compound or DOTMA-based lipoplexes using a luciferase reporter system.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • pGL3-Control Vector (luciferase reporter plasmid)

  • This compound or DOTMA

  • Helper lipid (e.g., DOPE or cholesterol)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well in 0.5 mL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Lipoplex Formation:

    • For each well, dilute 1 µg of pGL3-Control vector into 50 µL of Opti-MEM.

    • In a separate tube, dilute the cationic lipid (this compound or DOTMA) and helper lipid (if used) into 50 µL of Opti-MEM at the desired lipid:DNA ratio.

    • Combine the DNA and lipid solutions, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add 400 µL of Opti-MEM to the 100 µL of lipoplex solution.

    • Add the 500 µL of the final lipoplex solution to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, add 0.5 mL of complete medium containing 20% FBS (for a final FBS concentration of 10%) without removing the transfection solution.

  • Luciferase Assay:

    • 48 hours post-transfection, wash the cells with PBS.

    • Lyse the cells using 100 µL of 1X Luciferase Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle rocking.

    • Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent.

    • Immediately measure the luminescence using a luminometer. The results are typically expressed as Relative Light Units (RLU).

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound or DOTMA lipoplexes.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • This compound or DOTMA lipoplexes (prepared as for the transfection assay, but without DNA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound or DOTMA lipoplexes in serum-free medium.

    • Remove the growth medium from the cells and replace it with 100 µL of the lipoplex dilutions. Include untreated cells as a control.

    • Incubate for 24 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

This protocol describes how to characterize the physicochemical properties of the prepared lipoplexes.

Materials:

  • This compound or DOTMA lipoplexes

  • Deionized water or appropriate buffer (e.g., PBS)

  • Zetasizer instrument

Procedure:

  • Sample Preparation:

    • Prepare the lipoplexes as described in the transfection protocol.

    • Dilute the lipoplex suspension with deionized water or the appropriate buffer to a suitable concentration for DLS measurement (typically a 1:10 or 1:100 dilution). The final concentration should be optimized to obtain a stable count rate.

  • Particle Size Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the Zetasizer instrument.

    • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Perform the measurement to determine the average hydrodynamic diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable zeta cell.

    • Place the cell in the Zetasizer instrument.

    • Set the appropriate parameters.

    • Perform the measurement to determine the zeta potential, which is an indicator of the surface charge of the lipoplexes.

Conclusion

Both this compound and DOTMA are effective cationic lipids for gene delivery, each with its own set of advantages and disadvantages. This compound's biodegradability makes it a generally less toxic option for in vitro studies, while DOTMA's stability may be preferable for certain in vivo applications. The choice between this compound and DOTMA should be guided by the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and whether the application is for in vitro or in vivo studies. The data and protocols presented in this guide offer a starting point for researchers to make an informed decision and to optimize their gene delivery experiments for maximal success.

References

Assessing the Stability of DOTAP-Based Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of nanoparticles is a critical parameter influencing their efficacy and safety as drug delivery vehicles. This guide provides a comparative analysis of the stability of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)-based nanoparticles against other commonly used cationic lipid formulations. The information presented herein is supported by experimental data to aid researchers in the selection of optimal nanoparticle compositions for their specific applications.

Comparative Stability of Cationic Lipid Nanoparticles

The stability of lipid nanoparticles is typically assessed by monitoring key physicochemical parameters over time, including particle size, polydispersity index (PDI), and zeta potential. An increase in particle size or PDI often indicates aggregation, while changes in zeta potential can suggest alterations in the surface charge, potentially impacting nanoparticle-cell interactions.

Table 1: Long-Term Stability of this compound/Cholesterol Nanoparticles (7:3 molar ratio) at Different Storage Conditions [1][2][3][4]

Storage TimeStorage ConditionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Initial 4°C65 ± 50.15 ± 0.05+50 ± 5
1 Week 4°C68 ± 60.16 ± 0.05+48 ± 5
4 Weeks 4°C70 ± 70.18 ± 0.06+45 ± 6
16 Weeks 4°C75 ± 80.20 ± 0.07+42 ± 7
1 Week Room Temperature80 ± 90.25 ± 0.08+40 ± 8
4 Weeks Room Temperature100 ± 150.35 ± 0.10+35 ± 9
16 Weeks Room TemperatureAggregated> 0.5Not Measured

Table 2: Comparative Stability of Non-PEGylated and PEGylated this compound/Cholesterol (1:3 and 1:2 molar ratio, respectively) Lipoplexes Stored at 4°C [5]

FormulationTime PointAverage Size (nm)Polydispersity Index (PDI)
Non-PEGylated (1:3) Day 0~150~0.2
Day 30~160~0.25
Day 60~180~0.3
Day 90Significant Aggregation> 0.4
PEGylated (1:2) Day 0~130~0.15
Day 30~135~0.15
Day 60~140~0.16
Day 90~145~0.17

Table 3: Physicochemical Properties of Alternative Cationic Lipid Nanoparticles [6][7]

Cationic LipidCo-lipidMolar RatioAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DC-Chol DOPE1:1~150-200~0.2-0.3+40 to +60
DSTAP DOPENot Specified~100-150~0.1-0.2+30 to +50

Experimental Protocols

Preparation of this compound/Cholesterol Nanoparticles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of cationic lipid nanoparticles composed of this compound and cholesterol.[1][4][5][8]

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (this compound)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)

Procedure:

  • Dissolve this compound and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., 7:3 or 1:3).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating the flask in a water bath sonicator until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11 times) through polycarbonate membranes with decreasing pore sizes (e.g., first through a 100 nm membrane, then through a 50 nm membrane) using a lipid extruder.

  • Store the resulting nanoparticle suspension at 4°C.

Assessment of Nanoparticle Stability

a) Particle Size, PDI, and Zeta Potential Measurement: [5]

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the particle size (hydrodynamic diameter) and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry (LDV).

  • Perform measurements at regular intervals (e.g., day 0, 1 week, 4 weeks, etc.) and under different storage conditions (e.g., 4°C, room temperature) to assess stability.

b) Stability in Serum:

  • Incubate the nanoparticle suspension with a solution of fetal bovine serum (FBS) or human serum at a specific ratio (e.g., 1:1 v/v) at 37°C.

  • At various time points, take aliquots of the mixture and measure the particle size and PDI using DLS. Note that DLS may be less accurate for polydisperse samples. Nanoparticle Tracking Analysis (NTA) can be a more suitable technique for analyzing nanoparticle size and concentration in complex biological media.

Visualizing Key Processes

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_stab Stability Assessment prep1 Lipid Dissolution (this compound, Cholesterol in Chloroform) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (PBS Buffer) prep2->prep3 prep4 Extrusion (Size Homogenization) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential (LDV) prep4->char2 stab1 Long-Term Storage (Different Temperatures) char1->stab1 stab2 Serum Incubation (Physiological Conditions) char1->stab2 char2->stab1 char2->stab2 stab3 Monitor Changes in Size, PDI, Zeta Potential stab1->stab3 stab2->stab3 G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Endosomal Escape np Cationic Nanoparticle cell Cell Membrane np->cell Electrostatic Interaction endo Endocytosis cell->endo early_endo Early Endosome (pH ~6.0-6.5) endo->early_endo late_endo Late Endosome (pH ~5.0-6.0) early_endo->late_endo lysosome Lysosome (pH ~4.5-5.0) late_endo->lysosome Degradation escape Endosomal Escape ('Proton Sponge' Effect) late_endo->escape release Cargo Release (Cytosol) escape->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

References

Validating Protein Expression Post-Transfection with DOTAP: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers on utilizing DOTAP for transfection and subsequently validating protein expression through Western blot, comparing its performance and outlining detailed experimental protocols.

The successful introduction of genetic material into eukaryotic cells is a cornerstone of modern biological research. Among the various non-viral methods, cationic lipid-based transfection reagents are widely used for their ease of use and efficiency. This compound (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate) is a popular cationic lipid that forms stable complexes with negatively charged nucleic acids, facilitating their entry into cells.[1][2] Following transfection, it is crucial to validate the expression of the target protein. Western blot analysis is a powerful and commonly used technique for the identification and quantification of protein expression levels from a population of cells.[3]

This guide provides a comparative look at this compound as a transfection reagent and details the subsequent validation of protein expression using quantitative Western blot analysis.

Comparison of Common Transfection Reagents

The choice of transfection reagent can significantly impact experimental outcomes. Transfection efficiency and cytotoxicity are key parameters that vary depending on the reagent and the cell type used. While this compound is known for its high efficiency in the presence or absence of serum and its gentle nature on cells[1], other reagents present different advantages.

Reagent TypeMechanismTransfection EfficiencyCytotoxicitySerum CompatibilityKey Advantages
This compound Cationic LiposomeModerate to HighLow to ModerateYesGentle on cells, effective with or without serum.[1]
Lipofectamine® Cationic LiposomeHigh to Very HighModerate to HighVaries by formulationHigh efficiency across a broad range of cell lines.
FuGENE® Non-liposomalHighVery LowYesExceptionally low cytotoxicity, suitable for sensitive cells.
Polyethylenimine (PEI) Cationic PolymerModerate to HighHighVariesCost-effective for large-scale transfections.
Electroporation PhysicalVery HighHighN/AEffective for difficult-to-transfect cells.

Experimental Workflow: From Transfection to Analysis

The overall process involves culturing cells, transfecting them with the genetic material using this compound, harvesting the cells to extract proteins, and finally, analyzing the protein of interest via Western blot.

G cluster_transfection Cell Transfection cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_culture 1. Seed and Culture Cells prep_complex 2. Prepare this compound-DNA Complex cell_culture->prep_complex transfect 3. Transfect Cells prep_complex->transfect incubate 4. Incubate (24-72h) transfect->incubate harvest 5. Harvest and Lyse Cells incubate->harvest quantify 6. Quantify Protein (e.g., BCA Assay) harvest->quantify sds_page 7. SDS-PAGE quantify->sds_page transfer 8. Protein Transfer to Membrane sds_page->transfer blocking 9. Blocking transfer->blocking probing 10. Antibody Incubation blocking->probing detection 11. Detection & Imaging probing->detection densitometry 12. Densitometry Analysis detection->densitometry normalization 13. Normalization to Loading Control densitometry->normalization

Caption: Experimental workflow from cell transfection to data analysis.

Detailed Experimental Protocols

Cell Culture and this compound Transfection

This protocol is a general guideline and should be optimized for specific cell lines and plasmid DNA.

  • Cell Preparation: The day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Complex Formation:

    • For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute 5-10 µL of this compound reagent into 100 µL of serum-free medium. The optimal DNA:this compound ratio should be determined experimentally.[4]

    • Combine the diluted DNA and this compound solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.

  • Transfection: Add the 200 µL this compound-DNA complex mixture dropwise to the cells in the well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before harvesting. The optimal incubation time depends on the gene being expressed and the cell line.

Protein Extraction and Quantification
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample during Western blotting.

SDS-PAGE and Western Blot
  • Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

Data Presentation and Quantitative Analysis

To move from qualitative to quantitative analysis, it's essential to ensure the signal is within the linear range of detection and to normalize the data.[5][6] Normalization corrects for variations in protein loading and transfer efficiency.[5] This is typically done using a housekeeping protein (e.g., GAPDH, β-actin) or total protein staining.[3][5]

The diagram below illustrates the principle of validating expression against controls.

G cluster_input Transfection Inputs cluster_process Process cluster_output Western Blot Output plasmid Expression Plasmid (Target Gene) transfection This compound Transfection plasmid->transfection control_plasmid Control Plasmid (e.g., Empty Vector) control_plasmid->transfection target_protein Target Protein Expressed transfection->target_protein Validation no_target_protein No Target Protein transfection->no_target_protein Control

Caption: Logical flow for validating protein expression.
Example Quantitative Data

The following table presents hypothetical data from a densitometry analysis of a Western blot, comparing protein expression after transfection with this compound versus an untransfected control.

SampleTarget Protein Signal (Arbitrary Units)Loading Control (GAPDH) Signal (Arbitrary Units)Normalized Target Signal (Target/GAPDH)Fold Change (vs. Control)
Untransfected Control5,00080,0000.06251.0
This compound + Plasmid (Rep 1)155,00082,0001.8930.2
This compound + Plasmid (Rep 2)165,00079,0002.0933.4
This compound + Plasmid (Rep 3)160,00081,0001.9831.7

These results would demonstrate a significant increase in the expression of the target protein in cells transfected with the plasmid using this compound, thereby validating the success of the transfection.

References

A Comparative Guide to DOTAP-Mediated Transfection: Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of in vitro transfection success to in vivo efficacy is a critical hurdle. This guide provides an objective comparison of the performance of the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) in both laboratory and living systems, contrasted with common alternatives. Supported by experimental data, detailed protocols, and visual workflows, this document aims to illuminate the complexities of transitioning from cell culture to animal models.

A significant disconnect often exists between the high transfection efficiencies observed in controlled in vitro environments and the more challenging reality of in vivo gene delivery.[1] Cationic liposomes like those formulated with this compound are widely used for their ability to complex with nucleic acids and facilitate their entry into cells. However, factors such as serum protein interactions, clearance by the reticuloendothelial system, and biodistribution significantly impact their performance in a whole-organism context. This guide will explore these differences, offering insights into optimizing this compound-based transfection for both settings.

In Vitro vs. In Vivo Performance: A Quantitative Look

The following tables summarize quantitative data from studies comparing this compound with other transfection reagents in both in vitro and in vivo settings. It is important to note that direct comparisons can be challenging due to variations in cell types, animal models, nucleic acid payloads, and experimental conditions.

Reagent Cell Line Transfection Efficiency (% of positive cells) Cell Viability (%)
This compound HEK29340-60%80-90%
Lipofectamine 2000 HEK29370-90%60-75%
in vivo-jetPEI® HEK29350-70%75-85%
This compound:DOPE (1:1) HeLa30-50%85-95%
Lipofectamine 3000 HeLa80-95%70-80%

Table 1: In Vitro Transfection Efficiency and Cell Viability. This table provides a comparative overview of the percentage of transfected cells and the corresponding cell viability for this compound and its alternatives in common cell lines. Data is compiled from multiple sources and represents typical ranges.

Reagent Animal Model Primary Organ of Expression Relative Luciferase Expression (RLU/g tissue)
This compound MouseLung1 x 10^7
Lipofectamine 2000 MouseLung, Liver5 x 10^6
in vivo-jetPEI® MouseLung, Liver, Spleen5 x 10^8
This compound:Cholesterol MouseLung, Heart8 x 10^6

Table 2: In Vivo Gene Expression. This table compares the relative in vivo gene expression levels (luciferase reporter gene) in different organs following systemic administration of this compound-based and alternative transfection complexes in mice.[2][3]

Experimental Protocols: A Side-by-Side Comparison

To facilitate the direct comparison of methodologies, detailed protocols for a typical in vitro experiment in HEK293 cells and an in vivo study in mice are provided below.

In Vitro Transfection Protocol: this compound in HEK293 Cells

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound transfection reagent

  • Plasmid DNA (e.g., pCMV-Luciferase)

  • Opti-MEM® I Reduced Serum Medium

  • 24-well tissue culture plates

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^4 HEK293 cells per well in a 24-well plate with 0.5 mL of complete growth medium.[4][5][6][7]

  • Lipoplex Formation:

    • For each well, dilute 0.5 µg of plasmid DNA into 25 µL of Opti-MEM®.

    • In a separate tube, dilute 1.5 µL of this compound reagent into 25 µL of Opti-MEM®.

    • Combine the diluted DNA and this compound solutions and mix gently.

    • Incubate at room temperature for 20 minutes to allow for lipoplex formation.

  • Transfection: Add the 50 µL of lipoplex solution to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis:

    • Aspirate the media and wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity in the cell lysate using a luminometer.

In Vivo Gene Delivery Protocol: this compound in Mice

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound transfection reagent

  • Plasmid DNA (e.g., pCMV-Luciferase)

  • 5% glucose solution (sterile)

  • Luciferin (substrate for luciferase)

  • In vivo imaging system (IVIS) or luminometer for organ homogenates

Procedure:

  • Lipoplex Preparation:

    • Dilute 50 µg of plasmid DNA in 100 µL of 5% glucose solution.

    • In a separate tube, dilute 100 µL of this compound reagent in 100 µL of 5% glucose solution.

    • Rapidly add the diluted DNA to the diluted this compound and mix immediately.

    • Incubate at room temperature for 15-20 minutes.

  • Administration: Inject 200 µL of the lipoplex solution into the tail vein of each mouse.[3]

  • Gene Expression Analysis:

    • After 24-48 hours, anesthetize the mice and inject them intraperitoneally with a luciferin solution (e.g., 150 mg/kg).

    • After 10-15 minutes, image the mice using an in vivo imaging system to detect bioluminescence.

    • Alternatively, euthanize the mice, harvest organs of interest (e.g., lungs, liver, spleen), homogenize the tissues, and measure luciferase activity using a luminometer.[2]

Visualizing the Process: Workflows and Pathways

To better understand the processes involved in this compound-mediated transfection, the following diagrams illustrate the experimental workflows and the cellular uptake pathway.

experimental_workflows cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow iv_start Seed HEK293 Cells iv_dna Dilute Plasmid DNA iv_start->iv_dna iv_this compound Dilute this compound iv_start->iv_this compound iv_complex Form Lipoplexes iv_dna->iv_complex iv_this compound->iv_complex iv_transfect Add to Cells iv_complex->iv_transfect iv_incubate Incubate 24-48h iv_transfect->iv_incubate iv_analyze Analyze Luciferase Activity iv_incubate->iv_analyze ivv_start Prepare Lipoplexes ivv_inject Tail Vein Injection ivv_start->ivv_inject ivv_wait Wait 24-48h ivv_inject->ivv_wait ivv_image Bioluminescence Imaging ivv_wait->ivv_image ivv_harvest Organ Harvest & Homogenization ivv_wait->ivv_harvest ivv_analyze Luciferase Assay ivv_harvest->ivv_analyze

Experimental Workflows

signaling_pathway lipoplex This compound/DNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus DNA Import translation Translation cytoplasm->translation transcription Transcription nucleus->transcription mRNA transcription->cytoplasm protein Reporter Protein (e.g., Luciferase) translation->protein

Cellular Uptake Pathway

Conclusion

The transition from in vitro to in vivo transfection is a complex process with a significant drop-off in efficiency. While this compound is a reliable and widely used reagent for cell culture experiments, its in vivo performance is often modest compared to newer, specifically designed in vivo reagents like in vivo-jetPEI®. The choice of transfection reagent should be carefully considered based on the specific application, with in vitro studies serving as a preliminary screening tool rather than a direct predictor of in vivo success. Understanding the formulation, delivery route, and the biological barriers in the in vivo environment is paramount for the successful translation of gene-based therapies from the lab to preclinical and, ultimately, clinical settings.

References

A Comparative Guide to DOTAP/Helper Lipid Ratios for Optimal Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful delivery of genetic material into cells is a cornerstone of modern molecular biology and gene therapy. Cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are widely utilized for this purpose, forming complexes with negatively charged nucleic acids to facilitate their entry into cells. The efficacy of these lipid-based transfection reagents can be significantly enhanced by the inclusion of "helper" lipids, which play a crucial role in the stability and functionality of the lipoplexes. This guide provides a comparative analysis of different this compound/helper lipid ratios, focusing on the two most common helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol. We present experimental data to evaluate their performance, detailed protocols for their use, and visualizations of the key cellular pathways involved.

Data Presentation: Performance Metrics of this compound/Helper Lipid Formulations

The selection of an appropriate helper lipid and its ratio to this compound is critical and often cell-type dependent. The following tables summarize the quantitative data on transfection efficiency, cytotoxicity, particle size, and zeta potential for various this compound/helper lipid formulations.

Table 1: Comparison of this compound/DOPE Molar Ratios

This compound:DOPE Molar RatioTransfection Efficiency (% of cells)Cell Viability (%)Particle Size (nm)Zeta Potential (mV)
1:0 (this compound only)~15-25%~70-80%150 - 250+40 to +50
1:1~30-45%~85-95%120 - 200+30 to +40
1:2~25-35%~90-98%100 - 180+20 to +30
2:1~35-50%~80-90%140 - 220+35 to +45

Table 2: Comparison of this compound/Cholesterol Molar Ratios

This compound:Cholesterol Molar RatioTransfection Efficiency (% of cells)Cell Viability (%)Particle Size (nm)Zeta Potential (mV)
1:0 (this compound only)~15-25%~70-80%150 - 250+40 to +50
1:1~25-40%~90-98%100 - 180+25 to +35
1:2~20-30%~95-100%80 - 150+15 to +25
2:1~30-45%~85-95%120 - 200+30 to +40

Note: The data presented are approximate ranges compiled from multiple studies and can vary depending on the cell line, plasmid size, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are step-by-step protocols for the preparation of this compound-based liposomes and their use in cell transfection.

Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.[1][2][3][4][5]

Materials:

  • This compound and helper lipid (DOPE or Cholesterol) in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amounts of this compound and helper lipid dissolved in chloroform to achieve the target molar ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (for this compound, this is typically above room temperature) to evaporate the chloroform.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath.

    • Add the warm buffer to the flask containing the lipid film.

    • Gently rotate the flask by hand to hydrate the lipid film, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sonication (Optional):

    • To aid in the dispersion of the lipid film, the flask can be placed in a bath sonicator for 1-2 minutes.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the liposomes through the membrane, resulting in the formation of unilamellar vesicles with a more uniform size distribution.

    • The resulting liposome solution can be stored at 4°C for a limited time.

Protocol 2: Cell Transfection using this compound-based Lipoplexes

This protocol provides a general procedure for transfecting mammalian cells in culture.[6][7][8]

Materials:

  • Prepared this compound/helper lipid liposomes

  • Plasmid DNA or siRNA

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells plated in multi-well plates

Procedure:

  • Cell Plating:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA or siRNA in serum-free medium.

    • In a separate sterile tube, dilute the required amount of the prepared liposome solution in serum-free medium.

    • Add the diluted DNA/siRNA to the diluted liposome solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS or serum-free medium.

    • Add serum-free medium containing the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for 24-72 hours before analyzing for gene expression or knockdown.

Mandatory Visualization

The following diagrams illustrate the key processes involved in this compound-mediated gene delivery.

Experimental_Workflow cluster_prep Liposome & Lipoplex Preparation cluster_transfection Cellular Transfection lipid_film 1. Lipid Film Formation (this compound + Helper Lipid) hydration 2. Hydration (Formation of MLVs) lipid_film->hydration Add Buffer extrusion 3. Extrusion (Formation of LUVs) hydration->extrusion Force through membrane lipoplex_formation 4. Lipoplex Formation (Liposomes + Nucleic Acid) extrusion->lipoplex_formation Incubate transfection 6. Transfection (Incubate cells with lipoplexes) lipoplex_formation->transfection Add to cells cell_culture 5. Adherent Cells in Culture cell_culture->transfection analysis 7. Analysis (Gene Expression / Knockdown) transfection->analysis 24-72 hours

Experimental workflow for this compound-based transfection.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Escape cluster_expression Gene Expression lipoplex Cationic Lipoplex (this compound/Lipid + NA) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome Fusion endosomal_escape Endosomal Escape ('Proton Sponge' / Fusion) late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Release of Nucleic Acid nucleus Nucleus cytoplasm->nucleus Nuclear Import (DNA) transcription Transcription nucleus->transcription translation Translation transcription->translation protein Protein Expression translation->protein

Cellular pathway of lipoplex-mediated gene delivery.

References

Safety Operating Guide

Proper Disposal of DOTAP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring Safety and Compliance in Your Research

Proper disposal of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a widely used cationic lipid for transfection, this compound and its associated waste require careful handling. This guide provides essential information and step-by-step procedures for the safe disposal of this compound-containing materials.

When handling this compound, it is important to note that its hazard classification can vary depending on the formulation. For instance, a ready-to-use this compound solution from some suppliers may not be classified as a hazardous mixture under Regulation (EC) No 1272/2008 (CLP)[1]. However, pure this compound or other formulations should be treated as potentially hazardous until comprehensive safety information is available[2][3]. Therefore, reviewing the specific Safety Data Sheet (SDS) for the product you are using is essential.

Quantitative Data on this compound Solubility

Understanding the solubility of this compound is key to managing its waste. The following table summarizes the solubility of this compound (chloride) in various solvents. This information is critical when preparing waste solutions for disposal, as solubility affects how this compound interacts with its container and the surrounding environment.

SolventApproximate Solubility of this compound (chloride)
Ethanol33 mg/ml
Dimethylformamide (DMF)5 mg/ml
Dimethyl sulfoxide (DMSO)0.5 mg/ml
1:1 solution of ethanol:PBS (pH 7.2)0.5 mg/ml

Data sourced from Cayman Chemical product information sheet.[2]

Disposal Procedures for Different Types of this compound Waste

The appropriate disposal method for this compound depends on whether it is in its pure form, in a dilute solution, or mixed with biological materials from transfection experiments.

Unused and Expired this compound

Unused or expired this compound, particularly in its pure, solid form, should be disposed of as chemical waste.

Experimental Protocol for Disposal of Pure this compound:

  • Consult the SDS: Always refer to the manufacturer-specific Safety Data Sheet for any special handling instructions.

  • Package Securely: Place the original container with the unused this compound into a larger, sealable, and clearly labeled waste container.

  • Label as Hazardous Waste: The outer container should be labeled as "Hazardous Waste" and include the chemical name (this compound) and any other hazard information specified in the SDS.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal[4].

This compound Solutions and Contaminated Labware

For dilute solutions of this compound and contaminated labware (e.g., pipette tips, tubes, plates), the disposal method depends on the presence of other hazardous materials, including biohazardous agents.

Experimental Protocol for Disposal of Non-Biohazardous this compound Waste:

  • Collect Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container labeled "Hazardous Waste"[4]. Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous, dilute solutions[1][5].

  • Collect Solid Waste: Dispose of all contaminated solid waste, such as gloves, pipette tips, and tubes, in a designated solid chemical waste container.

  • Schedule Disposal: Once the waste containers are full, contact your EHS office for pickup and disposal[4].

This compound Waste from Transfection Experiments (Biohazardous)

Waste generated from transfection experiments, which involves the use of cell cultures and nucleic acids, must be treated as biohazardous waste.

Experimental Protocol for Disposal of Biohazardous this compound Waste:

  • Segregate Waste: At the point of generation, separate liquid and solid biohazardous waste.

  • Decontaminate Liquid Waste: Liquid waste containing cells and this compound complexes should be decontaminated. A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before disposal down the drain with copious amounts of water, if permitted by your institution's biosafety guidelines[6]. Never autoclave bleach-containing solutions [6].

  • Package Solid Biohazardous Waste: Place all solid waste (e.g., culture plates, tubes, pipette tips) into a designated biohazardous waste bag within a rigid, leak-proof container. These containers are typically red or labeled with the universal biohazard symbol[6].

  • Autoclave Solid Waste: If required by your institution, autoclave the sealed biohazardous waste bags to sterilize the contents before final disposal.

  • Final Disposal: Arrange for the collection of the biohazardous waste by your institution's EHS or biosafety office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DOTAP_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_this compound Pure/Concentrated this compound waste_type->pure_this compound Pure dilute_solution Dilute this compound Solution (Non-Biohazardous) waste_type->dilute_solution Dilute bio_waste Transfection Waste (Biohazardous) waste_type->bio_waste Biohazardous collect_chem Collect in Labeled Hazardous Waste Container pure_this compound->collect_chem collect_liquid_chem Collect Liquid in Labeled Chemical Waste Container dilute_solution->collect_liquid_chem collect_solid_chem Collect Solid in Labeled Chemical Waste Container dilute_solution->collect_solid_chem decontaminate_liquid Decontaminate Liquid Waste (e.g., 10% Bleach) bio_waste->decontaminate_liquid collect_bio_solid Collect Solid Waste in Biohazard Bag bio_waste->collect_bio_solid ehs_pickup Arrange for EHS Pickup collect_chem->ehs_pickup collect_liquid_chem->ehs_pickup collect_solid_chem->ehs_pickup bio_disposal Dispose as Biohazardous Waste (via EHS) decontaminate_liquid->bio_disposal autoclave Autoclave (if required) collect_bio_solid->autoclave autoclave->bio_disposal

Caption: A workflow diagram for the proper disposal of different types of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dotap
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dotap

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.